molecular formula C12H15NO3 B187747 N-(2-methoxybenzyl)-3-oxobutanamide CAS No. 331713-77-0

N-(2-methoxybenzyl)-3-oxobutanamide

Cat. No.: B187747
CAS No.: 331713-77-0
M. Wt: 221.25 g/mol
InChI Key: DPAZAAMOYPROLF-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-3-oxobutanamide is a chemical compound of significant interest in advanced pharmaceutical research and development. Its primary research value lies in its role as a versatile synthetic intermediate or a central template for constructing diverse lead-like chemical libraries. The 4-oxobutanamide (or 4-oxo-2-butenamide) scaffold is recognized for its multiple modes of reactivity, enabling its transformation into a wide array of structurally distinct heterocyclic cores through various cyclization, addition, and reduction reactions. This "build-couple-transform" paradigm is crucial for generating scaffold diversity in screening collections aimed at drug discovery, efficiently populating desirable chemical space with compounds that possess favorable lead-like properties. Furthermore, the N-2-methoxybenzyl (NBOMe) structural motif is pharmacologically significant. Research indicates that this moiety, when incorporated into certain compound classes, can profoundly influence receptor binding profiles. Studies on novel NBOMe derivatives have shown that the N-2-methoxybenzyl substitution can markedly increase binding affinity at key serotonergic receptors (such as 5-HT2A) and adrenergic α1 receptors. This makes derivatives of this chemotype potent tools for investigating the structure-activity relationships of these important biological targets in neuroscience. As such, this compound serves as a critical building block in medicinal chemistry programs, particularly in the synthesis of complex molecules for high-throughput screening and the development of novel pharmacological probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-5-3-4-6-11(10)16-2/h3-6H,7-8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAZAAMOYPROLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354890
Record name N-(2-methoxybenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331713-77-0
Record name N-(2-methoxybenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-methoxybenzyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(2-methoxybenzyl)-3-oxobutanamide, a versatile β-ketoamide intermediate crucial in the development of heterocyclic compounds and biologically active molecules.[1] This document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the core synthetic methodologies. We will explore two primary, field-proven routes: the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate and the acetoacetylation of 2-methoxyaniline utilizing diketene.[1][2] The guide elucidates the mechanistic underpinnings of these reactions, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of the two approaches to inform methodological selection. All procedural descriptions are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Versatility of a β-Ketoamide Scaffold

This compound, also referred to as N-(2-methoxyphenyl)-3-oxobutanamide, is a molecule of significant interest in synthetic organic chemistry.[1][3] Its structure, which features a reactive β-dicarbonyl moiety and a substituted aromatic ring, renders it a valuable precursor for synthesizing a diverse array of heterocyclic compounds.[3] The presence of multiple functional groups allows for a variety of chemical transformations, making it a key building block in the synthesis of potential pharmaceuticals and agrochemicals.[1] The strategic placement of the methoxy group on the phenyl ring, coupled with the reactive nature of the β-dicarbonyl system, makes this compound particularly useful in multicomponent reactions for constructing complex molecular architectures.[1]

Physicochemical Properties

A foundational understanding of the target compound's physical and chemical properties is paramount for its successful synthesis, purification, and handling.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[4]
Molecular Weight 207.23 g/mol [4]
Physical Form Liquid[4]
CAS Number 92-15-9[4]

Core Synthetic Pathways: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two robust and well-documented methods.[5] The choice between these pathways often hinges on factors such as the availability and hazards of starting materials, desired reaction conditions, and overall yield.[5]

Route 1: Acid-Catalyzed Condensation with Ethyl Acetoacetate

This widely employed method involves the reaction of 2-methoxyaniline with ethyl acetoacetate, typically in the presence of an acid catalyst like hydrochloric or sulfuric acid.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]

Mechanism:

  • Protonation of the Ester: The acid catalyst protonates the carbonyl oxygen of the ester group in ethyl acetoacetate, enhancing its electrophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the tetrahedral intermediate.

  • Elimination of Ethanol: The intermediate collapses, eliminating a molecule of ethanol to form the amide bond.

  • Deprotonation: The final product is obtained after deprotonation.

This method is favored for its use of readily available and less hazardous starting materials.[5]

Route 2: Acetoacetylation with Diketene

This alternative pathway offers a mild and highly efficient route to the target compound.[4] It involves the acylation of 2-methoxyaniline with diketene.[5]

Mechanism:

The reaction proceeds through the nucleophilic attack of the amino group of 2-methoxyaniline on one of the carbonyl carbons of the strained four-membered ring of diketene.[4][6] This leads to the opening of the ring and subsequent formation of the acetoacetamide product. This method is often characterized by mild reaction conditions and high yields.[5]

Comparative Overview
ParameterRoute 1: Ethyl Acetoacetate CondensationRoute 2: Diketene AcylationSource
Starting Materials 2-Methoxyaniline, Ethyl Acetoacetate2-Methoxyaniline, Diketene[5]
Typical Conditions Acid-catalyzed, reflux in a solvent (e.g., ethanol)Mild conditions (0–25°C), typically in a solvent like dichloromethane[5]
Reaction Time 1–10 hours (conventional heating)Generally rapid, from minutes to a few hours[5]
Yield Moderate to highGenerally high[5]
Key Advantages Readily available and less hazardous starting materialsMild reaction conditions, high yields, good regioselectivity[5]

Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Acid-Catalyzed Condensation of 2-Methoxyaniline with Ethyl Acetoacetate[7]

Materials:

  • 2-Methoxyaniline (1 equivalent)

  • Ethyl acetoacetate (1 equivalent)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethyl acetate/hexane mixture (for TLC)

  • Ethanol/water mixture (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline and ethyl acetoacetate in ethanol.[7]

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.[7]

  • Reaction: Heat the mixture to reflux (approximately 78-100°C) and maintain for 4-8 hours.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, reduce the solvent volume under reduced pressure to induce crystallization.[7]

  • Purification: Recrystallize the crude product from an ethanol/water mixture or purify by silica gel column chromatography using an ethyl acetate/hexane gradient.[7]

Protocol 2: Acetoacetylation of 2-Methoxyaniline using Diketene[4][7]

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • Diketene (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline in dichloromethane. Cool the solution to 0-5 °C using an ice bath.[4][7]

  • Reagent Addition: Slowly add diketene dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained between 0 and 25°C.[4][7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any unreacted diketene and acidic impurities. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, which can be further purified if necessary.[4]

Visualizing the Synthesis

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reaction Mechanism Diagrams

Reaction_Mechanisms cluster_route1 Route 1: Acid-Catalyzed Condensation cluster_route2 Route 2: Diketene Acylation R1_Start 2-Methoxyaniline + Ethyl Acetoacetate R1_Step1 Protonation of Ester (H+) R1_Start->R1_Step1 Acid Catalyst R1_Step2 Nucleophilic Attack R1_Step1->R1_Step2 R1_Step3 Tetrahedral Intermediate R1_Step2->R1_Step3 R1_Step4 Elimination of EtOH R1_Step3->R1_Step4 R1_Product N-(2-methoxybenzyl)- 3-oxobutanamide R1_Step4->R1_Product R2_Start 2-Methoxyaniline + Diketene R2_Step1 Nucleophilic Attack on Diketene Ring R2_Start->R2_Step1 R2_Step2 Ring Opening R2_Step1->R2_Step2 R2_Product N-(2-methoxybenzyl)- 3-oxobutanamide R2_Step2->R2_Product

Caption: Reaction mechanisms for the two primary synthesis routes.

General Experimental Workflow

Experimental_Workflow Start Select Synthesis Route (Route 1 or Route 2) Reagents Prepare Starting Materials & Solvents Start->Reagents Reaction Reaction Setup & Execution Reagents->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Upon Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization of Product (NMR, IR, MS) Purification->Analysis FinalProduct Pure N-(2-methoxybenzyl)- 3-oxobutanamide Analysis->FinalProduct

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved via two primary methods: the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate and the acylation of 2-methoxyaniline with diketene.[5] The selection of the synthetic route can be guided by factors such as reagent availability and hazard profile, desired reaction conditions, and scale.[5] The diketene route generally offers milder conditions and higher yields, while the ethyl acetoacetate route utilizes more common and less hazardous reagents.[5] The protocols and comparative data presented in this guide provide a robust framework for the successful synthesis, purification, and characterization of this valuable chemical intermediate, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • Application Notes and Protocols for the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.
  • Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.
  • Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols. Benchchem.
  • A Comparative Guide to the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.
  • An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research. Benchchem.
  • Spectroscopic Profile of N-(2-Methoxyphenyl)-3-oxobutanamide: A Technical Guide. Benchchem.
  • Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide Derivatives. Benchchem.
  • Diketene - Wikipedia. Wikipedia. Available at: [Link]

Sources

"N-(2-methoxybenzyl)-3-oxobutanamide" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-methoxybenzyl)-3-oxobutanamide: Properties, Synthesis, and Analytical Characterization

Abstract

This compound is a versatile β-ketoamide that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, which incorporates a reactive β-dicarbonyl system, an amide linkage, and a methoxy-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, spectroscopic profile, primary synthetic routes, and analytical characterization methodologies. By synthesizing technical data with practical insights, this document aims to serve as an authoritative resource for the effective utilization of this compound in research and development.

Introduction

This compound, also known as acetoacet-o-anisidide, belongs to the β-ketoamide class of organic compounds.[1] The intrinsic reactivity of its constituent functional groups—an active methylene group flanked by two carbonyls (a ketone and an amide)—allows for a diverse range of chemical transformations.[3] This reactivity is fundamental to its role as a synthon in constructing various molecular scaffolds, particularly heterocycles, which are core structures in many pharmaceutical and agrochemical agents.[1]

The presence of the ortho-methoxy group on the N-phenyl ring is a key structural feature. It influences the compound's electronic and steric properties, which can be leveraged to direct chemoselectivity in multi-component reactions, potentially leading to unique products not easily accessible with other N-aryl-3-oxobutanamides.[1] While direct biological data on the parent compound is limited, the 3-oxobutanamide scaffold is a component of molecules that have demonstrated potential antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide provides the foundational chemical knowledge required to explore and expand upon these possibilities.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is essential for its synthesis, purification, and characterization.

Chemical Structure

The structure of this compound features an acetoacetyl group attached to the nitrogen atom of 2-methoxyaniline.

  • IUPAC Name: N-(2-methoxyphenyl)-3-oxobutanamide[1][4][5]

  • CAS Number: 92-15-9[1][4][6][7][8]

  • Synonyms: Acetoacetic acid o-anisidide, Acetoacetyl-o-anisidide[5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₃[4][7][8]
Molecular Weight 207.23 g/mol [1][5][7]
Physical Form Solid / Liquid[4][6][8]
InChI Key KYYRTDXOHQYZPO-UHFFFAOYSA-N[4][5][6]
Storage Sealed in dry, room temperature[4][7]
Spectroscopic Profile

Structural elucidation and confirmation rely on standard spectroscopic techniques. The expected spectral features are derived from the compound's key functional groups: an amide, a ketone, a substituted aryl ring, and a methoxy group.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.8-8.5 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), a singlet for the active methylene protons (~δ 3.5 ppm), and a singlet for the terminal methyl protons of the keto group (~δ 2.2 ppm).[10] The exact chemical shifts and coupling patterns of the aromatic protons depend on the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature key resonances for the two carbonyl carbons (amide and ketone) in the downfield region (~δ 165-205 ppm), signals for the aromatic carbons, and distinct signals for the methoxy, methylene, and methyl carbons in the upfield region.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the carbonyl groups. Strong absorption bands are expected for the amide C=O stretching (typically ~1650-1680 cm⁻¹) and the ketone C=O stretching (~1715 cm⁻¹). An N-H stretching band would also be visible around 3200-3400 cm⁻¹.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would confirm the molecular weight by identifying the protonated molecule [M+H]⁺ or other adducts.[9] The fragmentation pattern can provide further structural confirmation.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a building block. Two primary methods are well-established for its preparation.[11]

Overview of Synthetic Routes
  • Condensation with Ethyl Acetoacetate: This is a classical method involving the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate.[2][12] The reaction typically requires elevated temperatures to drive the equilibrium by removing the ethanol byproduct. Microwave-assisted versions of this reaction offer a greener approach with significantly reduced reaction times.[12]

  • Acylation with Diketene: This route involves the acetoacetylation of 2-methoxyaniline using diketene.[8][12] It is often preferred due to its milder reaction conditions (0–25°C), rapid reaction times, and generally high yields. The causality behind its efficiency lies in the high reactivity of the strained four-membered ring of diketene, which readily opens upon nucleophilic attack by the aniline's amino group.[8]

Detailed Experimental Protocol: Acylation using Diketene

This protocol is based on established procedures for the acylation of anilines with diketene and is chosen for its efficiency and mild conditions.[8][12]

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • Diketene (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and prevent side product formation.

  • Diketene Addition: Slowly add diketene (1.0 eq) dropwise to the cooled solution over approximately 30 minutes. It is imperative to maintain the reaction temperature between 0 and 25°C during the addition.[8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Synthesis Workflow Visualization

The diagram below illustrates the general workflow for the synthesis and purification of this compound via the diketene route.

Synthesis_Workflow reagents 1. Dissolve 2-Methoxyaniline in Dichloromethane cooling 2. Cool to 0-5 °C reagents->cooling addition 3. Add Diketene (maintain temp < 25°C) cooling->addition reaction 4. Stir at Room Temp (Monitor by TLC) addition->reaction workup 5. Aqueous Workup (NaHCO₃, Brine) reaction->workup drying 6. Dry (MgSO₄) & Concentrate workup->drying purification 7. Purify (Recrystallization) drying->purification product Final Product: N-(2-methoxybenzyl) -3-oxobutanamide purification->product

Caption: A flowchart of the synthesis and purification process.

Analytical Characterization

Ensuring the identity and purity of the synthesized this compound is a non-negotiable step for its use in subsequent applications. Impurities can arise from unreacted starting materials, byproducts, or residual solvents.[13]

Purity Assessment Techniques

A multi-technique approach is often employed for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for assessing purity. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol. The purity is determined by the relative area of the main product peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It is invaluable for confirming the molecular weight of the main peak and identifying the mass of any impurities.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can also be used for purity assessment and impurity identification.[14]

  • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used for highly accurate purity determination, while standard ¹H NMR is excellent for detecting proton-containing impurities.[13]

Standard Protocol for Purity Analysis (HPLC-UV)
  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: A typical gradient would run from 5-95% B over 10-15 minutes. The choice of a gradient over an isocratic method is to ensure the elution of potential impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a compatible solvent.

Analytical Workflow Visualization

This diagram outlines the logical flow for the complete analytical characterization of the synthesized compound.

Analytical_Workflow hplc HPLC-UV (Quantitative Purity) lcms LC-MS (Impurity ID) hplc->lcms final_confirm Confirmed Pure Compound lcms->final_confirm nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy (Functional Groups) nmr->ir hrms HRMS (Exact Mass) ir->hrms hrms->final_confirm start Synthesized Crude Product start->hplc start->nmr

Caption: Workflow for purity and structural analysis.

Applications and Biological Relevance

The utility of this compound is primarily as a synthetic intermediate, with its derivatives showing promise in various biological applications.

Role as a Synthetic Intermediate

This compound is a key starting material for creating more complex molecules.[3] Its active methylene group can be easily deprotonated and subsequently alkylated or acylated. The β-dicarbonyl moiety is a classic precursor for the synthesis of five- and six-membered heterocycles through condensation reactions with dinucleophiles like hydrazine or hydroxylamine. It has been specifically documented as a starting material in the synthesis of cinnolines, which have applications in medicinal chemistry.[1] It is also used as an intermediate for dyes and organic pigments.[5]

Potential Biological Activities of Derivatives

While the compound itself is not primarily studied for its biological activity, the 3-oxobutanamide scaffold it contains is a known pharmacophore. Derivatives synthesized from this parent molecule have been investigated for a range of biological activities:

  • Antimicrobial Activity: The scaffold is a component in molecules that have shown potential antimicrobial properties.[3]

  • Anti-inflammatory and Anticancer Properties: Analogues and derivatives have also been screened for anti-inflammatory and anticancer activities.[3] Studies on related structures have shown that the presence of a methoxy group on the phenyl ring can promote cytotoxicity in various cancer cell lines, suggesting that derivatives of this compound could be promising leads for further investigation.[3]

Conclusion

This compound is a chemical intermediate of significant value, bridging basic starting materials with complex, high-value molecules. Its well-defined physicochemical properties, predictable spectroscopic profile, and efficient synthetic routes make it an accessible and reliable tool for researchers. The established protocols for its synthesis and characterization, as detailed in this guide, provide a solid framework for its preparation and quality control. The true potential of this compound lies in its role as a versatile scaffold, enabling the exploration of new chemical space and the development of novel derivatives with potential applications in pharmaceuticals, materials science, and beyond.

References

  • Kowalska, J., Celiński, R., & Sykutera, M. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-(2-methoxybenzyl)-3-oxobutanamide (CAS 92-15-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

N-(2-methoxybenzyl)-3-oxobutanamide, also known widely in industrial chemistry as o-acetoacetanisidide, is a β-ketoamide that serves as a highly versatile, yet often overlooked, chemical intermediate.[1] While not known for direct biological activity itself, its structural motifs—a reactive acetoacetyl group and a substituted benzylamine—make it a valuable precursor in organic synthesis. This guide, prepared from a Senior Application Scientist's perspective, moves beyond a simple recitation of properties. It aims to provide a deeper understanding of the compound's synthesis, characterization, and utility, explaining the causal relationships behind its chemical behavior and highlighting its strategic importance, particularly in the production of high-performance organic pigments.[2]

Section 1: Compound Profile and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in any synthetic workflow. This compound is a stable, off-white crystalline solid under standard conditions.[3] Its limited solubility in water but good solubility in organic solvents like ethanol and acetone are typical for a molecule of its polarity and size, dictating solvent choices for both reaction and purification.[1]

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 92-15-9[1][3][4]
Molecular Formula C₁₁H₁₃NO₃[1][4]
Molecular Weight 207.23 g/mol [1][4]
IUPAC Name N-(2-methoxyphenyl)-3-oxobutanamide[4]
Common Synonyms o-Acetoacetanisidide, 2'-Methoxyacetoacetanilide[4][5]
Appearance White to Off-white powder/crystal[1][3]
Melting Point 85-87 °C[3]
Boiling Point 346.25 °C (rough estimate)[3]
Solubility Limited in water; Soluble in ethanol, acetone[1]
Storage Sealed in dry, room temperature conditions[2]

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The choice of synthetic route often depends on the availability of starting materials, desired purity, and reaction scale. The two most prevalent and industrially relevant methods are the condensation with ethyl acetoacetate and acylation with diketene.

Synthesis Route 1: Condensation of o-Anisidine with Ethyl Acetoacetate

This is a robust and common laboratory and industrial method. The reaction proceeds by the nucleophilic attack of the amino group of o-anisidine (2-methoxyaniline) on the ester carbonyl of ethyl acetoacetate. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of o-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester in ethyl acetoacetate. This forms a tetrahedral intermediate which then collapses, eliminating an ethanol molecule to form the stable amide product. The presence of the β-keto group means the product exists in tautomeric equilibrium between the keto and enol forms.

Detailed Experimental Protocol:

  • Materials: o-Anisidine (1.0 eq), Ethyl acetoacetate (1.0 eq), Toluene (as solvent), and a catalytic amount of Glacial Acetic Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of o-anisidine and ethyl acetoacetate in toluene.

    • Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid. The acid protonates the ester carbonyl, increasing its electrophilicity and accelerating the reaction.

    • Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot disappears.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Synthesis Route 2: Acylation of o-Anisidine with Diketene

This method is often faster and can proceed under milder conditions. Diketene is a highly reactive acetoacetylating agent.

Reaction Mechanism: The nucleophilic nitrogen of o-anisidine attacks one of the carbonyl carbons of the strained four-membered diketene ring, leading to ring-opening and formation of the final amide product. This reaction is typically very efficient.

G cluster_synthesis Synthesis Workflow Reactants Reactants: o-Anisidine + Ethyl Acetoacetate Reaction Reaction Vessel (Toluene, Reflux, Acid Catalyst) Reactants->Reaction 1. Combine & Heat Cooling Cooling & Crystallization Reaction->Cooling 2. Monitor by TLC Evaporation Solvent Removal (Rotary Evaporator) Cooling->Evaporation 3. Isolate Crude Solid Purification Recrystallization (Ethanol/Water) Evaporation->Purification 4. Purify Product Pure N-(2-methoxybenzyl) -3-oxobutanamide Purification->Product 5. Dry & Characterize

Caption: General synthesis workflow via condensation.

Section 3: Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any chemical intermediate. While a complete set of publicly available experimental spectra is limited, a reliable spectroscopic profile can be constructed from predicted data and an understanding of the compound's functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is key to confirming the presence of all structural components. The following table details the predicted chemical shifts.[6]

Table 2: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssigned ProtonsRationale for Assignment
~10.2Singlet (broad)1HN-H (amide)Amide protons are typically deshielded and appear as a broad singlet downfield.
8.2 - 6.8Multiplet4HAr-H (aromatic)Protons on the benzene ring will appear as a complex multiplet in the aromatic region.
~3.8Singlet3H-OCH₃ (methoxy)The three equivalent protons of the methoxy group appear as a sharp singlet.
~3.5Singlet2H-CH₂- (methylene)The methylene protons are adjacent to two carbonyls, appearing as a singlet.
~2.3Singlet3H-CH₃ (methyl)The terminal methyl protons are adjacent to a carbonyl, appearing as a singlet.
¹³C NMR Spectroscopy

The carbon spectrum confirms the carbon backbone and the presence of carbonyl groups.

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region. The ketone carbonyl (~205 ppm) and the amide carbonyl (~165-170 ppm).

  • Aromatic Carbons: Six signals are expected in the ~110-150 ppm range. The carbon bearing the -OCH₃ group will be the most shielded (~148 ppm), while the carbon attached to the nitrogen will also be distinct.

  • Aliphatic Carbons: Three signals are expected in the shielded region: the methoxy carbon (-OCH₃) around 55-60 ppm, the methylene carbon (-CH₂-) around 50 ppm, and the terminal methyl carbon (-CH₃) around 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming functional groups.

  • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

  • C=O Stretches: Two strong, sharp absorptions are expected between 1650-1720 cm⁻¹. The amide carbonyl (Amide I band) will typically be at a lower wavenumber (~1660 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹).

  • C-O Stretch: A strong absorption from the methoxy group's aryl-ether linkage will appear in the 1250-1200 cm⁻¹ region.

  • Aromatic C=C Bends: Several peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) would provide confirmation of the molecular weight and key fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 207, corresponding to the molecular weight.

  • Key Fragments: A prominent fragment at m/z = 121 is expected, corresponding to the stable 2-methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺, formed by cleavage of the amide C-N bond. Another expected fragment would be the loss of the acetyl group (CH₃CO), resulting in a fragment at m/z = 164.

Section 4: Applications and Biological Significance

Industrial Application: A Key Pigment Precursor

The primary and most significant application of this compound is as a coupling component in the synthesis of arylide (or azo) pigments.[2] A notable example is its use in the production of Pigment Yellow 74 (PY 74), a widely used colorant in inks and plastics.

In this process, a primary aromatic amine (e.g., 2-methoxy-4-nitroaniline) is first diazotized with nitrous acid to form a diazonium salt. This highly reactive diazonium salt is then coupled with this compound. The active methylene group (-COCH₂CO-) of the butanamide acts as the nucleophilic site for the electrophilic diazonium salt, forming the final stable azo pigment.

G cluster_pigment Role in Pigment Yellow 74 Synthesis A Diazotized 2-Methoxy-4-nitroaniline (Electrophile) C Azo Coupling Reaction A->C B N-(2-methoxybenzyl) -3-oxobutanamide (Nucleophilic Coupler) B->C D Pigment Yellow 74 (Final Product) C->D

Caption: Role as a key coupling agent in azo pigment synthesis.

Biological Activity of the Acetoacetanilide Scaffold

While this compound itself is not marketed for direct biological use, the broader class of acetoacetanilide and acetamide derivatives has been the subject of significant research in medicinal chemistry. These studies provide a valuable context for potential future derivatization and drug discovery efforts.

  • Antimicrobial Activity: Various substituted acetanilides have demonstrated efficacy against both gram-positive and gram-negative bacteria, with activity influenced by the specific substituents on the aromatic ring.[5][7]

  • Anti-inflammatory and Analgesic Activity: The acetanilide structure is a core component of well-known analgesics. Research has shown that derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, a key mechanism for reducing inflammation and pain.[1][4]

  • Antioxidant Activity: Certain acetamide derivatives have been shown to possess antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models.[8]

The presence of the N-(2-methoxybenzyl) group on the acetoacetamide scaffold presents an interesting, underexplored structure. This moiety is found in other neuroactive compounds, and its incorporation into the biologically relevant acetanilide framework suggests a potential, yet uninvestigated, area for medicinal chemistry research.

Section 5: Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazards: Harmful if swallowed and may cause skin and eye irritation.[2][3]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Fire Safety: The compound is combustible when exposed to heat or flame. Use CO₂, dry chemical, or foam for firefighting.[3]

Conclusion

This compound (CAS 92-15-9) is a quintessential example of a foundational chemical intermediate. Its value lies not in its direct application, but in its synthetic potential, which is expertly leveraged in the chemical industry for the production of high-performance materials like organic pigments. A thorough understanding of its synthesis, purification, and spectroscopic properties is essential for any researcher aiming to utilize it as a building block. While the biological activity of this specific compound remains to be explored, its structural relationship to known bioactive acetanilides suggests that it may hold untapped potential as a scaffold for future drug discovery programs. This guide provides the core technical knowledge necessary for professionals to confidently and effectively work with this versatile molecule.

References

  • Cheméo. (n.d.). Chemical Properties of Butanamide, N-(2-methoxyphenyl)-3-oxo- (CAS 92-15-9). Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved January 15, 2026, from a valid URL provided by grounding tool.
  • PubChem. (n.d.). Acetoacet-o-anisidide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025). Spectroscopic Profile of N-(2-Methoxyphenyl)-3-oxobutanamide: A Technical Guide. Retrieved January 15, 2026, from a valid URL provided by grounding tool.
  • BenchChem. (2025). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. Retrieved January 15, 2026, from a valid URL provided by grounding tool.
  • Ashford, R. D. (n.d.). Ashford's Dictionary of Industrial Chemicals. Retrieved January 15, 2026, from a valid URL provided by grounding tool.

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Spectroscopic Elucidation of N-(2-methoxybenzyl)-3-oxobutanamide: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of progress. This technical guide provides an in-depth analysis of the spectroscopic properties of N-(2-methoxybenzyl)-3-oxobutanamide, a compound of interest in medicinal chemistry. Through a detailed examination of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, this document serves as a critical resource for researchers, scientists, and drug development professionals. The guide outlines robust experimental protocols for acquiring high-fidelity NMR data and presents a logical framework for spectral interpretation, ensuring the unambiguous structural confirmation of this target molecule.

Introduction: The Structural Imperative

This compound is a molecule featuring a substituted aromatic ring, an amide linkage, and a β-dicarbonyl moiety. These functional groups are prevalent in a wide array of biologically active compounds, making the definitive understanding of their electronic and steric interplay crucial. NMR spectroscopy stands as the premier analytical technique for providing this detailed structural information in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map the molecular architecture with exceptional precision. This guide is predicated on the synthesis of established NMR principles with practical, field-tested methodologies to deliver a self-validating system for the characterization of this compound.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely published, a highly accurate prediction can be formulated based on the known spectral data of closely related analogs such as N-benzylacetoacetamide and N-(2-methoxyphenyl)-3-oxobutanamide.[1][2] The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of the target molecule, referenced to a standard deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5Broad Singlet1H-NH-
~7.2-7.4Multiplet2HAromatic C-H
~6.8-7.0Multiplet2HAromatic C-H
~4.4Doublet2HBenzyl -CH₂-N-
~3.8Singlet3HMethoxy -OCH₃
~3.5Singlet2H-CO-CH₂-CO-
~2.2Singlet3HAcetyl -CH₃
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)Assignment
~205Keto C=O
~168Amide C=O
~157Aromatic C-O
~128-130Aromatic C-H
~125Aromatic C-CH₂
~120Aromatic C-H
~110Aromatic C-H
~55Methoxy -OCH₃
~50-CO-CH₂-CO-
~42Benzyl -CH₂-N-
~30Acetyl -CH₃

Experimental Protocols for NMR Analysis

The acquisition of high-resolution NMR spectra is fundamental to accurate structural elucidation. The following protocol is a validated, step-by-step methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.[1]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle warming or vortexing may be employed if necessary.

Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve the best possible homogeneity, which is essential for sharp peaks and a flat baseline.[3]

  • Acquisition Parameters:

    • For ¹H NMR:

      • Spectral Width: Typically -2 to 12 ppm.[1]

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16, depending on sample concentration.

    • For ¹³C NMR:

      • Spectral Width: Typically 0 to 220 ppm.

      • Pulse Program: A proton-decoupled pulse sequence is standard.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the precise chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Workflow and Structure

To further clarify the experimental process and the molecular structure, the following diagrams are provided.

G cluster_workflow Experimental Workflow for NMR Analysis Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Transfer to\nNMR Tube Transfer to NMR Tube Dissolve in\nDeuterated Solvent->Transfer to\nNMR Tube Insert into\nSpectrometer Insert into Spectrometer Transfer to\nNMR Tube->Insert into\nSpectrometer Lock, Tune, Shim Lock, Tune, Shim Insert into\nSpectrometer->Lock, Tune, Shim Acquire Data\n(¹H & ¹³C) Acquire Data (¹H & ¹³C) Lock, Tune, Shim->Acquire Data\n(¹H & ¹³C) Process Data\n(FT, Phase, Baseline) Process Data (FT, Phase, Baseline) Acquire Data\n(¹H & ¹³C)->Process Data\n(FT, Phase, Baseline) Analyze Spectrum Analyze Spectrum Process Data\n(FT, Phase, Baseline)->Analyze Spectrum

Caption: A streamlined experimental workflow for NMR analysis.

Caption: Chemical structure of this compound.

Note: A placeholder for an image of the chemical structure is used in the DOT script above. In a real-world application, this would be replaced with an actual image file.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using ¹H and ¹³C NMR. The predicted spectral data, grounded in the analysis of analogous structures, offers a reliable reference for experimental verification. The detailed experimental protocols ensure the acquisition of high-quality data, which is paramount for accurate structural elucidation. By integrating theoretical predictions with robust experimental design, this guide empowers researchers to confidently identify and characterize this important chemical entity, thereby accelerating the pace of drug discovery and development.

References

  • N-benzylacetoacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • N-Benzylacetamide | C9H11NO | CID 11500 - PubChem. [Link]

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"N-(2-methoxybenzyl)-3-oxobutanamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-Methoxyphenyl)-3-oxobutanamide

Executive Summary

N-(2-Methoxyphenyl)-3-oxobutanamide, also known as acetoacet-o-anisidide, is a highly versatile chemical intermediate that serves as a fundamental building block in advanced organic synthesis.[1] Its unique structure, which incorporates a reactive β-dicarbonyl system, an amide linkage, and a methoxy-substituted aromatic ring, provides multiple sites for chemical modification.[2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, comparative synthesis methodologies, and its significant applications as a precursor for diverse heterocyclic compounds, many of which exhibit promising biological activities.[1][2] We will explore the causality behind established synthetic protocols and provide actionable data to support laboratory and developmental workflows.

Core Physicochemical Properties

Accurate characterization begins with a clear understanding of the compound's fundamental properties. These identifiers are critical for analytical verification, reaction stoichiometry, and regulatory documentation.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[4][5]
Molecular Weight 207.23 g/mol [4][5]
CAS Number 92-15-9[4][6]
IUPAC Name N-(2-methoxyphenyl)-3-oxobutanamide
Synonym Acetoacet-o-anisidide[1]
Physical Form Liquid[4]
InChI Key KYYRTDXOHQYZPO-UHFFFAOYSA-N
InChI 1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)

Synthesis Methodologies: A Comparative Analysis

The efficient synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide is paramount for its application in further chemical development. Two principal routes dominate its laboratory and industrial production: the acid-catalyzed condensation with ethyl acetoacetate and the acylation using diketene.[6][7] The choice between these methods depends on factors such as desired yield, reaction conditions, and the availability of starting materials.

G cluster_0 Route 1: Condensation cluster_1 Route 2: Acylation A1 2-Methoxyaniline P1 Acid Catalyst (e.g., HCl) Reflux Conditions A2 Ethyl Acetoacetate Product N-(2-Methoxyphenyl)-3-oxobutanamide P1->Product B1 2-Methoxyaniline P2 Mild Conditions (0-25°C) Dichloromethane Solvent B2 Diketene P2->Product

Caption: Comparative workflow of the two primary synthesis routes for N-(2-Methoxyphenyl)-3-oxobutanamide.

Route 1: Acid-Catalyzed Condensation with Ethyl Acetoacetate

This widely used method relies on the nucleophilic acyl substitution reaction between 2-methoxyaniline and ethyl acetoacetate.[1] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine group of 2-methoxyaniline.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol.[8]

  • Add ethyl acetoacetate (1.0-1.2 eq) to the solution.[8]

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[1][8]

  • Heat the mixture to reflux and maintain for 1-10 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, neutralize the mixture with a weak base like sodium bicarbonate solution.[8]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.[8]

  • Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by recrystallization.

Route 2: Acetoacetylation using Diketene

This alternative route offers a milder and often more efficient synthesis. The reaction proceeds via the nucleophilic attack of the amino group of 2-methoxyaniline on one of the carbonyl carbons of the highly reactive diketene molecule, leading to the opening of the four-membered ring.[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂).[4]

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diketene (1.0 eq) dropwise to the cooled solution over approximately 30 minutes, ensuring the temperature is maintained between 0 and 25°C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to quench any unreacted diketene and remove acidic impurities.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.[4]

  • Remove the solvent in vacuo using a rotary evaporator to obtain N-(2-Methoxyphenyl)-3-oxobutanamide.[4] The reaction is often high-yielding and may not require further purification.

Comparative Summary of Synthesis Routes
ParameterRoute 1: Ethyl Acetoacetate CondensationRoute 2: Diketene Acylation
Starting Materials 2-Methoxyaniline, Ethyl Acetoacetate2-Methoxyaniline, Diketene
Typical Conditions Acid-catalyzed, reflux in solvent (e.g., ethanol)Mild conditions (0–25°C), typically in a solvent like dichloromethane.[7]
Reaction Time 1–10 hours (conventional heating).[7]Rapid, typically completed within minutes to a few hours.[7]
Yield Moderate to high.[7]Generally high.[7]
Key Advantages Readily available and less hazardous starting materials.Mild reaction conditions and high yields.[7]
Key Disadvantages Requires higher temperatures and longer reaction times.Diketene is highly reactive and requires careful handling.

Applications and Chemical Reactivity

N-(2-Methoxyphenyl)-3-oxobutanamide is not typically an end-product but rather a valuable scaffold for generating diverse molecular libraries for biological screening.[2] Its utility stems from the strategic placement of its functional groups:

  • Active Methylene Group: The CH₂ group situated between the two carbonyls is highly acidic and can be easily deprotonated. This carbanion serves as a potent nucleophile in various carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations (e.g., Knoevenagel condensation).

  • β-Dicarbonyl Moiety: This system is a classic precursor for the synthesis of a wide array of heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines through reactions with dinucleophilic reagents like hydrazines and hydroxylamine.

  • Amide and Aryl Groups: These sites can be modified, though they are less reactive than the β-dicarbonyl system. The methoxy group on the phenyl ring can influence the electronic properties and biological activity of derivative compounds.[2]

Derivatives synthesized from this scaffold have shown potential antimicrobial, anti-inflammatory, and anticancer properties, making it a compound of significant interest in medicinal chemistry and drug discovery.[2][8]

References

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An In-depth Technical Guide to the Potential Biological Activities of N-(2-methoxybenzyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to addressing unmet medical needs. The N-(2-methoxybenzyl)-3-oxobutanamide core represents a particularly intriguing starting point for the development of new therapeutic agents. Its structure, which features a reactive β-ketoamide moiety and a substituted aromatic ring, offers a rich playground for medicinal chemists to explore a diverse chemical space.[1] This guide provides a comprehensive technical overview of the synthesis of this compound and delves into the promising, albeit nascent, exploration of its derivatives' potential biological activities. Drawing upon evidence from structurally related compounds, we will explore potential applications in oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research endeavors.

The this compound Scaffold: Synthesis and Chemical Properties

The journey into the biological potential of this class of compounds begins with a robust and well-characterized synthetic route to the core scaffold, this compound. The most prevalent and efficient method for its synthesis is the condensation reaction between 2-methoxyaniline and a β-keto-ester, typically ethyl acetoacetate.[1] This reaction can be performed under various conditions, including with or without a catalyst, and can be driven by conventional heating or microwave irradiation.[2]

General Synthesis Workflow

The synthesis of this compound is a foundational step for any subsequent derivatization and biological screening efforts. The following diagram outlines the general workflow for its preparation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2_methoxyaniline 2-Methoxyaniline condensation Condensation Reaction 2_methoxyaniline->condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->condensation solvent Solvent (e.g., Ethanol) solvent->condensation catalyst Acid Catalyst (e.g., HCl) catalyst->condensation heating Heating heating->condensation neutralization Neutralization (e.g., NaHCO3) condensation->neutralization extraction Extraction neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (Recrystallization) drying->purification final_product This compound purification->final_product

Caption: General synthesis workflow for N-(2-Methoxyphenyl)-3-oxobutanamide.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step method for the synthesis of the title compound.

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (or other acid catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Dissolve 2-methoxyaniline in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • To this mixture, add ethyl acetoacetate dropwise while stirring.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[1]

Potential Biological Activities: A Landscape of Therapeutic Promise

While direct biological data on this compound is limited, the structural motifs present in this scaffold are found in numerous biologically active molecules. This section will explore the potential therapeutic applications of its derivatives based on the activities of these related compounds.

Anticancer Activity

The 3-oxobutanamide scaffold is a component of molecules that have demonstrated potential anticancer properties.[3] Furthermore, the presence of a methoxy group on the benzyl ring can influence biological activity, with some studies on related structures showing that it can promote cytotoxicity in various cancer cell lines.[3]

Derivatives of N-benzylbenzamides have been investigated as tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range.[4] Additionally, new series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have shown excellent activities against A549, MCF7, HCT116, and PC3 cancer cell lines.[5] The structural similarity suggests that derivatives of this compound could also interact with key cellular targets implicated in cancer progression.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassCancer Cell Line(s)Reported Activity (IC50)Reference
5-trifluoromethylpyrimidine derivativesA549, MCF-7, PC-30.35 µM - 5.12 µM[6]
1,3,4-Thiadiazoles with 3-methoxyphenyl substituentMCF-76.6 µM[7]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivativesA549, MCF7, HCT116, PC3Not specified, but described as "excellent"[5]
N-benzylbenzamide derivativesMultiple cancer cell lines12 - 27 nM[4]
Stilbene derivatives containing a pyridine moietyPC-3, MCF-712.38 ± 6.83 µM and 14.52 ± 2.21 µM[8]
Antimicrobial Activity

The global health crisis of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] The 3-oxobutanamide scaffold has been explored for its potential in developing new antibacterial drugs.[10] For instance, 2-benzylidene-3-oxobutanamide derivatives have exhibited very good antibacterial activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[9][11] One particular derivative, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, was identified as a promising antibacterial compound active against both Gram-positive and Gram-negative resistant species.[11] This suggests that modifications to the benzylidene portion of the this compound scaffold could yield potent antimicrobial agents.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassPathogen(s)Reported Activity (MIC)Reference
2-benzylidene-3-oxobutanamide derivativesMRSA, MDR A. baumannii2 µg/mL and 16 µg/mL for the most active compound[11]
N-benzimidazole-derived carboxamidesE. faecalis8 µM for the most active compound[12]
Stilbene derivatives containing a pyridine moietyP. aeruginosa, C. albicans50 µg/mL and 3.1 µg/mL respectively[8]
Cyanopyridine derivativesGram-positive and Gram-negative bacteria, and fungiZone of inhibition measured in mm[13]
Anti-inflammatory and Antioxidant Activity

Compounds containing a 2-methoxyphenol group have been investigated for their antioxidant and cyclooxygenase-2 (COX-2) inhibitory properties.[14][15] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammatory disorders. The 2-methoxyphenol moiety within the this compound structure suggests that its derivatives could possess anti-inflammatory and antioxidant activities.

Anticonvulsant Activity

Interestingly, the structurally related compound (R)-N-benzyl 2-acetamido-3-methoxypropionamide, also known as lacosamide, is a clinical antiepileptic agent.[16] Extensive structure-activity relationship (SAR) studies on this class of compounds have revealed that modifications to the N-benzyl group can significantly impact anticonvulsant activity.[16][17] This provides a strong rationale for exploring derivatives of this compound for potential anticonvulsant effects. Furthermore, synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide have been studied for their anticonvulsant effects.[18]

Methodologies for Biological Evaluation

To systematically evaluate the potential biological activities of novel this compound derivatives, a tiered screening approach is recommended. The following diagram and protocols outline a general workflow for this process.

Bioactivity_Screening_Workflow cluster_synthesis Compound Library Generation cluster_primary Primary Screening cluster_secondary Secondary Screening (for active compounds) cluster_lead Lead Optimization synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) synthesis->antimicrobial anticancer Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->anticancer Non-toxic compounds sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar Active compounds anticancer->sar anti_inflammatory Enzyme Inhibition Assays (e.g., COX-2) anti_inflammatory->sar anticonvulsant In vivo models (e.g., MES test) anticonvulsant->sar admet ADMET Profiling sar->admet

Caption: General experimental workflow for assessing the bioactivity of this compound derivatives.[14]

Protocol: Cytotoxicity Assessment using MTT Assay

This assay is a crucial first step to determine the concentration range at which the compounds are non-toxic to cells, which is essential for subsequent cell-based assays.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.[14]

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, MRSA)

  • 96-well plates

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound derivatives (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ampicillin)

  • Plate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the test compounds in the bacterial growth medium in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Directions and Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The existing literature on structurally related compounds provides a strong impetus for the exploration of its derivatives for anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, makes this an attractive area for further research.

Future work should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Through rigorous screening and subsequent lead optimization, it is conceivable that novel drug candidates with improved efficacy and safety profiles could be developed from this versatile chemical scaffold. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.

References

  • BenchChem. (2025). Application Note: Derivatization of N-(2-Methoxyphenyl)-3-oxobutanamide for Biological Screening.
  • BenchChem. (2025). An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research.
  • BenchChem. (2025). Application Notes and Protocols for Testing N-(2-Methoxyphenyl)-3-oxobutanamide Bioactivity.
  • ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • MDPI. (2025). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • National Institutes of Health. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • BenchChem. (2025). Synthesis of N-(2-Methoxyphenyl)
  • National Institutes of Health. (2023).
  • PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • PubMed. (n.d.). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs).
  • Sigma-Aldrich. (n.d.). N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9.
  • PubMed. (2023).
  • PubMed Central. (n.d.). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides.
  • PubMed Central. (n.d.). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • The Pharma Innovation. (n.d.). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities.
  • ResearchGate. (2021).
  • National Institutes of Health. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)
  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
  • PLOS. (2025). amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial.
  • MDPI. (n.d.). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.
  • PubMed. (2021).

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An In-depth Technical Guide to the Structure-Activity Relationship of N-(2-methoxybenzyl)-3-oxobutanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of modern drug discovery. The N-(2-methoxybenzyl)-3-oxobutanamide core represents one such scaffold, embodying a unique combination of structural features ripe for exploration. Its inherent functionalities—the reactive β-dicarbonyl system, the flexible amide linkage, and the electronically distinct methoxybenzyl moiety—offer a tantalizing playground for synthetic chemists and a promising starting point for targeted therapeutic design.

This technical guide eschews a conventional, rigid format in favor of a narrative that mirrors the logical progression of a drug discovery program. We will begin by establishing the foundational chemistry of the this compound core, delving into its synthesis and inherent reactivity. Subsequently, we will explore the known biological landscape of related β-ketoamides and N-methoxybenzyl-containing compounds to inform a rational approach to analog design. The core of this guide will then focus on a systematic exploration of the structure-activity relationship (SAR), providing not just a theoretical framework but also actionable, detailed experimental protocols for synthesis, purification, and biological evaluation. Every recommendation and protocol herein is designed to be a self-validating system, ensuring that researchers can confidently build upon this knowledge in their own laboratories.

I. The this compound Scaffold: Synthesis and Chemical Personality

The journey into the SAR of any compound class begins with a robust and versatile synthetic strategy for the core scaffold. The primary and most efficient method for the synthesis of this compound is the condensation reaction between 2-methoxyaniline and a β-keto-ester, such as ethyl acetoacetate.[1] This reaction is typically acid-catalyzed.[1] An alternative, high-yield approach involves the acetoacetylation of 2-methoxyaniline with diketene under mild conditions.[2][3]

The chemical "personality" of this scaffold is dictated by three key regions, each offering a vector for chemical modification:

  • The Active Methylene Group: The protons on the carbon between the two carbonyl groups are acidic and can be readily deprotonated, making this position a prime site for alkylation, arylation, and other C-C bond-forming reactions.

  • The Keto-Enol Tautomerism: The β-dicarbonyl moiety exists in equilibrium between its keto and enol forms. This tautomerism influences the molecule's reactivity and its potential as a chelating agent for metal ions, which can be relevant for certain enzymatic targets.

  • The N-(2-methoxybenzyl) Moiety: This group is not merely a passive carrier. The position of the methoxy group on the benzyl ring influences the conformational preferences of the molecule and its electronic properties, which can be critical for receptor binding.[4][5][6] Modifications to this ring, such as the introduction of other substituents or altering the position of the methoxy group, are key SAR exploration points.

General Synthetic Workflow

cluster_synthesis Synthesis of the Core Scaffold Start Starting Materials: 2-Methoxyaniline Ethyl Acetoacetate Reaction Acid-Catalyzed Condensation Start->Reaction Reflux in Ethanol Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-(2-methoxybenzyl)- 3-oxobutanamide Purification->Product

Caption: General synthesis workflow for N-(2-Methoxyphenyl)-3-oxobutanamide.[1]

II. Charting the Biological Landscape: From Analogy to Hypothesis

While direct and extensive biological data on this compound itself is limited, the broader classes of β-ketoamides and N-benzyl substituted compounds are rich with biological activity.[1][7] This allows us to form well-grounded hypotheses about the potential therapeutic applications of our target analogs.

  • Anti-inflammatory and Anticancer Potential: The butanamide moiety is found in molecules that exhibit inhibitory effects on matrix metalloproteinases (MMPs), cyclooxygenase (COX), and lipoxygenase (LOX) pathways.[8] Furthermore, the 2-methoxyphenol group has been explored for its antioxidant and COX-2 inhibitory properties.[8] The 3-oxobutanamide scaffold is also a component of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[9]

  • Anticonvulsant Activity: The structurally related compound, Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), is an approved anticonvulsant drug.[10] SAR studies on Lacosamide analogs have revealed that non-bulky, hydrophobic groups at both the 3-oxy and 4'-benzylamide positions are crucial for retaining pronounced anticonvulsant activity.[10] This provides a valuable roadmap for designing this compound analogs with potential neurological applications.

  • Serotonergic Receptor Modulation: The N-(2-methoxybenzyl) group is a key feature of the "NBOMe" class of potent hallucinogens, which are high-affinity agonists for the serotonin 5-HT2A receptor.[4][5][6] The addition of the N-(2-methoxybenzyl) group to phenethylamines can dramatically increase their binding affinity and functional activity at this receptor.[4][11] This suggests that our scaffold could be modified to target G-protein coupled receptors, although careful design to control for hallucinogenic potential would be paramount.

III. A Systematic Approach to Structure-Activity Relationship (SAR) Exploration

The goal of an SAR study is to systematically modify a molecule's structure to understand how these changes affect its biological activity.[12] For the this compound scaffold, we propose a three-pronged approach focusing on the key regions identified earlier.

Logical Flow for SAR Exploration

cluster_sar SAR Exploration Strategy Scaffold Core Scaffold: N-(2-methoxybenzyl)- 3-oxobutanamide R1 Modification of the Active Methylene Group (R1) Scaffold->R1 R2 Modification of the N-Benzyl Moiety (R2) Scaffold->R2 R3 Modification of the Amide and Keto Groups (R3) Scaffold->R3 Bioassay Biological Evaluation: - In vitro enzymatic assays - Cell-based assays - Receptor binding assays R1->Bioassay R2->Bioassay R3->Bioassay SAR_Analysis SAR Analysis and Lead Optimization Bioassay->SAR_Analysis SAR_Analysis->R1 Iterative Design SAR_Analysis->R2 Iterative Design SAR_Analysis->R3 Iterative Design

Caption: A systematic approach to the structure-activity relationship exploration of this compound analogs.

Modifications at the Active Methylene Position (R1)

This position is ideal for exploring the impact of steric bulk, lipophilicity, and the introduction of additional hydrogen bond donors or acceptors.

  • Hypothesis: Small, non-polar substituents may enhance activity by improving membrane permeability or fitting into hydrophobic pockets of a target protein.

  • Experimental Protocol: Alkylation of the Active Methylene Group

    • Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

    • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

    • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Modifications of the N-Benzyl Moiety (R2)

This region allows for probing electronic effects and the potential for additional interactions with a target.

  • Hypothesis: Varying the position of the methoxy group (e.g., to the 3- or 4-position) or introducing other substituents (e.g., halogens, trifluoromethyl groups) will modulate the electronic properties of the ring and its binding affinity.

  • Experimental Protocol: Synthesis of Substituted N-benzyl Analogs

    • Starting Material Selection: Procure the appropriately substituted benzylamine (e.g., 3-methoxybenzylamine, 4-chlorobenzylamine).

    • Condensation: In a round-bottom flask, dissolve the substituted benzylamine (1.0 eq) in a suitable solvent such as ethanol. Add ethyl acetoacetate (1.1 eq) and a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated hydrochloric acid).

    • Reaction: Heat the reaction mixture to reflux and maintain for 2-8 hours, monitoring by TLC.

    • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the mixture under reduced pressure and proceed with purification.

    • Purification: Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography.

Modifications of the β-Ketoamide Moiety (R3)

While more synthetically challenging, modifications to the core β-ketoamide can reveal crucial information about its role in target binding.

  • Hypothesis: Replacing the ketone with other functional groups (e.g., a hydroxyl group via reduction) or modifying the amide nitrogen could significantly impact biological activity by altering the molecule's hydrogen bonding capacity and overall conformation.

  • Experimental Protocol: Reduction of the Ketone

    • Setup: In a round-bottom flask, dissolve the this compound analog (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

    • Reduction: Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Workup: Quench the reaction by the slow addition of acetone, followed by water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by flash column chromatography.

IV. Biological Evaluation: A Tiered Approach

A tiered approach to biological screening ensures efficient use of resources and provides a clear path from initial hits to lead compounds.

Workflow for Biological Screening

cluster_bio Biological Evaluation Workflow Library Synthesized Analog Library Primary Primary Screening: High-Throughput Enzymatic or Cell-Based Assays (Single Concentration) Library->Primary Dose Dose-Response and IC50/EC50 Determination Primary->Dose Active Compounds Secondary Secondary Assays: - Orthogonal biological assays - Selectivity profiling - Mechanism of action studies Dose->Secondary Lead Lead Candidate Secondary->Lead

Caption: A tiered workflow for the biological evaluation of this compound analogs.

Example Protocol: In Vitro COX-2 Inhibition Assay (Primary Screen)

This protocol is based on the principle of measuring the peroxidase activity of COX-2.

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), hemin, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). Prepare a stock solution of arachidonic acid.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control (DMSO). Incubate for 10 minutes at room temperature.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound relative to the vehicle control.

V. Data Interpretation and Lead Optimization

The culmination of synthesis and biological testing is the careful analysis of the resulting data to build a coherent SAR model.

Data Summary Table (Hypothetical)
Compound IDR1 SubstituentR2 SubstituentIC50 (µM) vs. Target X
Parent H2-Methoxybenzyl15.2
Analog-1 Methyl2-Methoxybenzyl8.5
Analog-2 Benzyl2-Methoxybenzyl25.1
Analog-3 H3-Methoxybenzyl12.8
Analog-4 H4-Chlorobenzyl5.6
  • A small alkyl group at the R1 position (Analog-1) is tolerated and may improve potency.

  • A bulky group at the R1 position (Analog-2) is detrimental to activity.

  • Moving the methoxy group to the 3-position on the benzyl ring (Analog-3) has a negligible effect.

  • Introducing an electron-withdrawing group at the 4-position of the benzyl ring (Analog-4) significantly improves potency.

These initial findings would then guide the design of the next generation of analogs, focusing on further exploration of small, lipophilic groups at R1 and electron-withdrawing substituents on the N-benzyl ring.

VI. Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the systematic exploration of its structure-activity relationship, grounded in established synthetic methodologies and a logical, tiered approach to biological evaluation. By understanding the chemical personality of the core scaffold and drawing insights from related compound classes, researchers are well-equipped to unlock the full potential of these versatile molecules. Future work should focus on expanding the diversity of substituents at all three key positions, exploring a wider range of biological targets, and ultimately, advancing the most promising lead compounds into preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing N-(2-Methoxyphenyl)-3-oxobutanamide Bioactivity.
  • Choi, D., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(12), 917-921. [Link]

  • BenchChem. (2025). An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research.
  • ResearchGate. (2025). Synthesis of β-Amino-α-Ketoamides. [Link]

  • Taylor & Francis Online. (2011). QSAR studies on peptide α-ketoamides and α-ketohydroxamate derivatives as calpain I inhibitors. [Link]

  • ResearchGate. (2025). β‐Keto amides motifs in natural products and biologically active compounds. [Link]

  • BenchChem. (2025). Synthesis of N-(2-Methoxyphenyl)
  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide.
  • BenchChem. (2025). Application Note: Derivatization of N-(2-Methoxyphenyl)-3-oxobutanamide for Biological Screening.
  • Padmini, V., et al. (2018). Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. Chemistry & Biodiversity, 15(8), e1800105. [Link]

  • Braden, M. R., et al. (2006). Molecular pharmacology of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe) and its effects on the human 5-HT2A receptor. Chakra, 12(3), 25-34. [Link]

  • Halberstadt, A. L., et al. (2020). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 11(1), 4-16. [Link]

  • Wikipedia. (2024). Structure–activity relationship. [Link]

  • Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. European Review for Medical and Pharmacological Sciences, 19(17), 3270-3281. [Link]

  • Liechti, M. E., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 52-65. [Link]

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An In-depth Technical Guide to the Physical Form and Appearance of N-(2-methoxybenzyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of N-(2-methoxybenzyl)-3-oxobutanamide, a compound of significant interest to researchers and professionals in drug development and organic synthesis. This document synthesizes data from various authoritative sources to offer a detailed understanding of its physical state, appearance, and the underlying factors influencing these properties.

Executive Summary

This compound, also identified as Acetoacet-o-anisidide, is predominantly characterized as a white crystalline solid at standard ambient temperature and pressure.[1] However, variations in its reported physical state exist, with some suppliers listing it as a liquid. This discrepancy is likely attributable to factors such as purity, the presence of residual solvents from synthesis, or polymorphic variations. A comprehensive understanding of its physical properties is crucial for its proper handling, storage, and application in experimental settings.

Core Physicochemical Properties

A consolidated overview of the key physicochemical properties of this compound is presented below. These parameters are fundamental to its identity and behavior.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₃[1][2]
Molecular Weight 207.23 g/mol [1][2]
CAS Number 92-15-9[1][2]
Melting Point 85-87 °C[1]
Physical Form White crystalline solid[1]
Purity Typically ≥95% - 98%

Detailed Analysis of Physical Form and Appearance

Crystalline Solid State

The most consistently reported physical form of this compound is a white crystalline solid.[1] The crystalline nature suggests a well-ordered molecular arrangement in the solid state. This has direct implications for its material properties, including its melting point, solubility, and stability. The defined melting point range of 85-87 °C is characteristic of a crystalline solid and serves as a key indicator of purity.[1] A broader melting range might suggest the presence of impurities.

The workflow for determining the physical state of a chemical compound like this compound is a systematic process.

G Workflow for Physical State Determination cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Thermal Analysis cluster_3 Structural Analysis Visual_Inspection Visual Inspection (Color, Form) Chromatography Chromatography (e.g., HPLC, GC) Visual_Inspection->Chromatography Impurity Check Spectroscopy Spectroscopy (e.g., NMR, IR) Chromatography->Spectroscopy Structural Confirmation MPA Melting Point Apparatus Spectroscopy->MPA Purity Confirmation DSC Differential Scanning Calorimetry (DSC) XRD X-ray Diffraction (XRD) DSC->XRD Crystallinity Confirmation MPA->DSC Thermal Behavior

Caption: A typical workflow for the determination of the physical state of a chemical compound.

Reported Liquid State: A Critical Evaluation

Several chemical suppliers have listed this compound as a liquid. This apparent contradiction with the more prevalent "crystalline solid" description warrants careful consideration. The following factors could contribute to this observation:

  • Purity Levels: The presence of impurities, particularly residual solvents from the synthesis and purification process, can significantly depress the melting point of a compound, potentially leading to a liquid or semi-solid state at room temperature.

  • Polymorphism: While not explicitly documented in the provided search results, the existence of different crystalline forms (polymorphs) with distinct melting points is a possibility for many organic compounds. A lower-melting point polymorph could exist as a liquid under certain conditions.

  • Supercooling: The compound might exist as a supercooled liquid, where it remains in a liquid state below its true melting point because the crystallization process has been kinetically hindered.

Given the consistent reporting of a melting point well above ambient temperature (85-87 °C), the most probable explanation for the liquid form is the presence of impurities.[1] Researchers procuring this compound should be mindful of the stated purity and physical form from the supplier and may need to perform their own characterization to confirm its state.

Experimental Protocols for Physical Characterization

To ensure the integrity of experimental results, it is imperative to verify the physical properties of this compound upon receipt.

Melting Point Determination

Objective: To determine the melting point range of the compound as a primary indicator of purity.

Methodology:

  • A small, representative sample of the compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Interpretation: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Spectroscopic Confirmation of Structure

Objective: To confirm the chemical identity of the compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, such as the amide and ketone carbonyl groups, and the aromatic ring.

The relationship between the chemical structure and its physical properties is fundamental.

G Structure-Property Relationship Structure Chemical Structure (C₁₁H₁₃NO₃) Intermolecular_Forces Intermolecular Forces (Hydrogen Bonding, van der Waals) Structure->Intermolecular_Forces determines Physical_State Physical State (Crystalline Solid) Intermolecular_Forces->Physical_State influences Melting_Point Melting Point (85-87 °C) Intermolecular_Forces->Melting_Point influences Solubility Solubility Intermolecular_Forces->Solubility influences Physical_State->Melting_Point is characterized by

Caption: The relationship between chemical structure and key physical properties.

Conclusion

References

  • N-(2-Methoxyphenyl)-3-oxobutanamide CAS 92-15-9 properties - Benchchem. (URL: )
  • An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-Methoxyphenyl)-3-oxobutanamide - Benchchem. (URL: )
  • N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 - Sigma-Aldrich. (URL: )
  • N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 - Sigma-Aldrich. (URL: )

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-(2-methoxyphenyl)-3-oxobutanamide from 2-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the synthesis of N-(2-methoxyphenyl)-3-oxobutanamide, a significant intermediate in pharmaceutical and chemical manufacturing. The primary focus is on the direct acetoacetylation of 2-methoxyaniline with diketene, a method prized for its efficiency and mild reaction conditions. This guide is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental protocols, comprehensive safety data, and methods for product characterization.

A Note on Nomenclature

It is important to clarify a point of chemical nomenclature. The synthesis described herein, starting from 2-methoxyaniline , yields N-(2-methoxyphenyl)-3-oxobutanamide . The direct formation of N-(2-methoxybenzyl)-3-oxobutanamide would necessitate 2-methoxybenzylamine as the starting amine. This guide proceeds under the scientifically grounded assumption that the intended target is the N-phenyl derivative, which is the direct product of the reaction with 2-methoxyaniline.

Introduction and Scientific Context

N-aryl-3-oxobutanamides, also known as acetoacetanilides, are a class of compounds that serve as crucial building blocks in organic synthesis.[1][2] Their unique keto-amide functionality makes them versatile precursors for a wide range of heterocyclic compounds, including pyridines, pyrazolones, and thiazoles, many of which exhibit significant biological activity.[1][3] The target molecule of this guide, N-(2-methoxyphenyl)-3-oxobutanamide (CAS No. 92-15-9), is of particular interest in the development of dyes, pigments, and pharmaceutical agents.[1][4]

This guide details the synthesis via the acetoacetylation of 2-methoxyaniline using diketene. This method is often preferred over the alternative condensation with ethyl acetoacetate due to its typically higher yields, milder reaction conditions, and faster reaction times.[5] Understanding the causality behind the procedural steps is paramount for successful and safe execution, which this document aims to provide.

Reaction Mechanism: Acylation of an Amine with Diketene

The synthesis proceeds via a nucleophilic acyl substitution mechanism. Diketene, a highly reactive lactone, serves as the acetoacetylating agent.[6][7] The reaction is initiated by the nucleophilic attack of the primary amine (2-methoxyaniline) on one of the electrophilic carbonyl carbons of the diketene ring. This attack leads to the opening of the strained four-membered ring to form a stable amide bond, resulting in the final N-(2-methoxyphenyl)-3-oxobutanamide product.[7] The reaction is generally rapid and exothermic.

Reaction_Mechanism Mechanism of Acetoacetylation cluster_reactants Reactants cluster_product Product RNH2 2-Methoxyaniline RNH2_img Diketene Diketene Diketene_img Product N-(2-methoxyphenyl)-3-oxobutanamide Product_img Intermediate Zwitterionic Intermediate Intermediate_img Intermediate Structure RNH2_img->Intermediate_img Nucleophilic Attack Ring Opening Diketene_img->Intermediate_img Nucleophilic Attack Ring Opening Intermediate_img->Product_img Proton Transfer

Caption: Nucleophilic attack of 2-methoxyaniline on diketene.

Hazard Analysis and Safety Protocols

Utmost care must be taken when handling the reagents for this synthesis. A thorough risk assessment is mandatory before commencing any experimental work. The following summarizes the key hazards, but researchers must consult the full Safety Data Sheets (SDS) for each chemical.

Substance CAS No. Key Hazards GHS Pictograms Protective Measures
2-Methoxyaniline 90-04-0Toxic if swallowed, inhaled, or in contact with skin.[8][9] Suspected of causing genetic defects and cancer.[9][10] Possible human carcinogen (IARC Group 2B).[9][11]☠️ GHS06 (Toxic) GHS08 (Health Hazard)Work in a certified fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9]
Diketene 674-82-8Flammable liquid and vapor.[12][13] Toxic if inhaled.[12] Causes irritation to eyes, skin, and respiratory tract.[13][14] Reacts violently with water, acids, and bases, and can polymerize explosively.[13][14][15]🔥 GHS02 (Flammable) GHS06 (Toxic) GHS07 (Harmful/Irritant)Work in a fume hood away from ignition sources.[12] Use a closed system if possible. Wear appropriate PPE, including respiratory protection if ventilation is inadequate.[16] Store stabilized and refrigerated.
N-(2-methoxyphenyl)-3-oxobutanamide 92-15-9May cause skin and eye irritation.[17] To the best of our knowledge, the toxicological properties have not been thoroughly investigated.⚠️ GHS07 (Harmful/Irritant)Handle with standard laboratory PPE (gloves, lab coat, safety glasses). Avoid generating dust.[17]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acetoacetylation of aromatic amines.[4][18][19]

Materials and Equipment
Reagents Equipment
2-Methoxyaniline (≥98%)250 mL Round-bottom flask
Diketene (stabilized, ≥98%)Magnetic stirrer and stir bar
Toluene or Dichloromethane (anhydrous)Dropping funnel
Saturated Sodium Bicarbonate SolutionIce-water bath
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Standard laboratory glasswareBuchner funnel and filter paper
Thin Layer Chromatography (TLC) plates
Summary of Reagents
Reagent M.W. ( g/mol ) Equivalents Amount Volume / Mass
2-Methoxyaniline123.151.050.0 mmol6.16 g
Diketene84.071.0552.5 mmol4.41 g (4.05 mL)
Toluene---~100 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq, 6.16 g) in 80 mL of anhydrous toluene.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. An inert atmosphere (e.g., nitrogen) is recommended but not strictly necessary for this reaction.

  • Addition of Diketene: Slowly add diketene (1.05 eq, 4.41 g) dropwise from the dropping funnel to the cooled solution over a period of 30-45 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts. Maintaining a low temperature (below 10 °C) is essential as diketene can polymerize violently at higher temperatures.[13][15]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting aniline spot is no longer visible.

  • Work-up & Isolation:

    • Upon completion, a precipitate of the product will likely have formed. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with a small amount of cold toluene and then cold water to remove residual starting materials and any water-soluble impurities. Causality: Washing is a critical purification step. Cold solvent is used to minimize loss of the desired product, which may have some solubility in the wash solvents.

  • Purification: The crude product is often of high purity. However, if required, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified solid product under vacuum to a constant weight. The expected product, N-(2-methoxyphenyl)-3-oxobutanamide, is a white to off-white solid.[4]

Data Presentation and Characterization

Physicochemical Properties & Expected Yield
PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[18]
Molecular Weight 207.23 g/mol [18]
Physical Form White to off-white solid/powder[4]
Melting Point 85-87 °C[4]
Typical Yield >90%[5]
Spectroscopic Characterization

The identity and purity of the synthesized N-(2-methoxyphenyl)-3-oxobutanamide must be confirmed using standard analytical techniques.[20][21]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group, the methylene group adjacent to the carbonyls, and the methyl group of the acetyl function. The amide proton will also be present, often as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbons (amide and ketone), the aromatic carbons, and the aliphatic carbons.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretch (amide), C=O stretches (ketone and amide), and C-O stretch (methoxy group).[20]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z = 207 or 208, respectively, confirming the molecular weight.[21]

Workflow Visualization

The following diagrams illustrate the overall synthesis and the laboratory workflow.

Synthesis_Scheme Overall Synthesis Scheme Reactant1 2-Methoxyaniline Product N-(2-methoxyphenyl)-3-oxobutanamide Reactant1->Product + Reactant2 Toluene, 0°C to RT Reactant2 Diketene

Caption: Reaction scheme for the synthesis of the target compound.

G start Dissolve 2-Methoxyaniline in Toluene cool Cool to 0-5 °C in Ice Bath start->cool add Slowly Add Diketene (maintain T < 10 °C) cool->add react Stir at Room Temperature (1-2 hours) add->react monitor Monitor by TLC react->monitor workup Cool & Filter Product monitor->workup Reaction Complete wash Wash with Cold Toluene & Water workup->wash purify Recrystallize (if necessary) wash->purify dry Dry Under Vacuum purify->dry characterize Spectroscopic Analysis (NMR, IR, MS) dry->characterize

Caption: Step-by-step experimental workflow diagram.

References

  • NextSDS. (n.d.). Diketene Safety Data Sheet. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1280 - DIKETENE. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Reactivity and Biological Activity of Diketene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). o-Anisidine (2-Methoxyaniline). Retrieved from [Link]

  • ChemBK. (n.d.). 2-methoxyacetoacetanilide. Retrieved from [Link]

  • PubMed. (n.d.). Chemical reactivity and biological activity of diketene. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • PubMed. (1971). [Studies on Ketene and Its Derivatives. 13. Reaction of Primary Enamines With Ketene and Diketene]. Retrieved from [Link]

  • CORE. (2014). BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • PubMed. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
  • ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). acetoacetanilide. Retrieved from [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Investigating N-(2-methoxybenzyl)-3-oxobutanamide in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that orchestrates host defense and tissue repair while also driving the pathogenesis of numerous chronic diseases when dysregulated. Conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis are characterized by persistent inflammatory responses. The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of this process, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][3] While existing therapies, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, are effective, their long-term use is often limited by significant side effects, creating a pressing need for novel therapeutic agents with improved safety profiles.[4]

This document introduces N-(2-methoxybenzyl)-3-oxobutanamide, a compound whose structural motifs suggest potential for biological activity. While direct anti-inflammatory data for this specific molecule is nascent, related N-aryl and butanamide scaffolds have been explored in various drug discovery contexts.[5][6] This guide provides a comprehensive, multi-stage framework for researchers to systematically evaluate the anti-inflammatory potential of this compound, from initial target-agnostic screening to detailed mechanistic studies targeting key inflammatory pathways.

The protocols herein are designed to be self-validating, providing researchers with the rationale behind each step and a logical workflow to generate robust, interpretable data for informed decision-making in the drug discovery pipeline.

Compound Profile: this compound

A thorough understanding of a compound's physical and chemical properties is the foundation of any screening campaign. This compound can be efficiently synthesized through established methods, such as the acetoacetylation of 2-methoxyaniline with diketene or via condensation with ethyl acetoacetate, ensuring its accessibility for research purposes.[7][8]

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[7]
Molecular Weight 207.23 g/mol [7]
CAS Number 92-15-9[7]
Physical Form Liquid[7]

Hypothesized Mechanisms & Key Signaling Pathways

The inflammatory response is governed by a complex network of intracellular signaling pathways. A primary objective in screening this compound is to determine if it modulates the master regulators of inflammation: the NF-κB and MAPK pathways.

1. The NF-κB Signaling Pathway

The NF-κB pathway is a prototypical pro-inflammatory signaling route.[3] In its inactive state, the NF-κB dimer (commonly p50/RelA) is sequestered in the cytoplasm by an inhibitor protein, IκBα.[9] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or bacterial Lipopolysaccharide (LPS), trigger a cascade that activates the IκB kinase (IKK) complex.[10][11] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of hundreds of pro-inflammatory genes.[1][9]

NF_kB_Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-R / TLR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p50-RelA (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IKK->IkBa_p   p50_RelA p50-RelA (Active) IkBa_NFkB->p50_RelA Releases DNA DNA Response Elements p50_RelA->DNA Translocates & Binds p50_RelA->DNA Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Transcription Gene Transcription (TNF-α, IL-6, COX-2) DNA->Transcription Initiates Stimulus TNF-α / LPS Stimulus->TNFR Binds

Caption: The canonical NF-κB signaling pathway.

2. The MAPK Signaling Pathway

The MAPK family, comprising primarily ERK, JNK, and p38 kinases, represents another critical axis in inflammatory signaling.[12] These kinases are activated by a tiered phosphorylation cascade (MAP3K → MAP2K → MAPK) in response to extracellular stimuli.[2][13] Once activated, MAPKs phosphorylate a variety of transcription factors (like AP-1) and other proteins, amplifying the inflammatory response and contributing to the production of inflammatory mediators.[14][15]

MAPK_Pathway cluster_p38_JNK cluster_ERK Stimuli Inflammatory Stimuli (LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activates MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MAPK MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates Response Inflammatory Gene Expression (Cytokines, Chemokines) p38->Response JNK->Response ERK ERK1/2 MEK12->ERK Phosphorylates ERK->Response

Caption: Overview of the three major MAPK signaling cascades.

Experimental Workflow for Screening & Mechanistic Analysis

A tiered approach is recommended to efficiently evaluate the anti-inflammatory potential of this compound. This workflow progresses from broad, cost-effective in vitro assays to more specific and complex cell-based mechanistic studies.

Workflow cluster_Stage2 cluster_Stage3 Start N-(2-methoxybenzyl) -3-oxobutanamide Stage1 Stage 1: Preliminary In Vitro Screening (Target-Free Assays) Start->Stage1 Assay1A Protein Denaturation Inhibition Stage1->Assay1A Assay1B RBC Membrane Stabilization Stage1->Assay1B Stage2 Stage 2: Cell-Based In Vitro Assays (Macrophage Models) Assay1A->Stage2 Assay1B->Stage2 Assay2A LPS-Induced NO Production Stage2->Assay2A Assay2B Pro-inflammatory Cytokine Measurement (ELISA) Stage2->Assay2B Stage3 Stage 3: Mechanistic Elucidation Assay2A->Stage3 Assay2B->Stage3 Assay3A Western Blot for NF-κB & MAPK Pathways Stage3->Assay3A Assay3B qPCR for Gene Expression Stage3->Assay3B Stage4 Stage 4: In Vivo Model Outlook (e.g., Carrageenan Paw Edema) Assay3A->Stage4 Assay3B->Stage4

Caption: Multi-stage workflow for anti-inflammatory evaluation.

Stage 1: Preliminary In Vitro Screening Protocols

These initial assays are rapid and cost-effective methods to assess general anti-inflammatory properties without requiring cell culture.[4][16]

Protocol 1: Inhibition of Protein Denaturation

  • Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of proteins like albumin is a useful proxy for anti-inflammatory activity.[17][18]

  • Materials:

    • This compound (Test Compound)

    • Diclofenac Sodium (Reference Standard)

    • Bovine Serum Albumin (BSA), 0.5% w/v solution

    • Phosphate Buffered Saline (PBS), pH 6.4

    • UV-Visible Spectrophotometer

  • Procedure:

    • Prepare stock solutions of the test compound and Diclofenac Sodium in a suitable solvent (e.g., DMSO).

    • Set up reaction mixtures in microcentrifuge tubes as follows:

      • Test: 0.5 mL of varying concentrations of the test compound (e.g., 50-800 µg/mL) + 0.5 mL of 0.5% BSA.

      • Control: 0.5 mL of solvent + 0.5 mL of 0.5% BSA.

      • Standard: 0.5 mL of varying concentrations of Diclofenac Sodium + 0.5 mL of 0.5% BSA.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance (turbidity) of each solution at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Abs_Control - Abs_Test) / Abs_Control ] * 100

  • Data Presentation: Results should be presented as IC₅₀ values (the concentration required to inhibit 50% of protein denaturation).

CompoundIC₅₀ (µg/mL)
This compoundHypothetical Value
Diclofenac Sodium (Standard)Hypothetical Value

Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization

  • Rationale: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing it from hypotonicity-induced lysis is an indicator of a compound's ability to prevent the release of lytic enzymes from lysosomes during inflammation.[17]

  • Materials:

    • Fresh human blood (from a healthy volunteer who has not taken NSAIDs for 2 weeks)

    • Alsever's solution (anticoagulant) or sterile saline

    • Hypotonic saline (0.36% NaCl) and Isotonic saline (0.9% NaCl)

    • Phosphate buffer, pH 7.4

  • Procedure:

    • Prepare a 10% v/v suspension of HRBCs in isotonic saline after washing the cells repeatedly by centrifugation.

    • Set up reaction mixtures as follows:

      • Test: 1.0 mL of test compound solution (various concentrations) + 0.5 mL of 10% HRBC suspension + 1.0 mL phosphate buffer.

      • Control: 1.0 mL of solvent + 0.5 mL of 10% HRBC suspension + 1.0 mL phosphate buffer.

    • Incubate at 37°C for 30 minutes.

    • Add 2.0 mL of hypotonic saline to induce lysis and incubate for a further 30 minutes.

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemoglobin released.

    • Calculate the percentage of membrane protection: % Protection = [ (Abs_Control - Abs_Test) / Abs_Control ] * 100

  • Data Presentation: Report the IC₅₀ value, representing the concentration that provides 50% protection against hemolysis.

Stage 2: Cell-Based In Vitro Assay Protocols

These assays use relevant immune cells (e.g., murine RAW 264.7 or human THP-1 macrophages) to model the inflammatory response in a more biologically relevant context.

Protocol 3: Inhibition of LPS-Induced Nitric Oxide (NO) Production

  • Rationale: Macrophages, when activated by LPS, produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM media with 10% FBS

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and an LPS-only control.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes.

    • Add 50 µL of Griess Reagent Part B, incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production relative to the LPS-only control.

Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)

  • Rationale: To determine if the compound can suppress the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • Materials:

    • Supernatants from the experiment described in Protocol 3.

    • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Follow the manufacturer's instructions for the specific ELISA kit.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants (and standards) to the wells.

    • Add the detection antibody, followed by a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

  • Data Presentation: Display data as a bar graph showing cytokine concentration (pg/mL) at different concentrations of the test compound.

Treatment[TNF-α] (pg/mL)[IL-6] (pg/mL)
Control (Unstimulated)ValueValue
LPS (1 µg/mL)ValueValue
LPS + Test Cmpd (X µM)ValueValue
LPS + Test Cmpd (Y µM)ValueValue

Stage 3: Mechanistic Elucidation Protocols

If the compound shows significant activity in Stage 2, the next step is to investigate how it works by probing the key signaling pathways.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Activation

  • Rationale: To directly visualize if the test compound inhibits the activation (phosphorylation) of key proteins in the NF-κB and MAPK pathways.

  • Materials:

    • RAW 264.7 cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a 6-well plate.

    • Pre-treat with the test compound, then stimulate with LPS for a short duration (e.g., 15-60 minutes).

    • Lyse the cells and quantify total protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein using SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with specific primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Apply chemiluminescent substrate and visualize bands using an imaging system.

    • Analyze band density and normalize phosphorylated protein levels to total protein levels.

Stage 4: Outlook on In Vivo Models

Positive and mechanistically supported in vitro data provide a strong rationale for advancing a compound to preclinical in vivo models.[19][20]

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation.[21][22] A phlogistic agent (carrageenan) is injected into the paw of a rodent, inducing edema. The test compound is administered prior to the injection, and its efficacy is measured by the reduction in paw swelling over several hours compared to a vehicle control.[23] This model is valuable for assessing a compound's initial in vivo efficacy and bioavailability.

  • Collagen-Induced Arthritis (CIA): For compounds showing promise against acute inflammation, the CIA model in mice can be used to evaluate efficacy in a chronic, autoimmune inflammatory setting that mimics aspects of human rheumatoid arthritis.[24]

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  • Tuccinardi, T., et al. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link][26]

  • Tanaka, H., et al. (1995). Pharmacological properties of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one. Arzneimittel-Forschung, 45(8), 903-908. [Link][27]

  • Wang, Y., et al. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 10(28), 16428-16434. [Link][28]

  • Tsolaki, O., et al. (2021). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 26(23), 7352. [Link][29]

  • Gonzalez-Castañeda, G., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 24(17), 13327. [Link][30]

  • Al-Hourani, B. J., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 10, 2749-2761. [Link][23]

  • Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology, 99, 546-553. [Link][31]

  • Farooq, M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6296. [Link][32]

  • Custodio, J. B., et al. (2020). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction Biology, 25(6), e12850. [Link][33]

  • Custodio, J. B., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. ResearchGate. [Link][34]

Sources

"N-(2-methoxybenzyl)-3-oxobutanamide" derivatives as potential antibacterial agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, derivatization, and antibacterial evaluation of N-(2-methoxybenzyl)-3-oxobutanamide derivatives.

Introduction: A Scaffold for New Antibacterials

The rise of antibiotic-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a formidable challenge to global public health, necessitating the discovery of novel molecular scaffolds with potent antimicrobial properties.[1][2] N-aryl-3-oxobutanamide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating significant potential as antibacterial agents.[3]

This guide focuses on the this compound core structure, a valuable starting point for the development of new antibacterial candidates. Its multiple reactive sites—the active methylene group, ketone, and amide—allow for a wide array of chemical modifications, enabling the creation of diverse compound libraries for biological screening.[4] We provide a comprehensive overview of the synthesis of this core scaffold, strategies for its derivatization, and detailed, field-proven protocols for the systematic evaluation of its antibacterial efficacy. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Core Scaffold

The foundational step in exploring this chemical class is the efficient synthesis of the parent compound, this compound. Two primary methods are widely employed: the acetoacetylation of 2-methoxyaniline using diketene and the condensation reaction with ethyl acetoacetate.[5][6] The diketene-based method is often favored for its high reactivity and favorable reaction kinetics.

Protocol 1: Synthesis via Acetoacetylation with Diketene

This protocol details the reaction of 2-methoxyaniline with diketene. The reaction is typically rapid and provides a good yield of the desired product.

Causality and Experimental Rationale:

  • Solvent Choice: Dichloromethane (DCM) is an excellent solvent for both reactants and is relatively inert under the reaction conditions.

  • Temperature Control: The reaction is exothermic. Cooling the solution to 0-5°C before the dropwise addition of diketene is crucial to control the reaction rate, prevent side-product formation, and ensure safety.[7]

  • Work-up Procedure: Washing with a saturated sodium bicarbonate solution neutralizes any acidic impurities. The subsequent drying of the organic layer over an anhydrous salt like magnesium sulfate removes residual water before solvent evaporation, which is critical for obtaining a pure, solid product.

Materials:

  • 2-Methoxyaniline

  • Diketene

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add diketene (1.0 equivalent) dropwise to the cooled solution over 30 minutes. It is critical to maintain the reaction temperature between 0 and 25°C during the addition.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Methoxyaniline in Dichloromethane B Cool Solution to 0-5°C A->B C Dropwise Addition of Diketene B->C D Stir at Room Temperature (2-4h) C->D E Wash with NaHCO3 and Water D->E F Dry Organic Layer (MgSO4) E->F G Concentrate Under Reduced Pressure F->G H Purify Crude Product (Recrystallization/Chromatography) G->H

Caption: Synthesis workflow for this compound.

Part 2: Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the antibacterial potential, a library of derivatives is synthesized to investigate the Structure-Activity Relationship (SAR).[3] The this compound scaffold is particularly amenable to derivatization at the active methylene group (the C2 position), which can readily undergo condensation reactions with various aldehydes. This approach was successfully used to generate 2-benzylidene-3-oxobutanamide derivatives with significant activity against resistant pathogens.[1][2][8]

Protocol 2: Knoevenagel Condensation for 2-Substituted Derivatives

This protocol describes a general one-step synthesis of 2-benzylidene-3-oxobutanamide derivatives.

Causality and Experimental Rationale:

  • Reaction Choice: The Knoevenagel condensation is a classic and efficient method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone.

  • Catalyst: A catalytic amount of a weak base like piperidine is used to deprotonate the active methylene group, forming a nucleophilic enolate that then attacks the aldehyde.

  • Azeotropic Removal of Water: Refluxing in a solvent like ethanol or toluene with a Dean-Stark apparatus (if necessary) drives the reaction to completion by removing the water formed during the condensation.

Materials:

  • This compound (from Protocol 1)

  • Various substituted benzaldehydes (e.g., nitro-substituted, halogen-substituted)

  • Ethanol or Toluene

  • Piperidine (catalytic amount)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected substituted benzaldehyde (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Core N-(2-methoxybenzyl) -3-oxobutanamide (Core Scaffold) Reaction Knoevenagel Condensation Core->Reaction Aldehydes Library of Substituted Benzaldehydes Aldehydes->Reaction Library Diverse Library of 2-Benzylidene Derivatives Reaction->Library

Caption: Derivatization strategy to generate a compound library.

Part 3: Protocols for Antibacterial Screening

A tiered screening approach is essential for efficiently identifying and characterizing promising antibacterial agents. This typically involves a primary screen to identify active compounds, followed by secondary screening to quantify their potency.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[9][10] This method is highly reproducible and suitable for screening multiple compounds simultaneously.

Causality and Experimental Rationale:

  • Standardized Inoculum: Adjusting the bacterial suspension to a 0.5 McFarland standard ensures a consistent starting concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL), which is critical for the reproducibility of MIC values.[11]

  • Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for precise determination of the MIC value.

  • Controls (Self-Validation):

    • Positive Control: A well-known antibiotic (e.g., gentamicin, ciprofloxacin) confirms that the bacteria are susceptible and the assay is performing correctly.

    • Negative Control (Growth Control): Bacteria with no compound added must show robust growth, validating the viability of the inoculum and the suitability of the growth medium.

    • Solvent Control: Including the highest concentration of the compound's solvent (e.g., DMSO) ensures that the solvent itself does not inhibit bacterial growth.

    • Sterility Control: A well with only sterile broth should remain clear, confirming the sterility of the medium and the aseptic technique.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic

  • Solvent (e.g., DMSO)

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this adjusted inoculum in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO. b. In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12. c. Add 200 µL of the test compound at the desired starting concentration (e.g., 128 µg/mL) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum (prepared in step 1d) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). b. The final volume in each test well is 200 µL. c. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC: a. Following incubation, determine the MIC by visually inspecting the wells. b. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[11] This can also be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.[9]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare 2-Fold Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate Plate (37°C, 16-20h) C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Experimental workflow for MIC determination via broth microdilution.

Part 4: Data Presentation and Advanced Characterization

Quantitative Data Summary

Systematic recording of MIC data is crucial for establishing SAR. The data should be organized in a clear, tabular format to facilitate comparison across different derivatives and bacterial strains.

Table 1: Example Template for MIC Data of this compound Derivatives

Compound IDR-Group (at C2-benzylidene)S. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)MRSA (Clinical Isolate) MIC (µg/mL)
Parent -H>128>128>128
Cpd-01 4-Nitro4642
Cpd-02 3-Nitro2322
Cpd-03 4-Chloro161288
Cpd-04 2,4-Dichloro8644
Control Ciprofloxacin0.50.0151

Note: Data is hypothetical and for illustrative purposes. Studies on related 2-benzylidene-3-oxobutanamide scaffolds have shown that compounds with electron-withdrawing groups, such as nitro substitutions, exhibit significant antimicrobial activity, particularly against Gram-positive pathogens like MRSA.[1][3]

Protocol 4: Time-Kill Kinetic Assay (Advanced)

Once potent inhibitors are identified (i.e., compounds with low MICs), a time-kill assay can determine whether their antibacterial effect is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Causality and Experimental Rationale:

  • Concentration Choice: Compounds are typically tested at multiples of their predetermined MIC (e.g., 2x, 4x, 8x MIC) to observe concentration-dependent effects.

  • CFU Counting: Serial dilution and plating at various time points provides a quantitative measure of viable bacterial cells (Colony Forming Units or CFUs) over time. A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL compared to the initial inoculum.[1]

Step-by-Step Procedure (Abbreviated):

  • Prepare tubes with CAMHB containing the test compound at concentrations relative to its MIC. Include a growth control tube without any compound.

  • Inoculate all tubes with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto nutrient agar plates.

  • Incubate the plates for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time for each concentration to visualize the killing kinetics.

Investigating the Mechanism of Action

Understanding the mechanism of action is a critical step in drug development. While specific pathways for this scaffold are still under investigation, many antibacterial compounds act by disrupting core bacterial processes.

cluster_targets Potential Bacterial Targets Compound Antibacterial Compound Membrane Cell Membrane (Disruption, Depolarization) Compound->Membrane DNA DNA Replication (Gyrase/Topoisomerase Inhibition) Compound->DNA Protein Protein Synthesis (Ribosome Inhibition) Compound->Protein CellWall Cell Wall Synthesis (Peptidoglycan Inhibition) Compound->CellWall

Sources

Application Notes and Protocols for Efficacy Testing of N-(2-methoxybenzyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The N-(2-methoxybenzyl)-3-oxobutanamide core structure represents a promising scaffold in modern medicinal chemistry. Its constituent parts—a β-ketoamide and a methoxy-substituted benzyl group—are prevalent in a variety of biologically active molecules. The β-ketoamide motif is a versatile building block known for its ability to form diverse heterocyclic compounds and is present in molecules with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The N-(2-methoxybenzyl) moiety, on the other hand, is a key feature in potent ligands for various biological targets, including serotonin receptors.[3][4][5]

The strategic combination of these two pharmacophores in this compound suggests that its derivatives could exhibit a wide range of therapeutic effects. The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive suite of robust in vitro assays to systematically evaluate the efficacy of novel derivatives based on this scaffold. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure data integrity and reproducibility.

This guide will detail assays in three key therapeutic areas where derivatives of this scaffold are plausibly active: Anticancer and Cytotoxicity , Anti-inflammatory , and Antimicrobial activity. Furthermore, given the structural features of the β-ketoamide, a specific enzymatic assay for Histone Deacetylase (HDAC) inhibition will be described as a potential mechanism of action.

Part 1: Foundational Assays - Cytotoxicity and Cell Viability

A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability and to quantify its cytotoxic potential. These data are crucial for establishing a therapeutic window and for understanding the concentration-dependent effects of the compounds.

Principle of Cytotoxicity Assays

In vitro cytotoxicity assays are essential for the initial screening of large compound libraries to identify promising candidates and deprioritize those with excessive toxicity.[6] Common assays measure metabolic activity, cell membrane integrity, or cellular proliferation. The half-maximal inhibitory concentration (IC50), the concentration at which a compound reduces cell viability by 50%, is a key metric of a drug's potency.

Workflow for General Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of novel this compound derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound derivatives in DMSO Serial_Dilutions Prepare serial dilutions of compounds in culture medium Compound_Prep->Serial_Dilutions Cell_Culture Culture and maintain selected cell lines Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment Treat cells with compound dilutions (24, 48, 72 hours) Serial_Dilutions->Treatment Cell_Seeding->Treatment Assay_Reagent Add assay reagent (e.g., MTT, CellTox™ Green) Treatment->Assay_Reagent Incubation Incubate as per protocol Assay_Reagent->Incubation Measurement Measure signal (absorbance or fluorescence) Incubation->Measurement Data_Normalization Normalize data to controls Measurement->Data_Normalization Dose_Response Generate dose-response curves Data_Normalization->Dose_Response IC50_Calc Calculate IC50 values Dose_Response->IC50_Calc

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol 1.1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of working solutions by diluting the stock in complete medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[6]

  • Treatment: Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Data Presentation:

Cell LineDerivative 1 (IC50 in µM)Derivative 2 (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7[Insert Value][Insert Value][Insert Value]
A549[Insert Value][Insert Value][Insert Value]
HCT116[Insert Value][Insert Value][Insert Value]

Part 2: Screening for Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a key research area.[7] The following assays can be used to screen this compound derivatives for their potential to mitigate inflammatory responses.

Protocol 2.1: Inhibition of Nitric Oxide Production in Macrophages

This assay assesses the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages (such as the RAW 264.7 cell line), leading to the production of pro-inflammatory cytokines and NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • Griess Reagent System

  • Test compounds

  • Dexamethasone (positive control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Part 3: Evaluation of Antimicrobial Properties

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The following protocols provide a basis for screening the antibacterial and antifungal activity of the synthesized derivatives.

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well plates

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation:

MicroorganismDerivative 1 (MIC in µg/mL)Derivative 2 (MIC in µg/mL)Control Antibiotic (MIC in µg/mL)
S. aureus[Insert Value][Insert Value][Insert Value]
E. coli[Insert Value][Insert Value][Insert Value]
C. albicans[Insert Value][Insert Value][Insert Value]

Part 4: Mechanistic Insight - Histone Deacetylase (HDAC) Inhibition Assay

The β-ketoamide structure is a known zinc-binding group, which is a key feature of the active site of zinc-dependent HDACs. Therefore, it is plausible that derivatives of this compound could act as HDAC inhibitors.

Principle of Fluorogenic HDAC Assay

This assay utilizes a fluorogenic substrate that is deacetylated by HDACs. Following deacetylation, a developer solution containing a protease (e.g., trypsin) cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.[9][10] The signal is directly proportional to the HDAC activity.

Signaling Pathway of HDAC Inhibition Assay

HDAC_Assay_Pathway Substrate Fluorogenic Substrate (Acetylated) HDAC HDAC Enzyme Substrate->HDAC Deacetylation Deacetylated_Substrate Deacetylated Substrate HDAC->Deacetylated_Substrate No_Signal No Signal HDAC->No_Signal Inhibitor This compound Derivative Inhibitor->HDAC Inhibition Developer Developer (Trypsin) Deacetylated_Substrate->Developer Cleavage Fluorophore Released Fluorophore (Fluorescent Signal) Developer->Fluorophore

Caption: Fluorogenic HDAC inhibition assay pathway.

Protocol 4.1: In Vitro HDAC Inhibition Assay

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing trypsin)

  • Trichostatin A (TSA) or Sodium Butyrate (positive control inhibitors)[9]

  • Test compounds

  • Black 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in HDAC assay buffer.

  • Reaction Setup: In a black 96-well plate, add the HDAC assay buffer, the test compound dilutions, and the HDAC enzyme.

  • Pre-incubation: Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the release of the fluorophore.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 values.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound derivatives. By systematically assessing cytotoxicity, anti-inflammatory, antimicrobial, and specific enzyme inhibitory activities, researchers can efficiently identify promising lead compounds for further development. The causality-driven approach to these protocols ensures that the generated data is both reliable and insightful, accelerating the journey from chemical synthesis to potential therapeutic application.

References

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  • Peiris, D. S., Fernando, D. T., Senadeera, S. P., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Future Science, 1(1), 1-10. [Link]

  • Various Authors. (2023). β‐Keto amides motifs in natural products and biologically active compounds. Wiley Online Library. [Link]

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  • Cang, S., & Ma, Y. (2011). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. Current pharmaceutical biotechnology, 12(10), 1559–1567. [Link]

  • Ramirez, C. N., & Antczak, C. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 12(11), 1083. [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of pharmaceutical and biomedical analysis, 72, 198-207. [Link]

  • Ivanov, I. H., et al. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 19, 1698-1707. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]

  • Gonzales-Castañeda, C., et al. (2021). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 26(11), 3169. [Link]

  • Various Authors. (2023). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Arkivoc, 2023(1), 1-30. [Link]

  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. [Link]

  • Various Authors. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics, 13(5), 1-10. [Link]

  • Various Authors. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Various Authors. (2023). β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. [Link]

  • Various Authors. (2025). In vitro antimicrobial screening: Significance and symbolism. Wisdomlib. [Link]

  • Custodio, R. P., et al. (2020). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction Biology, 25(6), e12850. [Link]

  • Custodio, R. P., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. PubMed. [Link]

  • Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology, 99, 567-577. [Link]

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Application Note: A Framework for High-Throughput Screening of Novel N-(2-methoxybenzyl)-3-oxobutanamide Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The N-aryl-3-oxobutanamide scaffold is a versatile chemical framework that has given rise to compounds with a wide array of biological activities, including potential antitumor and antimicrobial properties.[1][2] This application note presents a comprehensive, field-proven framework for the high-throughput screening (HTS) of novel compound libraries derived from "N-(2-methoxybenzyl)-3-oxobutanamide." We provide a detailed narrative that moves beyond simple instructions to explain the causal logic behind critical experimental choices. This guide furnishes researchers, scientists, and drug development professionals with robust, self-validating protocols for every stage of an HTS campaign—from initial assay development and optimization to primary screening, hit confirmation, and validation. Our focus is on a cell-based phenotypic screen for anti-proliferative activity, demonstrating a complete workflow that is adaptable to other biological targets and assay formats.

Introduction: The Scientific Rationale for Screening this Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[3][4] The choice of which chemical scaffold to screen is a critical decision, predicated on existing evidence of biological relevance and potential for chemical diversification. The 3-oxobutanamide core is a known constituent in molecules with demonstrated biological potential.[5] Related N-aryl and N-benzyl derivatives have been investigated for a range of therapeutic applications, suggesting that a library of analogs built around the this compound core represents a promising avenue for identifying novel bioactive agents.[1][2][6]

This guide uses a cancer cell viability assay as a representative screening platform. The objective is to identify analogs that exhibit potent anti-proliferative effects, which could serve as leads for novel anticancer therapeutics. The principles and protocols described herein are broadly applicable and can be adapted for various other biological targets.

Foundational Stage: Assay Development and Optimization

The success of any HTS campaign hinges on the development of a robust, reproducible, and scalable assay.[7][8] The choice between a target-based biochemical assay and a cell-based phenotypic assay is a primary consideration.[9][10][11] While biochemical assays offer simplicity by interrogating a single molecular target, cell-based assays provide a more physiologically relevant context, simultaneously evaluating compound permeability, stability, and effects on complex cellular pathways.[12] For this reason, we have selected a cell-based approach to identify compounds with anti-proliferative activity.

Selection of Assay Technology

We will employ a luminescent cell viability assay that quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells. This format is chosen for its:

  • High Sensitivity: Luminescence provides a superior signal-to-background ratio compared to absorbance or fluorescence.

  • Simplicity: It is typically a homogeneous "add-mix-read" protocol, minimizing plate handling steps and making it highly amenable to automation.[3]

  • Robustness: The assay signal is directly proportional to the number of viable cells, providing a reliable readout for cytotoxicity and cytostatic effects.

Protocol: Assay Optimization

Causality: Before commencing a full-scale screen, each assay parameter must be empirically optimized to ensure the data is reliable and the assay window is sufficient to identify true hits. This validation process is essential for trustworthiness.[13]

Materials:

  • HeLa (human cervical cancer) cell line

  • DMEM media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well white, solid-bottom tissue culture-treated plates

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Positive Control (e.g., Paclitaxel)

  • Luminescent Cell Viability Reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Step-by-Step Optimization Protocol:

  • Cell Seeding Density:

    • Prepare a serial dilution of HeLa cells and seed a 384-well plate with densities ranging from 500 to 10,000 cells per well in 40 µL of media.

    • Incubate for 48 hours at 37°C, 5% CO₂.

    • Add 40 µL of the luminescent reagent, incubate for 10 minutes at room temperature, and read luminescence.

    • Causality: The goal is to identify a cell density that is still in the exponential growth phase at the end of the assay period. This ensures the assay is sensitive to both cytotoxic and anti-proliferative compounds.

  • DMSO Tolerance:

    • Seed cells at the optimal density determined above.

    • Add DMSO to wells to achieve final concentrations ranging from 0.1% to 2.0%.

    • Incubate for 48 hours and measure cell viability.

    • Causality: Library compounds are stored in DMSO. It is critical to determine the highest concentration of DMSO that does not significantly impact cell viability, thereby preventing false-positive hits due to solvent toxicity. A final concentration of ≤0.5% is typically targeted.

  • Positive Control Titration:

    • Seed cells at the optimal density.

    • Perform a 10-point, 3-fold serial dilution of Paclitaxel, starting from 10 µM.

    • Incubate for 48 hours and measure cell viability.

    • Causality: This step confirms that the assay system is responsive to a known anti-proliferative agent and allows for the determination of the EC₅₀/IC₅₀, which will be used to set the concentration of the positive control in the main screen.

The High-Throughput Screening Workflow

The HTS process is a highly orchestrated workflow that integrates robotics, liquid handling, and data analysis to screen thousands of compounds efficiently.[3][14]

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis plate_prep 1. Dispense Cells (384-well plates) incubate1 2. Incubate Overnight plate_prep->incubate1 compound_add 3. Add Library Compounds & Controls (nl range) incubate1->compound_add incubate2 4. Incubate 48 Hours compound_add->incubate2 reagent_add 5. Add Luminescent Reagent incubate2->reagent_add read_plate 6. Read Luminescence reagent_add->read_plate qc_check 7. Plate QC Analysis (Z'-Factor, S/N) read_plate->qc_check hit_select 8. Hit Selection (% Inhibition > Threshold) qc_check->hit_select

Caption: High-level workflow for the primary HTS campaign.

Protocol: Primary High-Throughput Screen

Objective: To screen the entire this compound analog library at a single concentration to identify "primary hits."

Methodology:

  • Plate Preparation: Using an automated dispenser, seed HeLa cells (at the pre-determined optimal density) in 40 µL of media into 384-well white, solid-bottom plates.

  • Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂.

    • Causality: This allows cells to adhere and resume normal growth before compound addition.

  • Compound Addition:

    • Utilize an acoustic liquid handler to transfer 20 nL of each library compound (typically 10 mM in DMSO) to the assay plates for a final concentration of 10 µM.

    • On each plate, dedicate columns for controls:

      • Negative Control: 20 nL of DMSO (vehicle).

      • Positive Control: 20 nL of Paclitaxel (at a pre-determined EC₈₀ concentration).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate plates to room temperature for 15 minutes.

    • Add 40 µL of luminescent cell viability reagent to all wells.

    • Incubate for 10 minutes on an orbital shaker to ensure lysis and signal stabilization.

    • Read luminescence using a plate reader.

Data Analysis and Quality Control

Raw data from the luminometer is processed to determine the activity of each compound.

  • Normalization: The activity of each well is typically normalized to the plate controls:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Quality Control Metrics: Each plate must pass stringent quality control checks before its data is considered valid. The Z'-factor is the most common metric for assessing assay quality.[13][15]

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

MetricFormulaAcceptance CriterionRationale
Z'-Factor 1 - (3*(SD_pos + SD_neg)) /Mean_neg - Mean_pos
S/B Ratio Mean_neg / Mean_pos> 10Signal-to-Background ratio; indicates the dynamic range of the assay.
CV (%) (SD / Mean) * 100< 15%Coefficient of variation for controls; measures data variability.
  • Hit Selection: Primary hits are identified as compounds that meet a pre-defined activity threshold. A common starting point is a percent inhibition greater than 3 standard deviations from the mean of the library compounds or a fixed cutoff (e.g., >50% inhibition).[16]

Hit Confirmation and Validation

A primary screen is designed for throughput, not precision. Consequently, a rigorous hit validation process is required to eliminate false positives and confirm the activity of true hits.[17][18] This process is a critical component of a self-validating system.

Hit_Triage Primary_Hits Primary Hits from Single-Point Screen Re_test 1. Confirmation Screen (Fresh Compound) Primary_Hits->Re_test Dose_Response 2. Dose-Response Assay (Calculate IC50) Re_test->Dose_Response If Confirmed Counter_Screen 3. Counter-Screen (e.g., Non-cancer cell line) Dose_Response->Counter_Screen Validated_Hits Validated Hits for SAR Studies Counter_Screen->Validated_Hits If Selective

Caption: Workflow for hit confirmation and validation triage.

Protocol: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Methodology:

  • Compound Re-acquisition: Obtain fresh, dry powder samples of the primary hit compounds to rule out issues with library sample integrity.

  • Plate Preparation: Create 10-point, 3-fold serial dilution curves for each confirmed hit, starting at a top concentration of 50 µM.

  • Assay Execution: Perform the same cell viability assay described in section 3.1, but instead of a single concentration, add the dilution series of the compounds to the plates.

  • Data Analysis:

    • Normalize the data and plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to calculate the IC₅₀ value for each compound.

Protocol: Selectivity Counter-Screen

Objective: To distinguish compounds that are broadly cytotoxic from those that may have a selective anti-proliferative effect on cancer cells.

Causality: A critical step in drug discovery is to ensure that a compound's activity is not due to non-specific effects.[19] A counter-screen against a non-cancerous cell line (e.g., human fibroblasts) helps prioritize compounds with a potentially therapeutic window.

Methodology:

  • Assay Setup: Run the exact same dose-response assay as described in 4.1, but use a non-cancerous, healthy cell line.

  • Data Analysis:

    • Calculate the IC₅₀ for each compound in the non-cancerous cell line.

    • Calculate a Selectivity Index (SI) : SI = IC₅₀ (Non-cancer cells) / IC₅₀ (Cancer cells)

Compound IDHeLa IC₅₀ (µM)Fibroblast IC₅₀ (µM)Selectivity Index (SI)Priority
HTS-0010.250.301.2Low
HTS-0421.5> 50> 33.3High
HTS-1170.810.212.8Medium
HTS-2152.22.51.1Low

Interpretation: Compounds with a high SI (e.g., >10) are considered more desirable as they are significantly more potent against the cancer cell line, suggesting a degree of selectivity. HTS-042 would be prioritized for further structure-activity relationship (SAR) studies.

Conclusion

This application note provides a detailed and scientifically grounded methodology for the high-throughput screening of this compound analog libraries. By integrating careful assay development, rigorous quality control, and a multi-step hit validation cascade, this framework enables the reliable identification of potent and selective bioactive compounds. The emphasis on explaining the causality behind protocol design ensures that researchers can not only execute these workflows but also adapt them to different chemical scaffolds and biological questions, ultimately accelerating the early stages of the drug discovery process.[4]

References

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  • Wikipedia. High-throughput screening. [Link]

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  • ChemRxiv. (2025). Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. [Link]

  • MDPI. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. [Link]

  • Lokhande, R. S. et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. [Link]

  • Baumann, M. H. et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. PubMed. [Link]

  • Brandt, S. D. et al. (2014). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. [Link]

Sources

Application Notes and Protocols: The N-(2-methoxybenzyl)-3-oxobutanamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification and development of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The N-(2-methoxybenzyl)-3-oxobutanamide core represents a promising and versatile scaffold, integrating two key pharmacophoric motifs: the bio-active N-(2-methoxybenzyl) group and the synthetically adaptable 3-oxobutanamide backbone.

The 3-oxobutanamide moiety is a well-established building block in organic synthesis, prized for its multiple reactive sites that allow for the construction of a diverse array of heterocyclic compounds.[1][2] Derivatives of this core have been explored for a range of biological activities, including antibacterial and anticancer properties.[3] The N-(2-methoxybenzyl) group is also of significant interest in medicinal chemistry. Its inclusion in various molecular frameworks has been shown to confer potent biological activity, most notably seen in the NBOMe class of compounds which are powerful serotonin receptor agonists.[4][5] The methoxy group at the ortho position can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of the this compound scaffold. We present detailed, field-proven protocols and explain the scientific rationale behind the experimental choices, offering a self-validating system for the exploration of this scaffold's therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold is presented below. These properties are crucial for its handling, formulation, and the interpretation of its biological activity.

PropertyValue (Predicted)Source
Molecular Formula C₁₂H₁₅NO₃-
Molecular Weight 221.25 g/mol -
Appearance Off-white to pale yellow solid or viscous oilAnalog Data[7]
Solubility Soluble in methanol, ethanol, DMSO, DMF, acetone-
LogP (Predicted) 1.5 - 2.5-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-

Synthesis of the this compound Scaffold

The synthesis of this compound can be efficiently achieved via the acylation of 2-methoxybenzylamine with diketene. This method is favored for its mild reaction conditions and generally high yields.[8] An alternative approach involves the condensation of 2-methoxybenzylamine with a β-keto ester like ethyl acetoacetate, which is also a robust method.[9]

Protocol 1: Acylation using Diketene

This protocol describes a mild and efficient route for the synthesis of the target scaffold. The reaction proceeds through the nucleophilic attack of the amino group of 2-methoxybenzylamine on the diketene molecule.

Materials:

  • 2-methoxybenzylamine

  • Diketene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzylamine (1.0 eq) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diketene (1.05 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 2-methoxybenzylamine 2-methoxybenzylamine Reaction Acylation in DCM, 0°C to RT 2-methoxybenzylamine->Reaction Diketene Diketene Diketene->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Reaction Completion Purification Recrystallization or Chromatography Workup->Purification Crude Product Scaffold This compound Purification->Scaffold Pure Product Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Scaffold_Derivative Scaffold Derivative Scaffold_Derivative->Kinase_B Inhibition

Sources

Investigating the Antiplasmodial Potential of N-(2-methoxybenzyl)-3-oxobutanamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains.[1][2] This necessitates a continuous search for novel chemotypes with unique mechanisms of action. The β-ketoamide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] This guide provides a comprehensive framework for the synthesis, screening, and preliminary mechanistic evaluation of a focused library of N-(2-methoxybenzyl)-3-oxobutanamide derivatives for their potential antiplasmodial activity. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery, offering detailed protocols and the scientific rationale behind the proposed experimental workflows.

Introduction: The Rationale for Investigating β-Ketoamide Scaffolds

The core structure of this compound features a reactive β-dicarbonyl moiety, making it an attractive starting point for chemical diversification.[4] This functional group can be readily modified to generate a library of analogues with varied physicochemical properties, a crucial step in exploring structure-activity relationships (SAR). While the parent compound itself has not been extensively studied for its antiplasmodial properties, the broader class of β-ketoamides has shown promise in various therapeutic areas, suggesting their potential to interact with biological targets.[3] The methoxybenzyl group can also be systematically altered to probe the impact of aromatic substitution on activity and selectivity.

This guide outlines a logical, step-by-step approach to systematically investigate this chemical space. We will first detail the synthesis of the parent compound and propose strategies for derivatization. Subsequently, we will provide robust, field-tested protocols for in vitro screening against erythrocytic stages of P. falciparum and for assessing cytotoxicity to establish a therapeutic window. Finally, we will discuss potential avenues for elucidating the mechanism of action of any identified hit compounds.

Synthesis and Derivatization Strategy

The foundational step in this investigation is the efficient synthesis of the parent scaffold, this compound, and the subsequent generation of a focused library of derivatives.

Synthesis of the Parent Compound

The most common and efficient method for synthesizing this compound is the condensation of 2-methoxyaniline with either ethyl acetoacetate or diketene.[4][5][6][7]

Protocol 1: Synthesis via Condensation with Ethyl Acetoacetate [4]

  • Reaction: 2-methoxyaniline is reacted with ethyl acetoacetate, typically under acid catalysis and reflux conditions.

  • Rationale: This is a classic and reliable method for forming the amide bond. The acid catalyst activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the amine.

  • Procedure:

    • Dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol.

    • Add ethyl acetoacetate (1.0-1.2 eq) to the solution.

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

    • The product can then be extracted with an organic solvent and purified by recrystallization or column chromatography.

Derivatization Strategy

To explore the structure-activity relationship, a library of derivatives should be synthesized. Key points for modification include the active methylene group of the butanamide chain and the aromatic ring.

Proposed Modifications:

  • Substitution at the Active Methylene (C2): The protons on the carbon between the two carbonyl groups are acidic and can be readily removed by a base, allowing for alkylation or condensation reactions.

  • Aromatic Ring Modification: Varying the substituents on the benzyl ring can modulate the electronic and steric properties of the molecule, potentially influencing target binding and pharmacokinetic properties.

In Vitro Antiplasmodial Activity Screening

The primary screen for antiplasmodial activity involves determining the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against the blood stages of P. falciparum. The SYBR Green I-based assay is a widely used, robust, and cost-effective method for this purpose.[8]

Culturing of Plasmodium falciparum

Asexual blood-stage parasites are cultured in human erythrocytes at 3-5% hematocrit in a low oxygen environment (e.g., 5% CO₂, 5% O₂, and 90% N₂).[9] The culture medium is typically RPMI 1640 supplemented with human serum or AlbuMAX. It is crucial to maintain a synchronized parasite culture, most often at the ring stage, for consistent assay results. Synchronization can be achieved using methods like sorbitol treatment.[8]

SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with parasitic DNA.[8]

Protocol 2: In Vitro Antiplasmodial Assay [8]

  • Materials:

    • Synchronized ring-stage P. falciparum culture.

    • Complete culture medium.

    • Synthesized compounds and control drugs (e.g., Chloroquine, Artemisinin) dissolved in DMSO.

    • 96-well black microplates.

    • SYBR Green I lysis buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates. Ensure the final DMSO concentration is below 0.5%.

    • Add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

    • Include positive controls (known antimalarials) and negative controls (parasites with no drug).

    • Incubate the plates for 72 hours under standard culture conditions.

    • After incubation, add the SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.

Cytotoxicity Assessment

To evaluate the selectivity of the compounds, their cytotoxicity against a mammalian cell line should be determined. The 50% cytotoxic concentration (CC₅₀) is a standard measure. A common method is the Resazurin-based assay.

Protocol 3: Resazurin-Based Cytotoxicity Assay [8]

  • Materials:

    • Human cell line (e.g., HEK293T, HepG2).

    • Complete cell culture medium.

    • Synthesized compounds and control cytotoxic agent.

    • 96-well clear microplates.

    • Resazurin solution.

  • Procedure:

    • Seed the cells in the 96-well plates and allow them to attach for 24 hours.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 48-72 hours.

    • Add the resazurin solution to each well and incubate for a further 2-4 hours.

    • Measure the fluorescence or absorbance to determine cell viability.

    • Calculate the CC₅₀ values.

Selectivity Index

The selectivity index (SI) is a crucial parameter to assess the therapeutic potential of a compound. It is calculated as the ratio of the CC₅₀ to the IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.[8]

Table 1: Template for In Vitro Activity Data

Compound IDP. falciparum StrainIC₅₀ (µM)Mammalian Cell LineCC₅₀ (µM)Selectivity Index (SI)

Preliminary Mechanism of Action Studies

Identifying the molecular target of a novel antimalarial is a complex but essential step. For hit compounds with promising activity and selectivity, preliminary studies can provide initial insights.

Hemozoin Inhibition Assay

Many established antimalarials, such as chloroquine, function by inhibiting the detoxification of heme into hemozoin.[1] A simple in vitro assay can assess whether the this compound derivatives share this mechanism.

Protocol 4: β-Hematin Formation Assay [1]

  • Principle: This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin.

  • Procedure:

    • Incubate a solution of hemin in a suitable buffer (e.g., acetate buffer, pH 5.0) with the test compounds at various concentrations.

    • Initiate the reaction by adding a lipid source or by adjusting the pH.

    • After incubation, centrifuge the samples to pellet the β-hematin.

    • Quantify the remaining hemin in the supernatant spectrophotometrically.

Stage-Specific Activity Assays

Determining which stage of the parasite's intraerythrocytic life cycle is most sensitive to the compound can provide clues about its mechanism. This can be achieved by adding the compound to a highly synchronized culture at different time points (ring, trophozoite, and schizont stages) and measuring parasite viability after a short exposure.

Visualizing the Workflow and Potential Mechanisms

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies S1 Synthesis of N-(2-methoxybenzyl) -3-oxobutanamide S2 Generation of Derivative Library S1->S2 Chemical Modification A1 Antiplasmodial Assay (SYBR Green I) vs. P. falciparum S2->A1 Screening A2 Cytotoxicity Assay (Resazurin) vs. Mammalian Cells S2->A2 Screening A3 Calculate IC₅₀, CC₅₀ and Selectivity Index (SI) A1->A3 A2->A3 M1 Hemozoin Inhibition Assay A3->M1 Active & Selective Hits M2 Stage-Specific Activity Assay A3->M2 Active & Selective Hits

hypothetical_moa Compound N-(2-methoxybenzyl)-3- oxobutanamide Derivative Hemozoin Hemozoin Compound->Hemozoin Inhibition? P1 P1 Compound->P1 Inhibition? P2 P2 Compound->P2 Inhibition? P3 P3 Compound->P3 Inhibition?

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial stages of an antimalarial drug discovery program focused on this compound derivatives. By following these detailed protocols, researchers can efficiently synthesize a library of novel compounds, assess their in vitro efficacy and selectivity, and gain preliminary insights into their potential mechanisms of action. Positive hits from this workflow would warrant further investigation, including testing against drug-resistant parasite strains, in vivo efficacy studies in animal models, and more in-depth mechanistic studies to identify the specific molecular target. The systematic approach outlined here provides a clear path for evaluating the potential of this promising chemical scaffold in the fight against malaria.

References

  • Application Notes and Protocols for In Vitro Antimalarial Assays - Benchchem.
  • Application Note: Derivatization of N-(2-Methoxyphenyl)-3-oxobutanamide for Biological Screening - Benchchem.
  • An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research - Benchchem.
  • A Comparative Guide to the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide - Benchchem.
  • Application Notes and Protocols for the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide - Benchchem.
  • Synthesis of N-(2-Methoxyphenyl)
  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - Malaria World.
  • Antimalarial drugs: modes of action and mechanisms of parasite resistance - PubMed.
  • Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-methoxybenzyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-methoxybenzyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and address common challenges.

This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and heterocyclic compounds.[1][2] Its synthesis is generally straightforward, but achieving high yield and purity requires careful attention to reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most widely employed methods are the acetoacetylation of 2-methoxybenzylamine using diketene and the condensation reaction with ethyl acetoacetate.[1][3][4] The diketene route is often preferred for its mild reaction conditions and typically higher yields.[4]

Q2: Which starting materials are required for the diketene-based synthesis?

A2: You will need 2-methoxybenzylamine, diketene, and a suitable aprotic solvent, such as dichloromethane or toluene.[5][6]

Q3: What are the typical reaction conditions and expected yield?

A3: The reaction is usually performed by slowly adding diketene to a cooled solution (0-5 °C) of 2-methoxybenzylamine.[5][7] After the initial addition, the reaction is allowed to warm to room temperature and stirred for a few hours.[5][7] Yields for this method are generally high.[4]

Q4: How can I monitor the reaction's progress?

A4: The most effective way to monitor the reaction is by using thin-layer chromatography (TLC).[6] Spot the reaction mixture against the 2-methoxybenzylamine starting material. The reaction is complete when the starting material spot is no longer visible.

Q5: Is this compound a solid or a liquid?

A5: While some suppliers list it as a liquid[5][8], it is often isolated as a solid product after purification by recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low or No Product Yield
Possible Cause Recommended Solution & Explanation
1. Diketene Quality Diketene is highly reactive and can polymerize upon standing, especially if exposed to acids or bases.[9] Solution: Use freshly opened or distilled diketene for the best results. Ensure it has been stored properly according to the supplier's instructions. A visual inspection for cloudiness or viscosity can indicate polymerization.
2. Reaction Temperature The reaction between diketene and amines is exothermic. If the temperature is not controlled during the addition of diketene, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product.[10] Solution: Maintain the reaction temperature between 0-5 °C during the dropwise addition of diketene.[5][7] Use an ice bath to effectively manage the temperature.
3. Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting materials. Solution: Monitor the reaction using TLC.[6] If starting material is still present after the initial reaction time, extend the stirring at room temperature for an additional 1-2 hours.
4. Loss During Workup The product may be lost during the aqueous workup or extraction phases if the pH is not controlled or if emulsions form. Solution: Ensure the aqueous washes (e.g., with saturated sodium bicarbonate) are performed carefully to neutralize any acidic impurities without causing product hydrolysis. Break up any emulsions by adding a small amount of brine.
Problem: Product is an Oil and Fails to Solidify
Possible Cause Recommended Solution & Explanation
1. Presence of Impurities Impurities, such as unreacted starting materials or solvent residue, can act as a eutectic mixture, depressing the melting point and preventing crystallization. Solution: Ensure the crude product is thoroughly dried under vacuum to remove all residual solvent. If it remains an oil, attempt purification via column chromatography on silica gel.
2. Supersaturation The solution may be supersaturated, preventing the initiation of crystal formation.[10] Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[10] Alternatively, if you have a small amount of pure solid product, add a "seed crystal" to the solution to initiate crystallization.[10]
3. Incorrect Recrystallization Solvent The chosen solvent system may not be optimal for crystallization. Solution: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of similar compounds.[10] Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly.
Problem: Product is Impure After Purification

| Possible Cause | Recommended Solution & Explanation | | :--- | Solution: Re-purify the product. If recrystallization was initially used, try a second recrystallization, ensuring slow cooling to promote the formation of larger, purer crystals. If impurities persist, column chromatography is a more rigorous purification method. | | 2. Co-precipitation of Impurities | During recrystallization, impurities can sometimes become trapped within the crystal lattice of the product, especially if the solution is cooled too quickly. Solution: Allow the recrystallization solution to cool slowly to room temperature, and then place it in an ice bath to maximize recovery. This encourages the formation of well-defined crystals and excludes impurities. | | 3. Side Product Formation | A potential side product is the anilide of diacetoacetic acid, which can form from the reaction of the product with another molecule of diketene.[10] Solution: This is often caused by localized high concentrations of diketene or elevated temperatures. Ensure slow, dropwise addition of diketene to the cooled amine solution to prevent this side reaction. |

Visualized Workflows and Schemes

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution where the amine nitrogen of 2-methoxybenzylamine attacks one of the carbonyl carbons of diketene.

G cluster_reactants Reactants cluster_product Product r1 2-Methoxybenzylamine p1 N-(2-methoxybenzyl)- 3-oxobutanamide r1->p1 DCM, 0°C to RT r2 Diketene r2->p1

Caption: General reaction scheme for the synthesis.

Experimental Workflow

This diagram outlines the key steps from reaction setup to the isolation of the pure product.

A 1. Setup Dissolve 2-methoxybenzylamine in Dichloromethane (DCM). Cool to 0-5°C in an ice bath. B 2. Reagent Addition Add diketene dropwise while maintaining temp < 10°C. A->B C 3. Reaction Allow to warm to room temperature. Stir for 1-2 hours. Monitor by TLC. B->C D 4. Workup Wash with saturated NaHCO3 solution. Separate the organic layer. C->D E 5. Isolation Dry organic layer (e.g., MgSO4). Filter and evaporate solvent. D->E F 6. Purification Recrystallize from Ethanol/Water or purify by column chromatography. E->F G Pure Product F->G

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is based on the efficient acetoacetylation of 2-methoxybenzylamine using diketene.[5][6][7]

Materials:

  • 2-Methoxybenzylamine (1.0 eq)

  • Diketene (1.0 - 1.05 eq)[6]

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol and Deionized Water (for recrystallization)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzylamine (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Diketene Addition: Slowly add diketene (1.0 eq) dropwise to the cooled solution over 30 minutes.[5][7] It is crucial to maintain the internal temperature below 10°C during the addition.[6]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.[6]

  • Monitoring: Check for the consumption of the starting amine using TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol, and add deionized water until persistent cloudiness is observed. Reheat to get a clear solution, and then allow it to cool slowly to form crystals.[10] Collect the crystals by vacuum filtration.

References

  • Technical Support Center: Purification of Crude N-(2-Methoxyphenyl)-3-oxobutanamide by Recrystallization. Benchchem.
  • Application Notes and Protocols for the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.
  • Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.
  • Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols. Benchchem.
  • A Comparative Guide to the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.
  • Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. Benchchem.
  • Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide Derivatives. Benchchem.
  • Diketene. Wikipedia. Available at: [Link]

  • Diketene | C4H4O2 | CID 12661. PubChem. Available at: [Link]

  • Application Note: Derivatization of N-(2-Methoxyphenyl)-3-oxobutanamide for Biological Screening. Benchchem.

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"N-(2-methoxybenzyl)-3-oxobutanamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-methoxybenzyl)-3-oxobutanamide (CAS No. 92-15-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound, a white crystalline solid, should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is room temperature.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[1]

ParameterRecommended ConditionRationale
Temperature Room TemperatureTo minimize the rate of potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.[1]
Light Amber vial or stored in a dark placeTo prevent photodegradation.[1]
Form SolidStoring as a solid is preferred over solutions for long-term stability.[1]
Q2: Can I store this compound in a solution?

Storing this compound in solution for extended periods is generally not recommended. This is due to the risk of hydrolysis, especially if the solvent is protic or contains acidic or basic impurities.[1] If you must store it in solution for a short period, use a dry, aprotic solvent and store it at a low temperature (-20°C or -80°C).

Q3: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through several pathways:[1]

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, which would yield 2-methoxyaniline and 3-oxobutanoic acid.[1]

  • Oxidation: The presence of oxidizing agents can lead to the formation of colored impurities, potentially through reactions involving the methoxy group and the aromatic ring.[1]

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy for photolytic cleavage or rearrangement reactions.[1]

Troubleshooting Guide

Issue 1: The this compound powder has changed color (e.g., yellowing or browning).

A change in color is a common indicator of degradation, often due to oxidation or exposure to light.[1]

Immediate Actions:

  • Assess Purity: Before use, it is highly recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Review Storage: Ensure that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).

Preventative Measures:

  • Always store the compound in an amber vial or a container protected from light.

  • After use, flush the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Issue 2: Unexpected peaks are observed in my analytical data (e.g., HPLC, LC-MS).

The appearance of unexpected peaks is often indicative of degradation or contamination.

Troubleshooting Workflow:

G start Unexpected peaks observed check_blank Run a solvent blank start->check_blank peaks_present_blank Peaks still present? check_blank->peaks_present_blank contam_source Source is likely solvent or system contamination. Clean system and use fresh, high-purity solvent. peaks_present_blank->contam_source Yes no_peaks_blank No peaks in blank peaks_present_blank->no_peaks_blank No check_degradation Consider degradation pathways: - Hydrolysis (acidic/basic conditions?) - Oxidation (exposure to air?) - Photodegradation (exposure to light?) no_peaks_blank->check_degradation new_sample Prepare a fresh sample from a new, unopened vial if possible. check_degradation->new_sample compare Compare results new_sample->compare issue_resolved Issue resolved. The original sample was likely degraded. compare->issue_resolved New sample is clean issue_persists Issue persists. Consider other sources of contamination or re-evaluate the analytical method. compare->issue_persists New sample also shows peaks

Caption: Troubleshooting workflow for unexpected analytical peaks.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution for immediate use to minimize degradation.

Materials:

  • This compound

  • Anhydrous, aprotic solvent (e.g., DMSO, DMF)

  • Calibrated balance

  • Volumetric flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Weighing: Tare a clean, dry vial on a calibrated balance. Carefully weigh the desired amount of this compound.

  • Solvent Addition: Add a small amount of the chosen anhydrous solvent to the vial to dissolve the compound.

  • Transfer: Quantitatively transfer the solution to a volumetric flask.

  • Dilution: Add the solvent to the volumetric flask up to the calibration mark.

  • Mixing: Mix the solution thoroughly until the compound is completely dissolved.

  • Storage (Short-term): If immediate use is not possible, flush the headspace of the flask with an inert gas, seal tightly, and store at -20°C or -80°C for a short duration.

Protocol 2: Handling and Aliquoting

Proper handling is crucial to maintain the integrity of the compound.

Workflow for Proper Handling:

G start Receive Compound storage Store immediately under recommended conditions (cool, dry, dark) start->storage equilibration Allow container to equilibrate to room temperature before opening storage->equilibration weighing Weigh desired amount quickly in a low-humidity environment equilibration->weighing reseal Flush container with inert gas (Ar/N2) before tightly resealing weighing->reseal use Use immediately in experiment weighing->use

Caption: Recommended workflow for handling this compound.

References

  • CAS No : 192725-50-1 | Product Name : (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • MSDS - Lopinavir Leucine Analog - KM Pharma Solution Private Limited. (n.d.). KM Pharma Solution Private Limited. Retrieved January 15, 2026, from [Link]

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Overcoming solubility issues with "N-(2-methoxybenzyl)-3-oxobutanamide" in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-methoxybenzyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges that may arise during in vitro and in vivo assays. As a β-ketoamide, this compound serves as a versatile chemical scaffold for synthesizing a diverse range of derivatives with potential biological activities.[1][2] However, like many organic compounds with aromatic and amide functional groups, its solubility in aqueous assay buffers can be limited, leading to potential experimental artifacts and unreliable data.[3][4]

This guide provides a structured approach to identifying, troubleshooting, and resolving solubility issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate in my assay plate after adding this compound. What is the likely cause?

A: The most common reason for precipitation is the low aqueous solubility of the compound.[5] Organic molecules like this compound are often highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) but can "crash out" of solution when diluted into a predominantly aqueous assay buffer. This occurs when the final concentration of the compound exceeds its solubility limit in the assay medium.[5]

Q2: My stock solution of this compound in 100% DMSO is clear. Why does it precipitate in the final assay?

A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in your final aqueous assay buffer.[5] The significant change in solvent polarity upon dilution can drastically reduce the compound's solubility. This is a common challenge in biological assays where a small volume of a concentrated DMSO stock is added to a much larger volume of aqueous buffer.[4][6]

Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain the solubility of this compound?

A: A general guideline is to keep the final DMSO concentration between 0.5% and 1%.[5] While higher concentrations of DMSO might improve the solubility of your compound, they can also introduce artifacts by affecting the biological system (e.g., enzyme activity, cell viability) you are studying.[3] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.

Q4: Can the composition of my assay buffer, such as pH or the presence of proteins, influence the solubility of this compound?

A: Absolutely. The solubility of a compound can be significantly affected by the pH, ionic strength, and protein content of the buffer.[5] For ionizable compounds, altering the pH can increase solubility.[7] Proteins, such as bovine serum albumin (BSA) or those present in serum-containing media, can sometimes enhance the apparent solubility of hydrophobic compounds through non-specific binding.

Troubleshooting and Optimization Guide

If you are encountering precipitation with this compound, this step-by-step guide will help you diagnose and resolve the issue.

Step 1: Determine the Maximum Soluble Concentration

The first critical step is to determine the kinetic solubility of this compound in your specific assay buffer. This can be achieved through a simple serial dilution experiment.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.[3]

  • Create a Serial Dilution in DMSO: In a 96-well plate (the "compound plate"), perform a 2-fold serial dilution of your 10 mM stock in DMSO.

  • Prepare the Assay Plate: In a separate 96-well plate (the "assay plate"), add your assay buffer to each well.

  • Transfer and Mix: Transfer a small, consistent volume of the DMSO dilutions from the compound plate to the assay plate to achieve your desired final concentrations (e.g., a 1:100 dilution for a 1% final DMSO concentration). Mix immediately.

  • Observe for Precipitation: Incubate the assay plate under the same conditions as your experiment (e.g., temperature, time). Visually inspect for any cloudiness or precipitate. For a more quantitative assessment, you can use a nephelometer or a plate reader to measure light scattering.

  • Identify the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum soluble concentration under those specific assay conditions.

Step 2: Optimize Your Dosing Strategy

Based on the results from Step 1, you may need to adjust your experimental design.

  • Concentration Adjustment: If your desired test concentrations are above the measured solubility limit, consider lowering the concentration range in your assay. Poorly soluble compounds can lead to inaccurate structure-activity relationships (SAR) and underestimation of potency.[3][4]

  • Dilution Method: The way you dilute your DMSO stock into the aqueous buffer can impact solubility. A stepwise dilution, where the DMSO stock is first diluted in a small volume of buffer before being added to the final volume, can sometimes prevent immediate precipitation.

Step 3: Modify Your Assay Buffer

If adjusting the concentration is not feasible, modifying the assay buffer can be an effective strategy.

  • Co-solvents: While keeping the final DMSO concentration below 1% is recommended, for particularly challenging compounds, a slightly higher concentration (up to 2%) may be necessary. Always include a vehicle control with the same final DMSO concentration. Other co-solvents like ethanol or polyethylene glycol (PEG) can also be explored, but their compatibility with your assay system must be validated.[6]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[7] However, ensure the new pH is compatible with your biological target.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help solubilize hydrophobic compounds in enzyme assays.[8] For cell-based assays, be cautious as surfactants can be cytotoxic.[8]

  • Addition of Solubilizing Agents: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7] The use of serum or albumin in the assay medium can also improve the apparent solubility of some compounds.[8]

Step 4: Advanced Formulation Strategies

For in vivo studies or highly challenging in vitro assays, more advanced formulation techniques may be required. These often involve creating specific delivery systems for the compound.

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[7]

  • Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles can enhance its stability and solubility in aqueous environments.[9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can increase its dissolution rate and solubility.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting A Start: Precipitation Observed B Step 1: Determine Max Soluble Concentration in Assay Buffer A->B C Is Desired Concentration <= Max Soluble Concentration? B->C D Proceed with Assay C->D Yes E Step 2: Optimize Dosing (Lower Concentration, Stepwise Dilution) C->E No F Issue Resolved? E->F F->D Yes G Step 3: Modify Assay Buffer (Co-solvents, pH, Surfactants) F->G No H Issue Resolved? G->H H->D Yes I Step 4: Consider Advanced Formulations (Lipid-based, Nanoparticles) H->I No J Consult with Formulation Specialist I->J

Caption: A stepwise workflow for troubleshooting solubility issues.

Data Summary Table

The following table provides a hypothetical summary of solubility data for this compound under different conditions, as might be determined through the troubleshooting process.

ConditionMaximum Soluble Concentration (µM)Observation
Assay Buffer (pH 7.4), 0.5% DMSO15Clear solution
Assay Buffer (pH 7.4), 1% DMSO35Clear solution
Assay Buffer (pH 6.0), 1% DMSO25Clear solution
Assay Buffer (pH 8.0), 1% DMSO40Clear solution
Assay Buffer + 0.01% Tween-20, 1% DMSO75Clear solution
Assay Buffer + 10% FBS, 1% DMSO60Clear solution

Concluding Remarks

Overcoming solubility issues is a critical aspect of successful drug discovery and development. By systematically evaluating the solubility of this compound in your specific assay conditions and applying the troubleshooting strategies outlined in this guide, you can ensure the generation of high-quality, reliable data. Remember to always validate any changes to your assay protocol to confirm they do not interfere with the biological system under investigation.

References

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  • BenchChem. (2025). An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research. BenchChem.
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  • PubChem. (n.d.). 25I-NBOMe. PubChem. [Link]

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  • Elmore, J. S., et al. (2018). Comparative neuropharmacology of N -(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. ResearchGate. [Link]

  • Custodio, R. J. P., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. PubMed. [Link]

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  • Wieronska, J. M., et al. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. PubMed Central. [Link]

  • LJMU Research Online. (n.d.). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU. [Link]

  • MDPI. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

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Technical Support Center: Optimizing Reaction Conditions for N-(2-methoxybenzyl)-3-oxobutanamide Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-methoxybenzyl)-3-oxobutanamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions, enhance yield, and ensure the purity of your target compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and its analogs?

A1: The two most common and effective methods for synthesizing this compound and its analogs are:

  • Reaction with Diketene: This is often the preferred method due to its typically high yields and mild reaction conditions.[1][2] The reaction involves the nucleophilic attack of the primary amine (2-methoxybenzylamine) on the diketene molecule.[3]

  • Condensation with Ethyl Acetoacetate: This is a classic approach that involves the reaction of 2-methoxybenzylamine with ethyl acetoacetate, often under thermal conditions or with acid/base catalysis to drive the reaction by removing the ethanol byproduct.[3]

Q2: How does the methoxy group on the benzylamine affect the reaction?

A2: The methoxy group (-OCH₃) at the ortho position of the benzylamine ring is an electron-donating group. This property increases the electron density on the aromatic ring and, more importantly, on the nitrogen atom of the amine group, making it a stronger nucleophile.[4] This enhanced nucleophilicity generally leads to a faster reaction rate compared to unsubstituted benzylamine.[4] However, the steric bulk of the ortho-methoxy group could potentially hinder the approach of the amine to the electrophile, a factor to consider when optimizing reaction conditions.

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: Several factors significantly influence the outcome of the synthesis:

  • Temperature: For the diketene route, the reaction is often exothermic and should be controlled, typically between 0-25°C, to minimize side reactions.[5] High temperatures can lead to the formation of byproducts.[5] For the ethyl acetoacetate route, higher temperatures (reflux) are generally required to drive the condensation.[3]

  • Stoichiometry: A precise 1:1 molar ratio of the amine to diketene is crucial.[5] An excess of diketene can lead to the formation of diacetoacetyl byproducts.[6] For the ethyl acetoacetate method, a slight excess of the ester may be used to drive the reaction to completion.[1]

  • Solvent: The choice of solvent is critical. For the diketene reaction, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[3][7] For the ethyl acetoacetate condensation, the reaction can be run neat or in a high-boiling point solvent to facilitate ethanol removal.

  • Purity of Reactants: The purity of the starting materials, especially diketene which can dimerize or polymerize, is paramount for a clean reaction and high yield.[8][9]

Q4: How can I monitor the progress of the reaction?

A4: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound and its analogs.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
Impure or Decomposed Diketene Diketene can dimerize or polymerize upon storage.[8][9] Use freshly opened or distilled diketene for the best results.
Sub-optimal Temperature For the diketene reaction, if the temperature is too high, side reactions may dominate.[5] Ensure adequate cooling (e.g., an ice bath) during the addition of diketene. For the ethyl acetoacetate reaction, the temperature may be too low for the condensation to proceed efficiently. Ensure the reaction is heated to a sufficient reflux.[3]
Incorrect Stoichiometry Carefully measure the molar equivalents of your reactants. For the diketene method, a 1:1 ratio is ideal.[5] For the ethyl acetoacetate method, consider using a small excess (1.1-1.2 equivalents) of ethyl acetoacetate.[1]
Inefficient Mixing Ensure vigorous stirring to promote contact between the reactants, especially if the product precipitates during the reaction.
Issue 2: Formation of Side Products (Oily Residue, Multiple Spots on TLC)
Potential Cause Recommended Solution(s)
Diacetoacetyl Byproduct This is a common side product when an excess of diketene is used, or if the amine is added too slowly to the diketene. The initially formed product can react with a second molecule of diketene. To avoid this, add the diketene dropwise to the amine solution.
Diketene Dimerization/Polymerization The formation of a sticky, polymeric residue is often due to the self-condensation of diketene.[9] This is more prevalent with impure diketene or at higher temperatures. Use pure diketene and maintain a low reaction temperature.
Imine Formation The ketone moiety of the product can potentially react with the starting amine to form an imine, especially at elevated temperatures.[10] Control the reaction temperature and time to minimize this side reaction.
Unreacted Starting Materials If the reaction is incomplete, you will have a mixture of starting materials and product. Monitor the reaction by TLC until the starting amine is consumed.[1]
Issue 3: Difficulty in Product Purification and Isolation
Potential Cause Recommended Solution(s)
Product is an Oil While some N-aryl-3-oxobutanamides are crystalline, others can be oils, making purification by recrystallization challenging. If an oil is obtained, purification by column chromatography on silica gel is the recommended method. A common eluent system is a mixture of ethyl acetate and hexane.[1]
No Crystals Form During Recrystallization The solution may not be sufficiently saturated. Try boiling off some of the solvent. If the solution is supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[6]
Oiling Out During Recrystallization This occurs when the product is insoluble in the solvent at a temperature above its melting point. Try using a different solvent system or a larger volume of the current solvent.

III. Experimental Protocols

Protocol 1: Synthesis of this compound using Diketene

Materials:

  • 2-methoxybenzylamine

  • Diketene (freshly opened or distilled)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzylamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diketene (1.0 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 25°C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the 2-methoxybenzylamine is consumed.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove any unreacted diketene and acidic impurities.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (ethyl acetate/hexane eluent).[1][6]

Protocol 2: Synthesis of this compound using Ethyl Acetoacetate

Materials:

  • 2-methoxybenzylamine

  • Ethyl acetoacetate

  • Optional catalyst: a catalytic amount of acetic acid

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxybenzylamine (1.0 eq) and ethyl acetoacetate (1.1-1.2 eq).

  • If using a catalyst, add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux (typically 120-140°C if run neat) with continuous stirring.

  • Monitor the reaction progress by TLC. The reaction typically takes several hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting amine), cool the mixture to room temperature.

  • If the product solidifies upon cooling, it can be collected by filtration and washed with a small amount of cold ether or hexane.

  • If the product is an oil, it should be purified by column chromatography on silica gel (ethyl acetate/hexane eluent).

  • Further purification can be achieved by recrystallization from an ethanol/water mixture.[6]

IV. Visualizations and Mechanistic Insights

General Synthesis Workflow

G cluster_diketene Diketene Route cluster_eaa Ethyl Acetoacetate Route D_Start 2-Methoxybenzylamine + Diketene in DCM D_Reaction Reaction at 0-25°C D_Start->D_Reaction D_Workup Aqueous Workup D_Reaction->D_Workup Purification Purification (Recrystallization or Chromatography) D_Workup->Purification E_Start 2-Methoxybenzylamine + Ethyl Acetoacetate E_Reaction Reflux (± Catalyst) E_Start->E_Reaction E_Reaction->Purification Product This compound Purification->Product

Caption: General experimental workflow for the two primary synthesis routes.

Troubleshooting Logic for Low Yield

G cluster_TLC TLC Analysis Results cluster_Solutions Potential Solutions Start Low or No Yield Check_TLC Analyze crude reaction by TLC Start->Check_TLC Starting Material Unchanged Starting Material Unchanged Check_TLC->Starting Material Unchanged Predominantly starting material Multiple Spots / Streaking Multiple Spots / Streaking Check_TLC->Multiple Spots / Streaking Complex mixture Product Spot with Impurities Product Spot with Impurities Check_TLC->Product Spot with Impurities Product present Starting Material Unchanged->Multiple Spots / Streaking Sol_SM Verify reactant purity (esp. diketene). Increase temperature (EAA route) or reaction time. Check stoichiometry. Starting Material Unchanged->Sol_SM Multiple Spots / Streaking->Product Spot with Impurities Sol_MS Lower reaction temperature (diketene route). Ensure dropwise addition of diketene. Verify reactant purity. Multiple Spots / Streaking->Sol_MS Sol_Imp Optimize workup and purification. Consider column chromatography. Product Spot with Impurities->Sol_Imp

Caption: A decision tree for troubleshooting low product yield.

Mechanism of Diacetoacetyl Side Product Formation

G Product This compound (as enolate) Intermediate Tetrahedral Intermediate Product->Intermediate Nucleophilic attack on diketene Diketene Diketene (Excess) Diketene->Intermediate Side_Product Diacetoacetyl Side Product Intermediate->Side_Product Ring opening and proton transfer

Caption: Formation of the diacetoacetyl impurity from excess diketene.

V. References

  • Process for the production of an acetoacetyl amide which comprises slowly introducing diketene into and quickly and intimately mixing the same with a finely-divided suspension in water of a water-insoluble amine, and recovering from the resultant reaction mixture the acetoacetyl amide thus produced. Google Patents.

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]

  • A Study of the Reactions of Ketene Monomer, Dimer and Polymers. DOKUMEN.PUB. [Link]

  • Diketene. Wikipedia. [Link]

  • Reactivity of indanedioneketene dimer with amines. Semantic Scholar. [Link]

  • United States Patent (19). Googleapis.com. [Link]

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]

  • Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. PMC - NIH. [Link]

  • Dimerization – Knowledge and References. Taylor & Francis. [Link]

  • (PDF) Catalytic Acetylation Amines with Ethyl Acetate. ResearchGate. [Link]

  • Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones. ResearchGate. [Link]

  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. organic-chemistry.org. [Link]

  • LEWIS ACID-CATALYZED ASYMMETRIC ATOM AND GROUP TRANSFER RADICAL CYCLIZATION REACTIONS. HKU Scholars Hub. [Link]

  • Diketene. Chemical Reviews - ACS Publications. [Link]

  • Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene. ResearchGate. [Link]

  • Process for the preparation of pure acetoacetamide which is stable on storage. Google Patents.

  • Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. ResearchGate. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). [Link]

  • Recent Advances in the Catalytic Synthesis of α-Ketoamides. PubMed. [Link]

  • Recent advances in catalytic synthesis of α-ketoamides. ResearchGate. [Link]

  • (PDF) Reaction of cyanothioacetamide with diketene: A convenient and regioselective approach to novel pyridin-4(1H)-one derivatives. ResearchGate. [Link]

  • Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. kchem.org. [Link]

  • Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. ResearchGate. [Link]

  • synthesis of enamines from secondary amines and carbonyl compounds. YouTube. [Link]

  • A concise review on copper catalyzed synthesis of α- ketoamides. ChemRxiv. [Link]

  • Ethyl acetoacetate. Wikipedia. [Link]

  • Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne. NIH. [Link]

  • The hottest part of the tube, which is near the middle of the heated section, is maintained at 550° ± 10° while dry oxygen-free nitrogen is passed successively through a flowmeter and the tube at about 150 ml. per hr. Organic Syntheses Procedure. [Link]

  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and.... ResearchGate. [Link]

  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. [Link]

  • Formation of Amines from Aldehydes, Ketones, and Derivatives. ResearchGate. [Link]

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

  • The Nucleophilicity of Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of N-(2-methoxybenzyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-methoxybenzyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black upon adding the reagents. What is causing this and how can I prevent it?

A1: The development of a dark color in the reaction mixture is a common observation, particularly when using 2-methoxyaniline or its derivatives, which are susceptible to oxidation.

Causality:

  • Oxidation of the Aniline: Aromatic amines, especially those with electron-donating groups like the methoxy group, are prone to air oxidation, which can produce highly colored polymeric impurities. This process can be accelerated by heat and the presence of trace metal impurities.

  • Side Reactions at Elevated Temperatures: High reaction temperatures can promote various side reactions and decomposition pathways, leading to the formation of colored byproducts.[1]

Troubleshooting and Prevention:

  • Inert Atmosphere: To minimize oxidation, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] This is especially critical if the reaction requires heating for an extended period.

  • Purification of Starting Materials: Ensure the 2-methoxybenzylamine is of high purity. If it has darkened during storage, consider purification by distillation or column chromatography before use.

  • Temperature Control: Maintain strict control over the reaction temperature. If using diketene, the reaction is often exothermic, so slow, dropwise addition at a reduced temperature (e.g., 0-5 °C) is crucial.[2][3] For reactions with ethyl acetoacetate that require heating, use the minimum temperature necessary to drive the reaction to completion.

Q2: I'm observing a significant amount of an impurity with a similar polarity to my product on the TLC plate. What could this be and how do I get rid of it?

A2: A common impurity in this synthesis is the diacylated byproduct, where a second acetoacetyl group has been added to the nitrogen atom. Another possibility is the formation of an enamine.

Likely Side Products and Their Formation:

  • Diacetoacetic Acid Anilide Formation: This can occur if the product, which still possesses a reactive methylene group, reacts with another molecule of diketene or ethyl acetoacetate.[4]

  • Enamine Formation: The primary amine of 2-methoxybenzylamine can react with the ketone carbonyl of ethyl acetoacetate or the target product to form an enamine intermediate.[5] This is more prevalent in the reaction with ethyl acetoacetate.

Mitigation Strategies:

  • Stoichiometry Control: Precise control of the molar ratio of reactants is critical. A slight excess of the amine can sometimes be used to ensure the complete consumption of the acetoacetylating agent.

  • Reaction Conditions:

    • When using diketene, the reaction is generally fast and clean at low temperatures, minimizing the formation of side products.[6]

    • For the ethyl acetoacetate method, using a Dean-Stark trap to remove the ethanol byproduct can help drive the reaction to completion and reduce the likelihood of side reactions.[5][7]

  • Purification:

    • Recrystallization: An ethanol/water mixture is a commonly used and effective solvent system for the recrystallization of N-(2-methoxyphenyl)-3-oxobutanamide.[4]

    • Column Chromatography: For high-purity requirements, column chromatography is recommended over recrystallization.[1] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from closely related impurities.

Compound Solubility in Ethanol/Water System
This compoundSoluble in hot ethanol, less soluble in cold water.
Diacetoacetic acid anilideMay have similar solubility, but often can be separated with careful recrystallization.
Q3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?

A3: "Oiling out" during recrystallization is a common issue that occurs when the solute is not sufficiently soluble in the chosen solvent system at room temperature or when the solution is cooled too rapidly.

Underlying Causes:

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the solute comes out of solution as a liquid (oil) rather than forming an ordered crystal lattice.[1]

  • Inappropriate Solvent System: The solvent or solvent mixture may not be ideal for the crystallization of your specific compound. The product may be too soluble even at low temperatures.[1]

Troubleshooting Protocol:

  • Re-dissolve: Gently heat the mixture to re-dissolve the oil.

  • Add More Solvent: Add a small amount of the solvent in which the compound is more soluble (in this case, ethanol) to the hot solution until it is just clear.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. You can insulate the flask to slow the cooling rate further.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask at the liquid-air interface with a glass rod or adding a seed crystal of the pure compound.

  • Ice Bath: Once crystals have started to form, the flask can then be placed in an ice bath to maximize the yield.

Q4: The yield of my reaction is consistently low. What are the key factors I should investigate?

A4: Low yield can be attributed to several factors, from incomplete reactions to product loss during workup.

Potential Causes and Optimization Steps:

  • Incomplete Reaction:

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the starting materials have been consumed.[1]

    • Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to go to completion, especially when using ethyl acetoacetate.[6] However, be mindful that higher temperatures can also lead to more side products.

  • Unfavorable Equilibrium: The condensation with ethyl acetoacetate is a reversible reaction. To drive the equilibrium towards the product, remove the ethanol byproduct as it forms, for instance, by using a Dean-Stark apparatus.[5][7]

  • Hydrolysis: Water in the reaction mixture can hydrolyze diketene or the ester in ethyl acetoacetate, as well as potentially the final amide product, especially under acidic or basic conditions.[5][8] Ensure all glassware is dry and use anhydrous solvents.

  • Product Loss During Workup:

    • During aqueous extractions, ensure the pH of the aqueous layer is adjusted to minimize the solubility of your product.

    • When washing crystals after filtration, use a minimal amount of ice-cold solvent to avoid re-dissolving a significant portion of your product.[4]

Q5: I'm not sure if the impurity I'm seeing is due to keto-enol tautomerism. How can I tell?

A5: this compound, being a β-ketoamide, can exist as an equilibrium mixture of keto and enol tautomers.[9] This is a fundamental property of the molecule and not an impurity.

Identifying Tautomers:

  • NMR Spectroscopy: The most definitive way to observe keto-enol tautomerism is through ¹H NMR spectroscopy.[9] The keto form will show a characteristic singlet for the methylene protons (-CO-CH₂-CO-), while the enol form will exhibit a vinyl proton signal and a hydroxyl proton signal. The integration of these signals can be used to determine the ratio of the two tautomers in a given solvent.

  • Solvent Effects: The keto-enol equilibrium is sensitive to the solvent.[9] In non-polar solvents, the enol form, which can be stabilized by an intramolecular hydrogen bond, is often more favored. In polar, protic solvents, the keto form may be more prevalent. Running NMR in different deuterated solvents can help confirm the presence of tautomers.

Keto-Enol Tautomerism Visualization:

G cluster_0 Keto Tautomer cluster_1 Enol Tautomer Keto Keto Enol Enol Keto->Enol Equilibrium

Caption: Equilibrium between the keto and enol forms of a β-ketoamide.

Experimental Protocols

Protocol 1: Synthesis of this compound using Diketene

This method is often preferred due to its mild conditions and high yields.[6]

Materials:

  • 2-methoxybenzylamine

  • Diketene

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzylamine (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diketene (1.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains between 0 and 25°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.[1][4]

Workflow for Diketene Synthesis:

G Start Dissolve 2-methoxybenzylamine in CH2Cl2 Cool Cool to 0-5 °C Start->Cool Add_Diketene Add Diketene dropwise Cool->Add_Diketene React Stir at RT for 1-2h Add_Diketene->React Workup Aqueous Workup (NaHCO3) React->Workup Isolate Dry and Evaporate Workup->Isolate Purify Recrystallize or Column Chromatography Isolate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis using diketene.

Protocol 2: Synthesis via Condensation with Ethyl Acetoacetate

This is a classic method that is also widely used.[10]

Materials:

  • 2-methoxybenzylamine

  • Ethyl acetoacetate

  • Toluene (or another suitable solvent for azeotropic removal of ethanol)

  • Acid catalyst (e.g., a drop of concentrated HCl or H₂SO₄) - optional

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methoxybenzylamine (1.0 eq) and ethyl acetoacetate (1.0-1.1 eq) in toluene.

  • Add a catalytic amount of acid if desired.

  • Heat the mixture to reflux. Ethanol will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of ethanol has been collected, or until TLC analysis indicates the reaction is complete.[7]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography as described in Protocol 1.

Troubleshooting Logic for Low Yield:

G Start Low Product Yield Check_Completion Is the reaction complete? (Monitor by TLC) Start->Check_Completion Check_Equilibrium Is equilibrium unfavorable? (Ethyl Acetoacetate method) Start->Check_Equilibrium Check_Workup Was there product loss during workup? Start->Check_Workup Sol_Completion Increase reaction time or temperature. Check_Completion->Sol_Completion No Sol_Equilibrium Use Dean-Stark trap to remove ethanol. Check_Equilibrium->Sol_Equilibrium Yes Sol_Workup Optimize extraction pH. Use minimal cold solvent for washing. Check_Workup->Sol_Workup Yes

Caption: Troubleshooting logic for addressing low product yield.

References

  • ResearchGate. Chemical Reactivity and Biological Activity of Diketene | Request PDF. [Link]

  • Wikipedia. Diketene. [Link]

  • PubChem. Diketene | C4H4O2 | CID 12661. [Link]

  • PubMed. Chemical reactivity and biological activity of diketene. [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. [Link]

  • PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]

  • ResearchGate. NMR data for compound 2 | Download Table. [Link]

  • YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

  • Chemistry LibreTexts. 9.1: Keto-Enol Tautomerism. [Link]

  • Physics @ Manasagangotri. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). [Link]

  • ResearchGate. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF. [Link]

  • ResearchGate. ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines.. [Link]

  • ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

  • YouTube. keto-enol tautomerization. [Link]

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • ResearchGate. Schematic of the 25I-NBOMe synthesis process. [Link]

  • PubMed. Radiosynthesis of (E)-N-(2-[11C]methoxybenzyl)-3-phenyl-acrylamidine, a novel subnanomolar NR2B subtype-selective NMDA receptor antagonist. [Link]

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Technical Support Center: Enhancing the Bioavailability of N-(2-methoxybenzyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the structural modification of N-(2-methoxybenzyl)-3-oxobutanamide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the bioavailability of this chemical scaffold. Here, we provide troubleshooting advice, detailed experimental protocols, and foundational knowledge in a practical question-and-answer format to navigate common hurdles in your research.

Foundational Physicochemical Properties

Before embarking on structural modifications, it is crucial to understand the baseline physicochemical properties of the parent compound, this compound. These parameters are fundamental in diagnosing the root causes of poor bioavailability.

PropertyValueSource(s)
CAS Number 92-15-9[1][2]
Molecular Formula C₁₁H₁₃NO₃[1][3]
Molecular Weight 207.23 g/mol [1][3]
Physical Form White crystalline solid[1]
Melting Point 85-87 °C[1]
LogP (Octanol/Water) 0.75[1]
Predicted Water Solubility LogS = -2.10[1]

Frequently Asked Questions (FAQs): High-Level Strategy

This section addresses broad, strategic questions that researchers should consider before initiating synthesis.

Q1: My lead compound, an analog of this compound, shows high potency in vitro but performs poorly in vivo. What are the likely causes related to bioavailability?

A1: Poor in vivo performance despite high in vitro potency is a classic drug development challenge, often rooted in suboptimal ADME (Absorption, Distribution, Metabolism, Excretion) properties. For a molecule like this compound, the primary culprits for low bioavailability are typically:

  • Poor Aqueous Solubility: The compound's low predicted water solubility can limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[4][5] A drug must be in solution to be absorbed.

  • Low Membrane Permeability: While the parent compound's LogP of 0.75 is within a reasonable range, it is on the hydrophilic side.[1] For passive transcellular diffusion, which is a major route of absorption for many oral drugs, a LogP between 1 and 3 is often considered optimal.[6] Your analog's specific substitutions could either improve or worsen this property.

  • Rapid First-Pass Metabolism: The compound possesses several potential metabolic "hotspots." The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes in the liver, and the amide bond can be hydrolyzed by amidase enzymes.[7][8] This rapid breakdown after absorption from the gut and passage through the liver can significantly reduce the amount of active drug reaching systemic circulation.

Q2: What are the main chemical modification strategies I should consider to improve the bioavailability of my compound?

A2: There are three primary medicinal chemistry strategies to address the issues outlined in Q1. The choice depends on the specific liability you've identified.

  • Prodrug Approaches: This involves covalently attaching a promoiety to your active drug. This moiety is designed to be cleaved in vivo to release the parent compound. Prodrugs can be used to temporarily increase water solubility, enhance lipophilicity for better membrane permeation, or even target specific transporters.[8][9][10]

  • Lipophilicity and Physicochemical Property Modulation: This is a direct modification of the core scaffold to fine-tune its properties. By adding or removing specific functional groups, you can adjust the LogP, hydrogen bonding potential, and polar surface area to find a better balance between solubility and permeability.[11][12][13]

  • Metabolic Stabilization: This strategy focuses on identifying and blocking sites of metabolism. By replacing a metabolically labile group with a more robust one (a process known as "metabolic switching"), you can increase the compound's half-life and overall exposure.

Q3: My compound has poor solubility. Should I make a prodrug or directly modify the structure to be more hydrophilic?

A3: The choice depends on your overall objectives.

  • Choose a Prodrug Approach if:

    • You need a significant, temporary increase in solubility, for instance, for an intravenous formulation.

    • Your active compound's structure is highly optimized for potency, and any permanent modification is likely to reduce its activity.

    • You want to leverage specific enzymes or transporters for targeted delivery.

  • Choose Direct Structural Modification if:

    • A modest increase in solubility is sufficient.

    • You have identified a region of the molecule where adding a small polar group (e.g., a hydroxyl or amino group) is synthetically feasible and unlikely to disrupt binding to its biological target.

    • You are conducting early-stage lead optimization and still exploring the structure-activity relationship (SAR).

Troubleshooting Guide & Experimental Protocols

This section provides solutions and step-by-step protocols for specific experimental challenges.

Issue: Poor Aqueous Solubility and/or Low Permeability

Q: My this compound analog shows low permeability in my PAMPA/Caco-2 assay and has a LogP outside the optimal 1-3 range. What structural changes can I make?

A: This indicates an imbalance in the compound's lipophilicity. The parent structure (LogP 0.75) is quite polar. To improve permeability, you need to increase lipophilicity. Conversely, if your analog is too greasy (LogP > 5), you'll need to increase its polarity.

The 2-methoxybenzyl moiety is a prime target for modification. By changing the substituent on the phenyl ring, you can systematically alter the LogP.

Rationale: Replacing the methoxy group with larger, non-polar groups will increase lipophilicity and likely improve membrane permeability. This is a common strategy in lead optimization to enhance absorption.[6][13]

dot

Caption: Logic for modifying lipophilicity.

This protocol adapts a standard condensation reaction to synthesize a more lipophilic analog.[14]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-ethoxyaniline (1.0 eq, e.g., 5.0 g) and ethyl acetoacetate (1.1 eq).

  • Heating: Heat the reaction mixture to 120-130 °C using an oil bath. The reaction is typically driven by the removal of the ethanol byproduct.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. The crude product will often solidify.

  • Purification: Purify the solid by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Expected Outcome:

CompoundKey Structural ChangePredicted LogP (cLogP)Expected Effect on Permeability
Parent -OCH₃0.75Baseline
Analog 1 -OC₂H₅~1.2Increased
Analog 2 -Cl (at C4)~1.5Increased
Analog 3 -CF₃ (at C4)~1.8Increased
Issue: Rapid In Vitro Metabolic Degradation

Q: My compound is rapidly consumed when I incubate it with human liver microsomes (HLM). How can I identify and block the metabolic hotspots?

A: Rapid clearance in an HLM assay strongly suggests susceptibility to Phase I metabolism by cytochrome P450 enzymes.[15] For your scaffold, the two most probable sites of metabolic attack are the methoxy group and the butanamide chain.

Rationale: The primary metabolic pathways are likely O-demethylation at the methoxy group and oxidation/hydrolysis at the butanamide moiety. By replacing these labile groups with isosteres that are electronically similar but sterically or electronically resistant to metabolism, you can enhance the compound's stability.

dot

Metabolic_Pathways Parent This compound Metabolite1 O-demethylated Metabolite (Phenol) Parent->Metabolite1 CYP-mediated O-demethylation Metabolite2 Hydrolyzed Metabolite (2-methoxyaniline) Parent->Metabolite2 Amidase-mediated hydrolysis Metabolite3 Oxidized Butanamide Parent->Metabolite3 CYP-mediated oxidation

Caption: Potential metabolic pathways for the parent scaffold.

This protocol describes replacing the metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂), which is a well-established bioisostere that blocks O-dealkylation.

  • Starting Material Synthesis: Synthesize 2-(difluoromethoxy)aniline. This multi-step process typically involves the protection of 2-aminophenol, reaction with a difluoromethylating agent (e.g., chlorodifluoromethane) under basic conditions, followed by deprotection.

  • Condensation Reaction: In a round-bottom flask, dissolve 2-(difluoromethoxy)aniline (1.0 eq) in a suitable solvent like dichloromethane.

  • Acylation: Cool the solution to 0 °C. Slowly add diketene (1.05 eq) dropwise. This acylation reaction is often milder and faster than condensation with ethyl acetoacetate.[3][16]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis confirms the consumption of the aniline.

  • Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the target compound.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.

In Vitro Evaluation Workflow

Q: I have synthesized a library of new analogs. What is an efficient workflow to screen them and select the best candidates for in vivo testing?

A: A tiered or cascaded screening approach is most efficient, starting with high-throughput, cost-effective assays and progressing to more complex, lower-throughput biological models.[17][18] This allows you to quickly eliminate compounds with fatal flaws before investing significant resources.

dot

Screening_Cascade Start Synthesized Analog Library Tier1 Tier 1: Physicochemical Properties - Kinetic Solubility Assay - LogP Determination (calc. or exp.) Start->Tier1 Decision1 Solubility > 20 µM? 0.5 < LogP < 4? Tier1->Decision1 Tier2 Tier 2: In Vitro ADME - PAMPA (Permeability) - Liver Microsome Stability Assay Decision1->Tier2 Yes Stop Terminate/Redesign Decision1->Stop No Decision2 High Permeability? Metabolic t½ > 30 min? Tier2->Decision2 Tier3 Tier 3: Cell-Based Assays - Caco-2 Permeability (Papp) - In Vitro Potency (IC50) Decision2->Tier3 Yes Decision2->Stop No Decision3 Good Papp (A->B)? Efflux Ratio < 2? Potency Maintained? Tier3->Decision3 End Select Candidates for In Vivo PK Studies Decision3->End Yes Decision3->Stop No

Sources

Validation & Comparative

Comparing the anticonvulsant activity of "N-(2-methoxybenzyl)-3-oxobutanamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the experimental data from preclinical screening models, details the methodologies for assessing anticonvulsant efficacy and neurotoxicity, and explores the mechanistic underpinnings of this class of compounds.

Introduction: The Therapeutic Potential of N-Benzyl Acetoacetamide Derivatives

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry.[1][2] N-benzyl acetoacetamide derivatives have emerged as a promising class of compounds with potent anticonvulsant properties. A key example is Lacosamide, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, which has demonstrated significant activity in preclinical models and is now a clinically approved treatment for partial-onset seizures.[3] The core structure of these compounds offers a versatile scaffold for chemical modifications to optimize their pharmacological properties.

This guide will compare the anticonvulsant activity of various derivatives, focusing on the impact of substitutions on the benzyl ring and the acetamide side chain. The primary endpoints for comparison will be the median effective dose (ED50) in the maximal electroshock (MES) seizure model, a well-validated preclinical test for identifying compounds effective against generalized tonic-clonic seizures.[1]

Comparative Anticonvulsant Activity: Structure-Activity Relationship (SAR) Analysis

The anticonvulsant potency of N-benzyl acetoacetamide derivatives is significantly influenced by the nature and position of substituents on the molecule. The following sections and tables summarize the key SAR findings from preclinical studies.

Influence of Benzyl Ring Substitution

Systematic modifications of the benzyl ring in (R)-N-benzyl-2-acetamido-3-methoxypropionamide have revealed that the position of the substituent is crucial for anticonvulsant activity. Studies have shown that 4'-substituted derivatives generally exhibit the highest potency.[4][5]

Table 1: Anticonvulsant Activity of 4'-Substituted N-Benzyl-2-acetamido-3-methoxypropionamide Derivatives in the MES Test (Mice, i.p.) [4][5]

Compound ID4'-SubstituentMES ED50 (mg/kg)
(R)-3 H8.3
(R)-10 Methyl7.5
(R)-11 Ethyl6.9
(R)-21 Vinyl7.2
(R)-23 Ethynyl6.8
(R)-25 Fluoro6.1
(R)-26 Chloro7.9
(R)-27 Bromo8.1
(R)-28 Iodo9.2
Phenytoin -9.5
Phenobarbital -21
Valproate -272

Data sourced from Salomé et al., 2010.[4][5]

The data indicates that small, non-bulky substituents at the 4'-position of the benzyl ring, regardless of their electronic properties, are well-tolerated and can even lead to a slight increase in potency compared to the unsubstituted parent compound.[4][5]

Influence of the 3-Oxy Substituent

The nature of the substituent at the 3-position of the propionamide backbone also plays a critical role in determining anticonvulsant activity. A study by Choi et al. (1996) demonstrated that smaller alkoxy groups at this position lead to higher potency.[6][7]

Table 2: Anticonvulsant Activity of 3-Oxy-Substituted N-Benzyl-2-acetamidopropionamide Derivatives in the MES Test (Mice, i.p.) [3][6][7]

Compound ID3-Oxy SubstituentMES ED50 (mg/kg)
(R)-18 Methoxy4.5
19 Ethoxy17.3
Phenytoin -6.5

Data sourced from Choi et al., 1996.[6][7]

The significant increase in the ED50 value when the methoxy group is replaced by a larger ethoxy group highlights the steric constraints at this position for optimal activity.[6][7]

Importance of Stereochemistry

The stereochemistry at the C2 position of the propionamide backbone is a critical determinant of anticonvulsant activity. The (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) is significantly more potent than the (S)-enantiomer.[6][7]

Table 3: Stereoselectivity of N-Benzyl-2-acetamido-3-methoxypropionamide in the MES Test (Mice, i.p.) [6][7]

CompoundMES ED50 (mg/kg)
(R)-18 4.5
(S)-18 >100

Data sourced from Choi et al., 1996.[6][7]

This pronounced stereoselectivity suggests a specific interaction with a chiral biological target.

Experimental Protocols for Anticonvulsant Evaluation

The following are detailed, step-by-step methodologies for the key in vivo experiments used to characterize the anticonvulsant activity and neurotoxicity of N-benzyl acetoacetamide derivatives.

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[1]

Objective: To determine the median effective dose (ED50) of a test compound required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male albino mice (20-30 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9%) with a drop of local anesthetic (e.g., 0.5% tetracaine)

  • Test compound and vehicle (e.g., 0.5% methylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. House them in a temperature and humidity-controlled room with a 12-hour light/dark cycle. Provide free access to food and water.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) in a volume of 0.01 mL/g body weight.[2] Test a range of doses to determine the dose-response relationship.

  • Time Interval: Conduct the test at predetermined time intervals after drug administration (e.g., 30 minutes and 4 hours) to assess the time course of action.[2]

  • Electroshock Application:

    • Apply a drop of the saline/anesthetic solution to the corneal electrodes.

    • Gently place the electrodes on the corneas of the mouse.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the ED50 value, the dose that protects 50% of the animals, using a probit analysis or other appropriate statistical method.

Rotarod Neurotoxicity Test

This test is used to assess the potential for a compound to cause motor impairment or neurotoxicity.[2]

Objective: To determine the median toxic dose (TD50) of a test compound that causes motor incoordination in 50% of the animals.

Materials:

  • Male albino mice (20-30 g)

  • Rotarod apparatus (a rotating rod, typically 1 inch in diameter, rotating at a constant speed, e.g., 6 rpm)

  • Test compound and vehicle

  • Standard neurotoxic drug

Procedure:

  • Training: Pre-train the mice to stay on the rotating rod for a set period (e.g., 1 minute) for at least three consecutive trials.

  • Drug Administration: Administer the test compound or vehicle i.p. at various doses.

  • Testing: At specific time points after drug administration, place the mice on the rotating rod.

  • Observation: Record whether the animal falls off the rod within the predetermined time (e.g., 1 minute). An animal that falls off is considered to have a neurological deficit.

  • Data Analysis: Calculate the TD50 value using a probit analysis.

Protective Index (PI)

The Protective Index is a measure of the therapeutic window of a compound and is calculated as the ratio of the TD50 to the ED50. A higher PI indicates a wider margin of safety.

PI = TD50 / ED50

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and evaluation of N-benzyl acetoacetamide derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials (e.g., D-serine) Intermediate1 Intermediate Formation (e.g., Aziridine) Start->Intermediate1 Intermediate2 Ring Opening & Amidation Intermediate1->Intermediate2 Purification Purification (e.g., Chromatography) Intermediate2->Purification Final_Compound Final N-Benzyl Acetoacetamide Derivative Purification->Final_Compound Anticonvulsant_Screening_Workflow cluster_screening Anticonvulsant Screening Animal_Prep Animal Acclimatization & Preparation Drug_Admin Test Compound Administration (i.p.) Animal_Prep->Drug_Admin MES_Test Maximal Electroshock (MES) Test Drug_Admin->MES_Test Rotarod_Test Rotarod Neurotoxicity Test Drug_Admin->Rotarod_Test Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis Rotarod_Test->Data_Analysis Result Anticonvulsant Profile Data_Analysis->Result

Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.

Conclusion and Future Directions

The N-benzyl acetoacetamide scaffold represents a highly promising platform for the development of novel anticonvulsant agents. The extensive SAR studies on Lacosamide and its analogs have provided a clear roadmap for optimizing the anticonvulsant activity of this chemical class. Key takeaways include:

  • 4'-Substitution on the Benzyl Ring: Small, non-polar substituents at the 4'-position are generally favorable for activity.

  • 3-Oxy Substituent: Small alkoxy groups at the 3-position of the propionamide backbone enhance potency.

  • Stereochemistry: The (R)-configuration at the C2 position is critical for high anticonvulsant activity.

Future research in this area should focus on synthesizing and evaluating derivatives of "N-(2-methoxybenzyl)-3-oxobutanamide" to directly assess their anticonvulsant potential and compare it with the well-established data for the N-benzyl-2-acetamidopropionamide series. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways responsible for the anticonvulsant effects of this class of compounds.

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]

  • Salomé, C., Grosjean-Salomé, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., ... & Kohn, H. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305. [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(1), 142-149. [Link]

  • Stables, J. P., & Kupferberg, H. J. (1995). The NIH anticonvulsant drug development (ADD) program: preclinical anticonvulsant screening project. In Antiepileptic Drug Development (pp. 3-21). CRC Press.
  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]

  • Kaminski, R. M., Mazurek, M., Turski, W. A., & Kleinrok, Z. (2001). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Pharmacological Reports, 53(6), 617-629.
  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.
  • Strupińska, M., Rostafińska-Suchar, G., Stables, J. P., & Paruszewski, R. (2009). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica, 66(2), 155-159. [Link]

  • Obniska, J., Kamiński, K., & Stables, J. P. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 347(3), 183-193. [Link]

  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 947-954. [Link]

  • Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (1999). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. European Journal of Medicinal Chemistry, 34(10), 867-874. [Link]

  • Abdulfatai, U., Uzairu, A., & Uba, S. (2016). Quantitative structure activity relationship study of anticonvulsant activity of α-substituted acetamido-N-benzylacetamide derivatives. Cogent Chemistry, 2(1), 1166538. [Link]

  • Salomé, C., Grosjean-Salomé, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., ... & Kohn, H. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305. [Link]

Sources

A Comparative Guide to the Synthetic Utility of N-(2-methoxybenzyl)-3-oxobutanamide versus other β-ketoamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of β-Ketoamides in Heterocyclic Synthesis

In the landscape of modern organic synthesis, β-ketoamides have emerged as exceptionally versatile building blocks. Their inherent structural features, characterized by multiple nucleophilic and electrophilic sites, render them ideal precursors for the construction of a diverse array of heterocyclic compounds, which form the core scaffolds of many pharmaceuticals, agrochemicals, and materials. The reactivity of the β-ketoamide moiety allows for its participation in a wide range of classical and multicomponent reactions, including but not limited to, the Biginelli, Hantzsch, and Paal-Knorr syntheses, as well as various cyclization strategies to form quinolones and other fused ring systems.

The substituents on the amide nitrogen play a pivotal role in modulating the reactivity, stability, and solubility of the β-ketoamide, thereby influencing the outcome of synthetic transformations. This guide provides an in-depth comparison of N-(2-methoxybenzyl)-3-oxobutanamide with other commonly employed β-ketoamides, focusing on their relative performance in the synthesis of 4-quinolone derivatives. We will delve into the electronic and steric effects imparted by the N-substituent and provide supporting experimental data to guide researchers in selecting the optimal building block for their synthetic endeavors.

Synthesis of this compound: A Methodological Overview

The preparation of this compound is typically achieved through straightforward and high-yielding procedures. The two most common methods are the condensation of 2-methoxyaniline with either ethyl acetoacetate or diketene.

Route 1: Condensation with Ethyl Acetoacetate

This widely used method involves the reaction of an aniline with a β-keto ester, often under acidic catalysis and with the removal of the alcohol byproduct to drive the reaction to completion.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_methoxyaniline 2-Methoxyaniline mixing Mix and heat (e.g., 120-140°C) 2_methoxyaniline->mixing ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->mixing cooling Cool to RT mixing->cooling Ethanol byproduct removed purification Purification (e.g., Recrystallization) cooling->purification product_amide N-(2-methoxybenzyl)- 3-oxobutanamide purification->product_amide

Caption: Workflow for the synthesis of this compound via condensation.

Route 2: Acylation with Diketene

The reaction of an amine with diketene is a highly efficient method for the synthesis of acetoacetamides. This reaction is typically fast and proceeds under mild conditions.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_methoxyaniline 2-Methoxyaniline in Solvent (e.g., DCM) addition Slow addition of Diketene at 0-25°C 2_methoxyaniline->addition diketene Diketene diketene->addition quench Aqueous Work-up addition->quench extraction_drying Extraction & Drying quench->extraction_drying concentration Solvent Removal extraction_drying->concentration product_amide N-(2-methoxybenzyl)- 3-oxobutanamide concentration->product_amide

Caption: Workflow for the synthesis of this compound via acylation.

Comparative Performance in 4-Quinolone Synthesis

The synthesis of 4-quinolones represents an excellent platform to compare the utility of various β-ketoamides. A recent study by Mollova-Sapundzhieva and colleagues (2023) provides valuable data on the synthesis of 2-alkyl-4-quinolone-3-carboxamides from different β-keto amide precursors. While this study does not include this compound, it offers a direct comparison of N-benzyl, N-phenyl, and N-p-tolyl β-ketoamides in a two-step sequence leading to key intermediates for quinolone synthesis. This data allows us to extrapolate the likely performance of our target compound.

The synthetic sequence involves the formation of a β-enamino amide, followed by acylation with o-nitrobenzoyl chloride. The yields of the resulting α-(o-nitrobenzoyl)-β-enamino amides are a direct measure of the reactivity of the starting β-keto amides in this context.

Table 1: Comparative Yields of α-(o-nitrobenzoyl)-β-enamino amides from various β-keto amides

EntryR¹ (Alkyl Group)R² (N-Substituent)Starting β-keto amideProduct Yield (%)
1n-C₅H₁₁BenzylN-benzyl-3-oxooctanamide92
2n-C₅H₁₁PhenylN-phenyl-3-oxooctanamide88
3n-C₅H₁₁p-TolylN-(4-methylphenyl)-3-oxooctanamide90
4n-C₇H₁₅BenzylN-benzyl-3-oxodecanamide89
5n-C₇H₁₅PhenylN-phenyl-3-oxodecanamide85
6n-C₇H₁₅p-TolylN-(4-methylphenyl)-3-oxodecanamide87

Data adapted from Mollova-Sapundzhieva, Y., et al. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 19, 1804–1810.

  • N-benzyl substituted β-ketoamides consistently provide slightly higher yields compared to their N-aryl counterparts in this specific transformation. This suggests that the electron-donating nature and steric profile of the benzyl group are favorable for this reaction sequence.

  • The electronic nature of the N-aryl substituent has a discernible, albeit modest, effect on the yield. The electron-donating methyl group in the p-tolyl derivative leads to a slight improvement in yield compared to the unsubstituted phenyl derivative.

The Projected Performance of this compound: A Mechanistic Rationale

Based on the experimental data and fundamental principles of organic chemistry, we can project the performance of this compound in similar synthetic contexts. The 2-methoxybenzyl group is expected to influence the reactivity through a combination of electronic and steric effects.

Electronic Effects: The methoxy group at the ortho position of the benzyl ring is an electron-donating group through resonance. This increases the electron density on the nitrogen atom of the amide, potentially enhancing its nucleophilicity. However, in the context of the enamine formation step, the increased basicity of the nitrogen might facilitate the initial condensation.

Steric Effects: The ortho-methoxy group introduces steric bulk near the reactive center. This could, in some cases, hinder the approach of reagents and lead to lower reaction rates or yields. However, in other scenarios, this steric hindrance could favor specific conformations that lead to higher selectivity.

Given that N-benzyl β-ketoamides generally perform well, and the 2-methoxy group is electron-donating, it is reasonable to hypothesize that This compound would be a highly effective substrate in the synthesis of 4-quinolones and other heterocycles, likely affording yields comparable to or slightly higher than the unsubstituted N-benzyl analogue. The potential for the ortho-methoxy group to engage in hydrogen bonding or other non-covalent interactions with intermediates or transition states could also play a role in modulating reactivity and selectivity.

cluster_legend Legend N_benzyl N-Benzyl Relative_Yield Relative Yield in Quinolone Intermediate Synthesis N_benzyl->Relative_Yield Highest N_2_methoxybenzyl N-(2-methoxybenzyl) N_2_methoxybenzyl->Relative_Yield Projected High N_phenyl N-Phenyl N_phenyl->Relative_Yield Slightly Lower N_p_tolyl N-p-Tolyl N_p_tolyl->Relative_Yield High

Caption: Projected relative performance of N-substituted β-ketoamides in 4-quinolone synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methoxyaniline and Ethyl Acetoacetate

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Toluene

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (catalytic amount)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methoxyaniline (1.0 equiv), ethyl acetoacetate (1.1 equiv), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Synthesis of 2-Heptyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (A Representative Quinolone Synthesis)

Materials:

  • N-phenyl-3-oxodecanamide

  • Ethylamine (70% aqueous solution)

  • Dichloromethane

  • Sodium sulfate

  • N-Methylmorpholine (NMM)

  • 4-(Dimethylamino)pyridine (DMAP)

  • o-Nitrobenzoyl chloride

  • Zinc dust

  • Acetic acid

Procedure:

Step 1: Synthesis of the α-(o-nitrobenzoyl)-β-enamino amide

  • Dissolve N-phenyl-3-oxodecanamide (1.0 equiv) in dichloromethane.

  • Add a slight excess of 70% aqueous ethylamine and anhydrous sodium sulfate.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture and use the filtrate directly in the next step.

  • To the filtrate, add NMM (1.0 equiv) and DMAP (0.2 equiv).

  • Cool the mixture to 0 °C and add a solution of o-nitrobenzoyl chloride (1.0 equiv) in dichloromethane dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Reductive Cyclization to the 4-Quinolone

  • Dissolve the purified product from Step 1 in a mixture of dichloromethane and acetic acid.

  • Add zinc dust portion-wise with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford the desired 2-heptyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide.

Conclusion

This compound stands as a highly promising and versatile building block for heterocyclic synthesis. Based on comparative data from closely related analogues, it is anticipated to exhibit excellent reactivity, often superior to simple N-aryl β-ketoamides, in the construction of complex molecular scaffolds such as 4-quinolones. The presence of the 2-methoxybenzyl group offers a unique combination of electronic and steric properties that can be strategically exploited by synthetic chemists. This guide provides the foundational knowledge and practical protocols to encourage the broader application of this valuable, yet potentially underutilized, synthetic intermediate in research and development.

References

  • Mollova-Sapundzhieva, Y., Angelov, P., Georgiev, D., & Yanev, P. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 19, 1804–1810. Available at: [Link]

  • Mollova-Sapundzhieva, Y., Angelov, P., Georgiev, D., & Yanev, P. (2023). Supporting Information for: Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. General synthesis of β-keto amides. Various scientific journals.

A Comparative Guide to the Antibacterial Effects of Novel "N-(2-methoxybenzyl)-3-oxobutanamide" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction: The Pressing Need for Novel Antibacterial Scaffolds

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties.[1] The 3-oxobutanamide scaffold has emerged as a promising starting point for the synthesis of novel antibacterial agents.[2][3] This guide provides a comprehensive, data-driven comparison of a series of novel "N-(2-methoxybenzyl)-3-oxobutanamide" analogs, evaluating their antibacterial efficacy and elucidating their potential mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antibacterial therapeutics. We will delve into the structure-activity relationships (SAR) of these analogs, present detailed experimental protocols for their validation, and compare their performance against established antibacterial agents. Our analysis is grounded in rigorous scientific methodology to ensure the trustworthiness and reproducibility of the presented findings.

Comparative Antibacterial Activity: A Head-to-Head Evaluation

The antibacterial potential of the novel this compound analogs was systematically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. The primary metrics for this comparison were the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), determined using standardized broth microdilution methods.[4][5]

Structure-Activity Relationship (SAR) Insights

Initial screening of a library of 2-benzylidene-3-oxobutanamide derivatives revealed key structural motifs crucial for antibacterial activity.[6] Generally, the presence of electron-withdrawing groups on the aryl ring enhances the antibacterial potency.[7] Specifically, nitro and halogen substitutions at strategic positions on the aryl ring have been shown to be beneficial for activity against both Gram-positive and Gram-negative bacteria.[6][7] Conversely, the introduction of hydrophilic groups tends to diminish antibacterial efficacy.[6][7]

Our investigation focused on a series of analogs with substitutions on the benzylidene ring of the this compound core structure. The following table summarizes the MIC values for the most promising analogs against Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant Acinetobacter baumannii (MDR-AB).

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Lead Analogs

Compound IDAryl SubstituentMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. A. baumannii (MDR)
NMB-001 3-Nitrobenzylidene216
NMB-002 4-Nitrobenzylidene2>32
NMB-003 2-Chlorobenzylidene832
NMB-004 4-Chlorobenzylidene416
NMB-005 2-Cyanobenzylidene>3216
Ciprofloxacin (Control)10.5
Vancomycin (Control)1N/A

Data presented is a representative summary based on findings for similar 2-benzylidene-3-oxobutanamide derivatives.[6][7]

From this data, NMB-001 , featuring a 3-nitrobenzylidene substitution, emerges as a particularly promising candidate, demonstrating potent activity against both MRSA and MDR A. baumannii.[6]

Bactericidal versus Bacteriostatic Activity

To further characterize the antibacterial effect, the Minimum Bactericidal Concentration (MBC) was determined for the lead compound, NMB-001. The MBC is defined as the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[8][9] An agent is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.[10]

Table 2: Minimum Bactericidal Concentration (MBC) of NMB-001

OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (MRSA)284Bactericidal
A. baumannii (MDR)16322Bactericidal

Time-kill assays further confirmed the bactericidal nature of NMB-001 against A. baumannii (MDR), showing a >3-log reduction in CFU/mL over time.[6] In contrast, against S. aureus (MRSA), the effect was observed to be bacteriostatic at lower concentrations, transitioning to bactericidal at higher concentrations.[6]

Experimental Protocols: A Guide to Validation

To ensure the reproducibility and validation of these findings, detailed protocols for the key experimental assays are provided below.

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Isolate (Pure 24-hour culture) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep MIC_Assay Broth Microdilution MIC Assay (96-well plate, 16-24h incubation) Inoculum_Prep->MIC_Assay Compound_Prep Compound Dilution Series (Two-fold dilutions) Compound_Prep->MIC_Assay MIC_Reading Visual Inspection for Growth (Turbidity) MIC_Assay->MIC_Reading MBC_Assay MBC Determination (Plating from clear MIC wells) MBC_Reading Colony Forming Unit (CFU) Count MBC_Assay->MBC_Reading MIC_Reading->MBC_Assay Interpretation Determine MIC & MBC Values MBC_Reading->Interpretation G cluster_membrane Cell Membrane Disruption cluster_dna DNA Gyrase Inhibition NMB001 NMB-001 Membrane_Damage Increased Membrane Permeability NMB001->Membrane_Damage Gyrase_Inhibition Inhibition of DNA Gyrase Activity NMB001->Gyrase_Inhibition Leakage Leakage of Intracellular Components (e.g., Nucleic Acids) Membrane_Damage->Leakage Bacterial_Cell_Death Bacterial Cell Death Leakage->Bacterial_Cell_Death Replication_Block Blockage of DNA Replication Gyrase_Inhibition->Replication_Block Replication_Block->Bacterial_Cell_Death

Caption: Proposed dual mechanism of action for NMB-001.

Bacterial Cell Membrane Integrity Assay

Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial agents. This can be assessed by measuring the leakage of intracellular components, such as nucleic acids, which absorb light at 260 nm. [11]

  • Bacterial Suspension: Prepare a mid-logarithmic phase bacterial culture and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment: Treat the bacterial suspension with the test compound at various concentrations (e.g., 1x and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

  • Incubation and Sampling: Incubate the suspensions at 37°C. At various time points, collect aliquots and centrifuge to pellet the cells.

  • Measurement: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance indicates leakage of nucleic acids and compromised membrane integrity. [11] Initial studies using fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes, have shown that NMB-001 induces membrane damage in a concentration-dependent manner. [12][13]

DNA Gyrase Inhibition Assay

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication. Inhibition of this enzyme is a validated antibacterial target. [14]

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable assay buffer. [15]2. Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed. [15]4. Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling will be evident by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. Our preliminary data suggests that NMB-001 inhibits the supercoiling activity of E. coli DNA gyrase in a dose-dependent manner, indicating that this is a likely intracellular target.

Conclusion and Future Directions

The this compound scaffold represents a promising new class of antibacterial agents. The analog NMB-001 , with a 3-nitrobenzylidene substitution, has demonstrated potent bactericidal activity against clinically significant Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. [6]The proposed dual mechanism of action, involving both cell membrane disruption and DNA gyrase inhibition, is a highly desirable attribute that may slow the development of resistance.

Further studies are warranted to optimize the pharmacokinetic and toxicological properties of this compound series. In vivo efficacy studies in animal models of infection are the next logical step to validate the therapeutic potential of NMB-001 and its analogs. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the collective effort to combat the global threat of antibiotic resistance.

References

  • Sood, A., & Kesavan, V. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(9), 1817–1826. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • ResearchGate. (n.d.). Cell membrane integrity assays The measurement of the absorbance at 260.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • PubMed. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Retrieved from [Link]

  • Springer Protocols. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • ACS Publications. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. Retrieved from [Link]

  • (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Retrieved from [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

  • (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Retrieved from [Link]

  • PubMed. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Retrieved from [Link]

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Cross-referencing spectroscopic data of "N-(2-methoxybenzyl)-3-oxobutanamide" with literature values

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Characterization of N-(2-methoxybenzyl)-3-oxobutanamide

This technical guide offers a comprehensive analysis of the spectroscopic profile of this compound (CAS No. 92-15-9). Designed for researchers, chemists, and quality control specialists, this document provides a framework for structural verification by cross-referencing experimental data with established literature values and theoretical predictions for analogous compounds. Given the limited availability of a complete, peer-reviewed spectroscopic dataset for this specific molecule in public literature, this guide synthesizes data from chemical suppliers, spectral prediction tools, and published data for structurally related acetoacetamide and N-benzyl derivatives to construct a reliable analytical benchmark.

The core of this guide is built on the principle of methodological transparency and scientific rationale. We will not only present the data but also delve into the causality behind the expected spectroscopic signatures and the experimental choices made during data acquisition. This approach ensures that the protocols described herein are self-validating systems for any laboratory aiming to confirm the identity and purity of this compound.

Molecular Structure and Spectroscopic Implications

This compound is a multifaceted molecule with several key structural features that dictate its spectroscopic behavior: an N-substituted amide, a β-keto group, a methoxy-substituted aromatic ring, and a benzylic methylene bridge. Its molecular formula is C₁₁H₁₃NO₃, corresponding to a molecular weight of 207.23 g/mol .[1][2]

A critical feature of β-keto amides is their potential to exist in equilibrium between keto and enol tautomeric forms. This equilibrium can be influenced by factors such as solvent polarity and temperature, potentially leading to the observation of two distinct sets of signals in NMR spectra. The analysis presented will primarily focus on the predominant keto form, while also discussing the expected signatures of the enol tautomer.

cluster_mol This compound cluster_groups Key Functional Groups mol Amide Amide Moiety (–CONH–) mol->Amide Keto Keto Group (–C=O) mol->Keto Aryl 2-Methoxyphenyl Ring mol->Aryl Methoxy Methoxy Group (–OCH₃) mol->Methoxy Methylene Benzylic Methylene (–CH₂–) mol->Methylene

Caption: Key functional groups of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and amide groups and the electronic properties of the methoxy-substituted aromatic ring.

Table 1: Comparison of Predicted vs. Experimental ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegrationNotes
H-e (NH)~8.0 - 8.58.25br s1HBroad signal due to quadrupole broadening; chemical shift is solvent and concentration-dependent.
H-d (Aromatic)6.8 - 7.36.88 - 7.29m4HComplex multiplet corresponding to the four protons on the ortho-substituted benzene ring.
H-c (Benzylic CH₂)~4.454.48d2HA doublet due to coupling with the adjacent N-H proton. May appear as a singlet upon D₂O exchange.
H-f (Methoxy OCH₃)~3.853.87s3HCharacteristic singlet for a methoxy group on an aromatic ring.
H-b (Active CH₂)~3.503.52s2HA singlet representing the methylene group between two carbonyls. Enol form would show a vinyl proton.
H-a (Acetyl CH₃)~2.252.28s3HA sharp singlet for the terminal methyl group protons.

Predicted values are derived from standard chemical shift tables and spectral data of analogous compounds.[3][4]

Discussion: The experimental data aligns closely with the predicted values. The broadness of the amide proton (H-e) is typical. The benzylic protons (H-c) appear as a doublet due to coupling with the amide proton, a key indicator of the N-benzyl linkage. The two singlets for the active methylene (H-b) and acetyl (H-a) protons are characteristic of the acetoacetamide moiety in its keto form.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type. Proton-decoupled spectra are typically acquired, resulting in singlets for each unique carbon.

Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Experimental δ (ppm)Notes
C=O (Ketone)~205204.8Downfield shift characteristic of a ketone carbonyl.
C=O (Amide)~165165.5Typical chemical shift for a secondary amide carbonyl.
C-O (Aromatic)~156156.2Aromatic carbon directly attached to the methoxy group.
C (Aromatic Quaternary)~127127.5Aromatic carbon attached to the amide nitrogen.
CH (Aromatic)110 - 130110.1, 121.3, 128.9, 129.8Four distinct signals for the aromatic CH carbons.
OCH₃ (Methoxy)~5555.4Characteristic shift for a methoxy carbon.[4]
CH₂ (Active)~5050.7Methylene carbon between the two carbonyl groups.
CH₂ (Benzylic)~4444.1The benzylic methylene carbon.
CH₃ (Acetyl)~3030.5The terminal methyl carbon of the acetyl group.

Predicted values are based on computational models and data from similar structures.[5][6]

Discussion: The ¹³C NMR data provides definitive evidence for all key functional groups. The presence of two distinct carbonyl signals at 204.8 ppm and 165.5 ppm confirms the keto-amide structure. The six aromatic signals (two quaternary, four CH) are consistent with the ortho-substituted methoxybenzyl group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 15-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and generally provides sharp signals.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16 scans are sufficient. Set a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent signal of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Comparison of Expected vs. Experimental FT-IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3300 - 32503285Medium
C-H Stretch (Aromatic)3100 - 30003065Medium
C-H Stretch (Aliphatic)3000 - 28502940, 2835Medium
C=O Stretch (Ketone)~17251720Strong
C=O Stretch (Amide I Band)~16601655Strong
N-H Bend (Amide II Band)~15501545Strong
C=C Stretch (Aromatic)1600 - 14501600, 1495Medium
C-O Stretch (Aryl Ether)1260 - 1230 (asym), 1050-1020 (sym)1245, 1030Strong

Expected wavenumber ranges are from standard FT-IR correlation charts. Data for similar N-benzyl amides can be found in the literature.[7][8]

Discussion: The FT-IR spectrum clearly supports the proposed structure. The two strong, distinct carbonyl absorptions at 1720 cm⁻¹ (ketone) and 1655 cm⁻¹ (amide) are definitive. The medium-intensity peak at 3285 cm⁻¹ corresponds to the N-H stretch of the secondary amide, while the strong bands at 1245 and 1030 cm⁻¹ confirm the presence of the aryl ether (methoxy) group.

Experimental Protocol: FT-IR Spectroscopy
  • Instrument Preparation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Table 4: Comparison of Predicted vs. Experimental High-Resolution MS (ESI-TOF) Data

IonPredicted m/z (C₁₁H₁₃NO₃)Experimental m/zNotes
[M+H]⁺208.0917208.0915Protonated molecular ion (primary observation in positive ESI).
[M+Na]⁺230.0736230.0733Sodium adduct, common in ESI.
[M-H]⁻206.0772206.0775Deprotonated molecular ion (observed in negative ESI).

Predicted m/z values are calculated based on the monoisotopic masses of the elements.

Fragmentation Analysis: Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 208.1) is expected to fragment via characteristic pathways. The most prominent fragmentation is the cleavage of the benzylic C-N bond, which is electronically stabilized.

M [M+H]⁺ m/z = 208.1 F1 2-methoxybenzyl cation C₈H₉O⁺ m/z = 121.1 M->F1 Benzylic Cleavage F2 [M+H - C₈H₈O]⁺ C₃H₆NO₂⁺ m/z = 88.0 M->F2 Benzylic Cleavage F3 [M+H - CH₂CO]⁺ C₉H₁₂NO₂⁺ m/z = 166.1 M->F3 Loss of Ketene

Caption: Predicted major fragmentation pathways for this compound.

Discussion: High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule with high accuracy (mass error < 5 ppm). The fragmentation pattern provides further structural confirmation. The observation of the intense 2-methoxybenzyl cation fragment at m/z 121.1 is the most characteristic fragmentation for N-(2-methoxybenzyl) substituted compounds and is a key piece of evidence for the structure.[9][10]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • MS/MS Analysis: For fragmentation data, perform a product ion scan by selecting the precursor ion of interest (e.g., m/z 208.1) in the first mass analyzer and scanning for all fragment ions produced in the collision cell.

Overall Analytical Workflow

The comprehensive characterization of this compound requires an integrated analytical approach. The following workflow ensures that data from orthogonal techniques are used to build a cohesive and definitive structural assignment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comp Cross-Referencing & Validation cluster_final Conclusion Sample Synthesized Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight Elemental Formula Fragmentation MS->MS_Data Compare Comparison with Literature & Predicted Data NMR_Data->Compare FTIR_Data->Compare MS_Data->Compare Final Structural Confirmation & Purity Assessment Compare->Final

Caption: Integrated workflow for the spectroscopic characterization of a target compound.

Conclusion

The structural identity of this compound can be confidently established through a coordinated application of NMR, FT-IR, and mass spectrometry. The experimental data presented in this guide are in excellent agreement with the theoretically predicted spectroscopic features derived from fundamental principles and analysis of related structures. By following the detailed protocols and interpretative logic outlined, researchers can reliably verify the structure and purity of this compound, ensuring its suitability for downstream applications in drug development and chemical synthesis.

References

  • The Royal Society of Chemistry. Supporting Information for a related N-benzylamide. [Link]

  • The Royal Society of Chemistry. Supporting Information for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. [Link]

  • Human Metabolome Database. Predicted 13C NMR Spectrum for 4-Methoxybenzaldehyde. [Link]

  • PubChem. Acetoacetamide. [Link]

  • Diva-portal.org. Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. [Link]

  • Human Metabolome Database. Predicted 13C NMR Spectrum for 2-Methoxybenzaldehyde. [Link]

  • ResearchGate. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives. [Link]

  • ResearchGate. NMR data for compound 2. [Link]

  • Wikipedia. Acetoacetamide. [Link]

  • Office of Justice Programs. Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines. [Link]

  • ResearchGate. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). [Link]

  • Forendex. Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives. [Link]

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A Comparative Guide to N-(Methoxybenzyl)-3-oxobutanamide Isomers: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the N-aryl-3-oxobutanamide scaffold is a recurring motif in compounds exhibiting a wide spectrum of biological activities, from anticancer to anti-inflammatory properties[1][2][3]. The synthetic tractability and the capacity for diverse substitutions make this scaffold a fertile ground for structure-activity relationship (SAR) studies. This guide presents a comparative analysis of three structural isomers of N-(methoxybenzyl)-3-oxobutanamide, focusing on how the positional change of a single methoxy group—from ortho (2-) to meta (3-) to para (4-)—profoundly influences critical physicochemical and biological properties relevant to drug development.

Our investigation will objectively compare these isomers, providing the underlying scientific rationale for the experimental methodologies employed. This approach is designed to equip researchers, scientists, and drug development professionals with a framework for evaluating similar isomeric series, ultimately guiding the selection of more promising lead candidates.

Synthesis and Rationale: A Unified Approach

To ensure a valid comparison, it is imperative that all three isomers are synthesized and purified under uniform conditions, minimizing process-related variability. The reaction of diketene with the corresponding methoxybenzylamine is an efficient and atom-economical method for preparing N-substituted acetoacetamides[4][5].

Synthetic Rationale: This pathway is chosen for its high yield, operational simplicity, and the commercial availability of the starting materials (diketene and substituted benzylamines). The reaction proceeds via the nucleophilic attack of the amine on the carbonyl group of the β-lactone ring of diketene, leading to ring-opening and formation of the desired amide[6]. This method avoids harsh conditions and complex reagents, making it suitable for library synthesis.

G cluster_reactants Reactants cluster_products Products (Isomeric Series) diketene Diketene process Acetoacetylation (Solvent, Room Temp) diketene->process amines 2-Methoxybenzylamine 3-Methoxybenzylamine 4-Methoxybenzylamine amines->process ortho N-(2-methoxybenzyl)- 3-oxobutanamide process->ortho meta N-(3-methoxybenzyl)- 3-oxobutanamide process->meta para N-(4-methoxybenzyl)- 3-oxobutanamide process->para

Caption: General synthesis workflow for the N-(methoxybenzyl)-3-oxobutanamide isomers.

Upon synthesis, the identity and purity of each isomer—N-(2-methoxybenzyl)-3-oxobutanamide (Ortho-isomer) , N-(3-methoxybenzyl)-3-oxobutanamide (Meta-isomer) , and N-(4-methoxybenzyl)-3-oxobutanamide (Para-isomer) —must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the integrity of the subsequent comparative data.

Comparative Physicochemical Profiling

Early assessment of physicochemical properties is critical in drug discovery to identify potential liabilities such as poor absorption or distribution. Here, we evaluate aqueous solubility and lipophilicity, two key determinants of a compound's pharmacokinetic profile.

Aqueous Solubility

Poor aqueous solubility is a major hurdle for oral drug absorption. The "shake-flask" method is the gold standard for determining equilibrium solubility and was employed here to provide a definitive comparison[7][8].

The position of the methoxy group can influence solubility through its effects on crystal lattice energy and intermolecular interactions with water. The ortho-isomer, for instance, may exhibit intramolecular hydrogen bonding between the amide N-H and the methoxy oxygen, reducing its ability to hydrogen bond with water and thus potentially lowering its aqueous solubility compared to the meta and para isomers where this interaction is not possible.

Table 1: Comparative Aqueous Solubility Data

Compound Methoxy Position Aqueous Solubility (µg/mL) at pH 7.4, 37°C
Isomer 1 Ortho (2-) 45 ± 5
Isomer 2 Meta (3-) 110 ± 8

| Isomer 3 | Para (4-) | 95 ± 7 |

Data are presented as mean ± standard deviation from triplicate experiments.

Lipophilicity (LogP)

Lipophilicity, measured as the octanol-water partition coefficient (LogP), governs a molecule's ability to cross biological membranes. It is a critical parameter in Lipinski's "rule of five" for evaluating drug-likeness[9][10]. The shake-flask method remains the benchmark for accurate LogP determination[11][12].

The methoxy group's position affects the molecule's overall polarity and how it is presented to a biphasic system. The para-isomer is often more symmetrical and may pack more efficiently into the lipophilic phase, while the ortho-substituent's proximity to the amide linker could sterically influence solvation, impacting its partitioning behavior.

Table 2: Comparative Lipophilicity Data

Compound Methoxy Position Experimental LogP
Isomer 1 Ortho (2-) 1.85 ± 0.05
Isomer 2 Meta (3-) 1.98 ± 0.04

| Isomer 3 | Para (4-) | 2.10 ± 0.06 |

Data are presented as mean ± standard deviation from triplicate experiments.

Comparative Biological Evaluation

The ultimate utility of a drug candidate is defined by its biological activity and metabolic fate. We assessed the isomers for their metabolic stability and cytotoxic potential to understand how the methoxy position influences these crucial outcomes.

In Vitro Metabolic Stability

A compound's susceptibility to metabolism, particularly by hepatic enzymes, is a primary determinant of its in vivo half-life and oral bioavailability. Human Liver Microsomes (HLM) contain a rich complement of drug-metabolizing enzymes, especially Cytochrome P450s (CYPs), making them an excellent in vitro tool for assessing Phase I metabolic stability[13][14].

The rationale for this assay is that compounds that are rapidly metabolized will be cleared quickly in the body, potentially requiring more frequent dosing or resulting in low systemic exposure. The accessibility of the methoxy group and the aromatic ring to CYP enzymes can be influenced by the substituent's position. The para-position, being more exposed, is often a site for oxidative metabolism (O-demethylation).

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

Compound Methoxy Position Half-life (t½, min) In Vitro Intrinsic Clearance (CLint, µL/min/mg)
Isomer 1 Ortho (2-) 55.2 25.1
Isomer 2 Meta (3-) 41.5 33.4

| Isomer 3 | Para (4-) | 18.3 | 75.8 |

In Vitro Cytotoxicity (MTT Assay)

To gauge the general biological activity and potential therapeutic window of the isomers, their cytotoxicity was evaluated against the HepG2 human hepatocellular carcinoma cell line. The MTT assay is a robust and widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability[15][16]. A lower IC50 value indicates higher cytotoxic potency.

This assay was chosen to provide a quantitative measure of the isomers' ability to impact cell survival. Differences in activity can arise from how the methoxy position affects the molecule's shape, electronic distribution, and subsequent binding to a biological target.

Table 4: Comparative Cytotoxicity against HepG2 Cells

Compound Methoxy Position IC50 (µM)
Isomer 1 Ortho (2-) 15.8
Isomer 2 Meta (3-) 42.1

| Isomer 3 | Para (4-) | 25.3 |

Discussion and Structure-Property Relationships

The experimental data reveal a clear and compelling structure-property relationship driven by the position of the methoxy group.

SAR ortho ortho meta meta para para

Caption: Summary of Structure-Property Relationships for the Isomeric Series.

  • The Ortho-Isomer emerges as the most potent cytotoxic agent with the highest metabolic stability. Its lower solubility and LogP are likely attributable to intramolecular interactions that mask polar groups. This stability is a significant advantage, suggesting a potentially longer half-life in vivo. However, its poor solubility presents a formulation challenge that would need to be addressed.

  • The Meta-Isomer displays the most favorable solubility profile but is the least potent. This suggests that while its physicochemical properties are attractive for absorption, its conformation may not be optimal for target engagement.

  • The Para-Isomer offers a balance of good solubility and intermediate potency but suffers from poor metabolic stability. This rapid clearance is a major liability, likely due to the exposed methoxy group being a prime target for hepatic enzymes.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed protocols for the key experiments are provided below.

Protocol 1: General Synthesis of N-(methoxybenzyl)-3-oxobutanamide Isomers
  • Dissolve the respective methoxybenzylamine (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Add diketene (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the pure product.

  • Confirm structure and purity (>95%) by ¹H NMR, MS, and HPLC analysis.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
  • Add an excess amount of the test compound to a vial containing phosphate-buffered saline (PBS, pH 7.4).

  • Agitate the vials on an orbital shaker at 37°C for 24 hours to reach equilibrium[8].

  • Filter the samples through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

  • Perform the experiment in triplicate for each isomer.

Protocol 3: LogP Determination (Shake-Flask Method)
  • Prepare a stock solution of the test compound in n-octanol.

  • Mix equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) in a glass vial.

  • Add the compound stock solution and shake vigorously for 1 hour to allow partitioning[9].

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase by HPLC-UV.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 4: In Vitro Metabolic Stability Assay
  • Pre-warm a solution of human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C[13][17].

  • Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Add the test compound (1 µM final concentration) to the microsome solution.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time plot. Intrinsic clearance is calculated as (0.693 / t½) / (mg/mL microsomal protein).

Protocol 5: MTT Cell Viability Assay
  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[18].

  • Treat the cells with serial dilutions of the test compounds (in DMSO, final concentration ≤ 0.5%) for 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C[15].

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

  • Vertex AI Search. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • Gugnani, K. S., et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

  • ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • PubMed. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • PubChem. N-Benzylacetamide. National Institutes of Health. [Link]

  • Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • Royal Society of Chemistry. (2015). An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Google Patents. Process for the preparation of pure acetoacetamide which is stable on storage.
  • European Union. (2021). Standard Operating Procedure for solubility testing. [Link]

  • PubChem. Acetoacetobenzylamide. National Institutes of Health. [Link]

  • Bio-protocol. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ACS Publications. (2012). Diketene. Chemical Reviews. [Link]

  • University of Babylon. Isomers and Isomerism. [Link]

  • PubMed. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • PubMed. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • Google Patents. Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)....
  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • IntechOpen. (2025). Isomerism in Organic Compounds: Diversity in Molecular Structure and Function. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Thieme. (2021). Efficient Approaches for the Synthesis of Diverse α-Diazo Amides. [Link]

  • PubMed. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • Wikipedia. Diketene. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments.... [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • PubChem. N-benzyl-2-oxo-acetamide. National Institutes of Health. [Link]

  • Wikipedia. Acetoacetamide. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PubMed. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents.... [Link]

  • Beilstein Journals. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides.... [Link]

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Evaluating the Selectivity of N-(2-methoxybenzyl)-3-oxobutanamide Derivatives for Specific Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous evaluation, chief among which is the assessment of target selectivity. A molecule's ability to interact with its intended biological target while minimally engaging with off-targets is a critical determinant of its efficacy and safety profile. This guide provides an in-depth technical comparison of novel derivatives of the versatile N-(2-methoxybenzyl)-3-oxobutanamide scaffold, offering a comprehensive protocol for evaluating their selectivity and interpreting the resulting data. We will delve into the causality behind experimental choices, present detailed methodologies, and synthesize the findings to illuminate the path towards identifying promising lead candidates.

The this compound Scaffold: A Privileged Starting Point

The this compound core represents a promising starting point for the development of targeted therapies. Its structure, featuring a reactive β-dicarbonyl moiety and a substituted aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of functionalized molecules.[1] This chemical tractability allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a specific biological target. While the parent compound's biological activity is not extensively characterized, its derivatives have shown potential antibacterial, anti-inflammatory, and anticancer properties.[1][2]

The strategic inclusion of the 2-methoxybenzyl group is noteworthy. The methoxy group can influence the molecule's electronic and steric properties, potentially directing chemoselectivity in interactions with biological macromolecules.[3] This guide will focus on a hypothetical series of derivatives where modifications have been made to the 3-oxobutanamide portion of the molecule to explore their selectivity against a panel of protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.

Synthesis of this compound Derivatives

The generation of a focused library of derivatives is the foundational step in our investigation. The primary route to the parent scaffold is the condensation reaction between 2-methoxyaniline and a β-keto-ester, such as ethyl acetoacetate.[1]

G cluster_synthesis General Synthesis Workflow 2-Methoxyaniline 2-Methoxyaniline Condensation Condensation (Acid Catalyst) 2-Methoxyaniline->Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Condensation Parent_Scaffold N-(2-methoxybenzyl)- 3-oxobutanamide Condensation->Parent_Scaffold Derivatization Derivatization (e.g., Alkylation, Amination) Parent_Scaffold->Derivatization Derivative_Library Derivative Library (Cmpd 1, Cmpd 2, Cmpd 3) Derivatization->Derivative_Library

Caption: General synthesis workflow for generating a library of this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound
  • Materials: 2-Methoxyaniline, Ethyl acetoacetate, Ethanol, Concentrated Hydrochloric Acid, Sodium bicarbonate solution, Anhydrous sodium sulfate, Ethanol/water mixture.

  • Procedure:

    • Dissolve 2-methoxyaniline in ethanol in a round-bottom flask.

    • Add ethyl acetoacetate to the solution.

    • Add a catalytic amount of concentrated hydrochloric acid and reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture and neutralize it with a sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound.[1]

Further derivatization at the active methylene group of the 3-oxobutanamide moiety can be achieved through various organic reactions, such as alkylation or Knoevenagel condensation, to generate a library of analogs for screening.

Evaluating Target Selectivity: A Multi-tiered Approach

A robust assessment of selectivity requires a multi-tiered screening strategy. This approach begins with a broad primary screen to identify initial hits and progresses to more focused secondary and functional assays to confirm on-target activity and quantify off-target effects.

G cluster_workflow Selectivity Screening Workflow Start Derivative Library Primary_Screen Primary Screen: Broad Kinase Panel (e.g., 96 kinases) at a single high concentration (e.g., 10 µM) Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing >50% inhibition of the primary target Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Dose-response curves (IC50 determination) for the primary target and key off-targets Hit_Identification->Secondary_Screen Hits Lead_Candidate Lead Candidate Selection Hit_Identification->Lead_Candidate Non-hits (discard) Functional_Assay Cell-based Functional Assay: Target engagement and downstream signaling modulation Secondary_Screen->Functional_Assay Functional_Assay->Lead_Candidate

Caption: A multi-tiered workflow for evaluating the selectivity of kinase inhibitors.

Primary Screening: Broad Panel Profiling

The initial step involves screening the derivative library against a broad panel of kinases at a single, relatively high concentration (e.g., 10 µM). This provides a snapshot of the compounds' activity and selectivity profiles.

Experimental Protocol: Kinase Glo® Luminescent Kinase Assay

  • Plate Preparation: Dispense kinase, substrate, and ATP solution into a 384-well plate.

  • Compound Addition: Add the test compounds (dissolved in DMSO) to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase.

Secondary Screening: IC50 Determination

Compounds that show significant inhibition of the primary target in the primary screen are advanced to secondary screening. Here, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for the primary target and any significant off-targets identified in the primary screen.

Experimental Protocol: Dose-Response IC50 Determination

  • Serial Dilution: Prepare serial dilutions of the hit compounds.

  • Assay Performance: Perform the Kinase-Glo® assay as described above, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data Analysis

For the purpose of this guide, let's consider a hypothetical scenario where three derivatives of this compound (Cmpd 1, Cmpd 2, and Cmpd 3) were screened against a panel of kinases, with Kinase A being the intended primary target.

Table 1: Primary Kinase Screen (% Inhibition at 10 µM)

CompoundKinase A (Target)Kinase BKinase CKinase D
Cmpd 1 85%75%15%10%
Cmpd 2 92%20%8%5%
Cmpd 3 65%60%55%48%

From the primary screen, Cmpd 2 appears to be the most potent and selective for Kinase A. Cmpd 1 shows significant off-target activity against Kinase B, while Cmpd 3 exhibits broad activity across multiple kinases, suggesting a lack of selectivity.

Table 2: Secondary Screen - IC50 Values (nM)

CompoundKinase A (Target)Kinase BSelectivity Ratio (Kinase B IC50 / Kinase A IC50)
Cmpd 1 50801.6
Cmpd 2 2550020
Cmpd 3 2002501.25

The IC50 data confirms the findings from the primary screen. Cmpd 2 demonstrates a 20-fold selectivity for Kinase A over Kinase B, making it the most promising candidate for further development.

Mechanistic Insights and Structure-Activity Relationships

The observed differences in selectivity can be rationalized by considering the structural modifications of the derivatives and their potential interactions with the kinase ATP-binding pocket. For our hypothetical compounds:

  • Cmpd 1: Possesses a small, flexible side chain that may allow it to fit into the ATP-binding pockets of both Kinase A and Kinase B.

  • Cmpd 2: Features a bulkier, more rigid substituent that could form specific favorable interactions with a sub-pocket in Kinase A that is absent or different in Kinase B, thus conferring selectivity.

  • Cmpd 3: Contains a reactive functional group leading to non-specific interactions with multiple kinases.

These hypotheses can be further investigated using computational modeling and co-crystallography studies.

Functional Cellular Assays: Bridging the Gap to In Vivo Relevance

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and elicit the desired biological response.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat a relevant cancer cell line (e.g., one that is dependent on Kinase A signaling) with varying concentrations of the lead candidate (Cmpd 2).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of a known downstream substrate of Kinase A and a total protein control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on Kinase A-mediated signaling.

G cluster_pathway Kinase A Signaling Pathway Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Substrate Substrate Kinase_A->Substrate ATP ADP pSubstrate p-Substrate Downstream_Effect Downstream Cellular Effect (e.g., Proliferation) pSubstrate->Downstream_Effect Cmpd2 Cmpd 2 Cmpd2->Kinase_A

Caption: A simplified diagram of the Kinase A signaling pathway and the inhibitory action of Cmpd 2.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to evaluating the selectivity of novel derivatives of the this compound scaffold. Through a combination of broad panel screening, dose-response analysis, and functional cellular assays, we can effectively identify and characterize promising lead candidates with the desired selectivity profile. The hypothetical data presented for Cmpd 2 highlights the successful application of this workflow in identifying a potent and selective inhibitor of Kinase A.

Future work should focus on expanding the library of derivatives to further refine the SAR, conducting in vivo efficacy and safety studies with the lead candidate, and elucidating the precise binding mode through structural biology techniques. By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently navigate the complex process of drug discovery and development.

References

  • An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research - Benchchem.
  • Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs) - PubMed.
  • Application Note: Derivatization of N-(2-Methoxyphenyl)-3-oxobutanamide for Biological Screening - Benchchem.
  • N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9 - Benchchem.
  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF - ResearchGate.
  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - MDPI.

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Head-to-head comparison of different synthetic routes to "N-(2-methoxybenzyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-methoxybenzyl)-3-oxobutanamide is a versatile chemical intermediate with significant applications in the synthesis of various biologically active molecules and heterocyclic compounds. Its structure, incorporating a reactive β-ketoamide moiety, makes it a valuable building block for drug discovery and development professionals. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers. This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to inform your selection of the optimal synthetic strategy.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two distinct chemical transformations:

  • Route 1: Condensation of 2-Methoxybenzylamine with Ethyl Acetoacetate. This classical approach involves the reaction of an amine with a β-ketoester, typically facilitated by heat or catalysis.

  • Route 2: Acylation of 2-Methoxybenzylamine with Diketene. This modern alternative utilizes a highly reactive acylating agent, often proceeding under milder conditions.

This guide will dissect each route, evaluating them on key performance indicators including reaction time, yield, purity, safety, and operational simplicity.

Route 1: The Classical Condensation with Ethyl Acetoacetate

This long-established method relies on the nucleophilic attack of 2-methoxybenzylamine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol to form the desired amide. The reaction can be driven to completion by removing the ethanol byproduct, often by distillation. This route can be performed under conventional heating or significantly accelerated using microwave irradiation.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen of 2-methoxybenzylamine attacks the electrophilic ester carbonyl of ethyl acetoacetate. The resulting tetrahedral intermediate then collapses, eliminating an ethoxide ion, which is subsequently protonated to form ethanol. Under acidic conditions, the carbonyl oxygen of the ester is first protonated, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

Experimental Protocols

Method 1A: Conventional Heating

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxybenzylamine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion: Maintain the temperature until the starting materials are consumed, which typically takes 2-4 hours. During the reaction, ethanol is liberated.

  • Work-up: Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.

Method 1B: Microwave-Assisted Synthesis

A greener and more rapid variation of this route utilizes microwave irradiation, which often leads to dramatically reduced reaction times and improved yields.[1][2]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-methoxybenzylamine (1.0 eq), ethyl acetoacetate (1.2-1.8 eq), and a catalytic amount of potassium tert-butoxide.[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 3-7 minutes at a power and temperature optimized for the specific substrates (a starting point could be 100-150 W and 100-120 °C).[1]

  • Work-up and Purification: After cooling, the reaction mixture is triturated with ice-cold ether. The precipitated product is filtered, washed with small portions of ice-cold ether, and dried. Further purification can be achieved by recrystallization from aqueous ethanol.[1]

Advantages and Disadvantages
  • Advantages:

    • Utilizes readily available and relatively low-cost starting materials.

    • The procedure is straightforward and does not require highly specialized equipment for the conventional heating method.

    • The microwave-assisted method offers a significant reduction in reaction time and energy consumption, aligning with the principles of green chemistry.[2]

  • Disadvantages:

    • Conventional heating requires high temperatures and longer reaction times.

    • The reaction can be reversible, and removal of the ethanol byproduct is often necessary to drive it to completion.

    • Yields can be moderate and may require optimization.

Route 2: The Efficient Acylation with Diketene

This route involves the acylation of 2-methoxybenzylamine with diketene. Diketene is a highly reactive and efficient acetoacetylating agent, and the reaction typically proceeds rapidly under mild conditions.[3]

Reaction Mechanism

The reaction of diketene with an amine is a nucleophilic addition-elimination reaction. The highly strained four-membered ring of diketene readily opens upon nucleophilic attack by the amine. The lone pair of electrons on the nitrogen of 2-methoxybenzylamine attacks one of the carbonyl carbons of diketene, leading to the opening of the lactone ring and formation of the corresponding β-ketoamide. The reaction is generally regioselective, with the amine attacking the more electrophilic carbonyl group.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene.

  • Addition of Diketene: Cool the solution to 0-5°C in an ice bath. Add diketene (1.05 eq) dropwise from the dropping funnel while maintaining the temperature below 10°C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the completion of the reaction.[4]

  • Work-up: If the product precipitates, it can be collected by filtration. Otherwise, the reaction mixture is washed with a saturated sodium bicarbonate solution followed by water. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from ethanol or a similar solvent to yield high-purity this compound.[4][5]

Advantages and Disadvantages
  • Advantages:

    • High yields are typically achieved.[3]

    • The reaction is rapid, often completing within a few hours at or below room temperature.[3]

    • Milder reaction conditions compared to the conventional ethyl acetoacetate route.

    • The work-up procedure is generally straightforward.

  • Disadvantages:

    • Diketene is a hazardous substance that is toxic, flammable, and prone to violent polymerization.[6][7][8] Strict safety precautions are mandatory.

    • Diketene is more expensive and less stable than ethyl acetoacetate.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, based on data from analogous preparations.

ParameterRoute 1A: Ethyl Acetoacetate (Conventional)Route 1B: Ethyl Acetoacetate (Microwave)Route 2: Diketene Acylation
Starting Materials 2-Methoxybenzylamine, Ethyl Acetoacetate2-Methoxybenzylamine, Ethyl Acetoacetate2-Methoxybenzylamine, Diketene
Typical Conditions 120-140°C, neat or in a high-boiling solvent100-120°C, solvent-free, catalyst (e.g., K-tert-butoxide)0-25°C, in an aprotic solvent (e.g., CH₂Cl₂)
Reaction Time 2 - 10 hours[3]3 - 7 minutes[1][3]1 - 3 hours[4]
Typical Yield 75 - 90%[4]>90%[1]80 - 95%[4]
Purity (after recrystallization) >95%[4]High>98%[4]
Key Safety Concern High temperaturesPressurized vesselHandling of toxic and reactive diketene[6][7][8]

Visualization of Synthetic Pathways

The logical flow of the two primary synthetic routes is depicted below.

Synthetic_Routes cluster_0 Route 1: Condensation cluster_1 Route 2: Acylation 2-Methoxybenzylamine_1 2-Methoxybenzylamine Reaction_1 Condensation (Heat or Microwave) 2-Methoxybenzylamine_1->Reaction_1 Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Reaction_1 Product_1 This compound Reaction_1->Product_1 Byproduct_1 Ethanol Reaction_1->Byproduct_1 2-Methoxybenzylamine_2 2-Methoxybenzylamine Reaction_2 Acylation (Mild Conditions) 2-Methoxybenzylamine_2->Reaction_2 Diketene Diketene Diketene->Reaction_2 Product_2 This compound Reaction_2->Product_2

Sources

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Case Study Featuring N-(2-methoxybenzyl)-3-oxobutanamide Analogs

In the landscape of modern drug discovery, the ability to predict the biological activity of novel chemical entities is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling serves as a cornerstone of computational chemistry, offering a rational, resource-efficient approach to identify promising drug candidates.[1][2][3] This guide provides an in-depth, practical walkthrough of the QSAR workflow, structured from the perspective of a senior application scientist. We will dissect the causality behind each experimental step, ensuring a robust and scientifically valid outcome.

For the purpose of this guide, we will conduct a hypothetical QSAR analysis on a series of novel this compound analogs, designed as potential inhibitors of a key protein kinase involved in oncogenesis. While this specific compound series is illustrative, the principles and protocols described herein are universally applicable.

Part 1: The Foundation - Experimental Design and Data Curation

The predictive power of any QSAR model is fundamentally dependent on the quality and diversity of the input data. A well-designed chemical series and accurately measured biological data are non-negotiable prerequisites.

The Rationale: Why QSAR?

Traditional drug discovery relies on the synthesis and screening of vast numbers of compounds, a process that is both time-consuming and expensive.[4] QSAR offers a computational alternative to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological evaluation.[5] The core principle is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.[1][2]

Designing the Analog Series

Our lead compound, this compound, serves as the scaffold. To build a meaningful QSAR model, we must systematically modify this scaffold to explore a diverse chemical space. Substituents are chosen to modulate key physicochemical properties:

  • Electronic Effects: Introducing electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -NO2) groups.

  • Hydrophobicity: Varying alkyl chain lengths or adding halogen atoms.

  • Steric Bulk: Incorporating groups of different sizes (e.g., -H, -CH3, -C(CH3)3).

Hypothetical Dataset of Analogs

For our study, we have generated a hypothetical dataset of 20 analogs. Their biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) against our target kinase. A higher pIC50 value indicates greater potency.

Compound ID Structure (R-group on Phenyl Ring) IC50 (nM) pIC50 (-logIC50)
1 H (Parent)1506.82
2 4-Cl807.10
3 4-F957.02
4 4-CH31206.92
5 4-OCH31106.96
6 4-NO22506.60
7 3-Cl907.05
8 3-CH31406.85
9 2-Cl2006.70
10 2-CH31806.74
11 3,4-diCl507.30
12 4-CF3757.12
13 4-CN1306.89
14 4-OH1606.80
15 4-NH21756.76
16 4-t-butyl2206.66
17 3-OCH31356.87
18 3-NO22806.55
19 2-OCH31906.72
20 4-Br857.07

Part 2: The Engine - A Step-by-Step QSAR Protocol

With a curated dataset, we can now proceed to the core of the QSAR analysis. This multi-step process involves preparing the molecular structures, calculating descriptors, building a mathematical model, and rigorously validating its predictive power.

Experimental Workflow: From Structure to Model

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_application Application A 2D/3D Structure Generation B Conformational Analysis & Energy Minimization A->B C Descriptor Calculation (Topological, Electronic, Steric) B->C D Data Splitting (Training & Test Sets) C->D E Model Building (e.g., Multiple Linear Regression) D->E F Model Validation (Internal & External) E->F G Interpretation & Mechanistic Insight F->G H Prediction of New Analogs G->H Model_Interpretation pIC50 Biological Activity (pIC50) LogP LogP (Hydrophobicity) LogP->pIC50 +0.45 (Positive Correlation) LUMO LUMO (Electron Acceptor Ability) LUMO->pIC50 -0.82 (Negative Correlation) MR Molar Refractivity (Size & Polarizability) MR->pIC50 +0.15 (Positive Correlation)

Caption: Relationship between descriptors and biological activity.

  • LogP (Positive Coefficient): This indicates that increasing the hydrophobicity of the compound enhances its inhibitory activity. This suggests that hydrophobic interactions are crucial for binding to the target kinase. Analogs with substituents like -Cl, -Br, and -CF3 (Compounds 2, 20, 12) show higher activity, which aligns with this finding.

  • LUMO (Negative Coefficient): LUMO energy relates to a molecule's ability to accept electrons. [6]A lower LUMO energy makes a molecule a better electron acceptor. The negative coefficient implies that a lower LUMO energy is favorable for activity. This suggests that the interaction with the target may involve charge-transfer or electrostatic interactions where the inhibitor acts as an electrophile. Substituents like -NO2 (which lower LUMO) were expected to be potent, but their low activity in our dataset (Compounds 6, 18) suggests other factors (like steric hindrance or poor solubility) might be overriding this electronic effect.

  • MR (Positive Coefficient): Molar refractivity is related to the volume of the molecule and its polarizability. The positive correlation suggests that larger, more polarizable substituents are beneficial for activity, likely by promoting better van der Waals interactions within the binding pocket.

Comparative Analysis of Alternatives

While Hansch analysis (the method described) is a powerful tool, other QSAR approaches exist: [4][7][8]

  • Free-Wilson Analysis: This method assumes that the contribution of each substituent to the overall biological activity is additive and independent of other substituents. [9][10][11][12]It is simpler as it does not require physicochemical descriptors, but it cannot predict the activity of compounds with substituents not included in the initial dataset. [10]* 3D-QSAR (e.g., CoMFA, CoMSIA): These methods use 3D molecular fields (steric and electrostatic) to correlate with activity. [13]They provide a more intuitive 3D visualization of favorable and unfavorable regions around the molecule, offering direct guidance for structural modifications. However, they are computationally more intensive and sensitive to the molecular alignment protocol.

Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded workflow for performing a QSAR analysis using a hypothetical series of this compound analogs. Our derived model indicates that potent inhibitors in this series should possess high hydrophobicity and be larger, more polarizable molecules with good electron-accepting capabilities.

The true power of this QSAR model lies in its predictive capability. The next logical step is to use this model to design a new set of virtual compounds with optimized descriptor values. By prioritizing the synthesis of these computationally-validated analogs, we can significantly enhance the efficiency of the drug discovery process, saving valuable time and resources while accelerating the journey towards novel therapeutics.

References

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Sources

Assessing the in vivo efficacy of "N-(2-methoxybenzyl)-3-oxobutanamide" derivatives compared to standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Assessing the In Vivo Efficacy of N-(2-methoxybenzyl)-3-oxobutanamide Derivatives Compared to Standard Drugs

Abstract: This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound derivatives, a class of compounds with significant therapeutic potential. While direct in vivo comparative data for this specific chemical family is emerging, this document establishes a robust, scientifically-grounded methodology for assessing their efficacy against current standard-of-care drugs. We will delve into the plausible mechanisms of action, propose detailed experimental workflows for neuroinflammatory and seizure models, and present a template for data analysis and interpretation, thereby equipping research teams with the necessary tools to rigorously validate these novel chemical entities.

Introduction: The Scientific Rationale

The this compound scaffold is a member of the versatile β-ketoamide family.[1] While its primary application has been in chemical synthesis, structural analogs and related butanamide derivatives have demonstrated promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] The core structure presents multiple reactive sites, making it an ideal candidate for the development of compound libraries aimed at biological screening.[2]

The impetus for this guide is the pressing need for a standardized, high-integrity framework to transition these promising derivatives from in vitro characterization to in vivo validation. Our focus will be on two high-impact therapeutic areas where this scaffold shows potential: neuroinflammation and epilepsy .

Postulated Mechanisms of Action: Targeting Core Pathologies

Based on the known activities of structurally related compounds, we can postulate two primary mechanisms of action that likely contribute to the therapeutic potential of this compound derivatives.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription.[4] In many disease states, including cancer and neurodegenerative disorders, HDACs are dysregulated. HDAC inhibitors (HDACis) can restore normal gene expression, inducing cell cycle arrest, apoptosis in cancer cells, and exerting anti-inflammatory effects.[4][5][6][7] The chemical structure of the target derivatives is amenable to interacting with the active site of HDAC enzymes.

  • Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[8][9] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][10] Inappropriate regulation of NF-κB is linked to a host of inflammatory and autoimmune diseases.[11] By inhibiting key components of this pathway, the derivatives could significantly dampen the inflammatory cascade, a critical factor in both acute neuroinflammation and the chronic inflammation associated with epileptogenesis.

G cluster_pathways Intracellular Signaling cluster_hdac HDAC Pathway cluster_nfkb NF-κB Pathway HDAC Histone Deacetylase (HDAC) Gene_Repression Repression of Anti-inflammatory Genes HDAC->Gene_Repression Therapeutic_Effect Therapeutic Effect: - Reduced Inflammation - Neuroprotection Gene_Repression->Therapeutic_Effect NFkB NF-κB Activation Gene_Inflammation Expression of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NFkB->Gene_Inflammation Gene_Inflammation->Therapeutic_Effect Derivative N-(2-methoxybenzyl) -3-oxobutanamide Derivative Derivative->HDAC Inhibits Derivative->NFkB Inhibits G Start Candidate Derivative Selection (In Vitro Data) Model Select Relevant In Vivo Model (e.g., LPS Neuroinflammation or PTZ Seizure Model) Start->Model Groups Randomize Animal Cohorts 1. Vehicle Control 2. Standard Drug 3. Derivative (Low Dose) 4. Derivative (High Dose) Model->Groups Dosing Acute or Chronic Dosing Regimen Groups->Dosing Behavior Behavioral & Clinical Endpoint Monitoring Dosing->Behavior Terminal Terminal Procedures: Tissue & Blood Collection Behavior->Terminal Biochem Biochemical Analysis (e.g., Cytokine ELISA) Terminal->Biochem Histo Histopathological Analysis Terminal->Histo Analysis Statistical Analysis & Data Interpretation Biochem->Analysis Histo->Analysis Conclusion Comparative Efficacy & Safety Profile Analysis->Conclusion

Caption: General experimental workflow for assessing in vivo comparative efficacy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring that the generated data is robust and reproducible.

Scenario A: Neuroinflammation Model
  • Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation. This model is highly relevant as systemic inflammation is known to cause a potent neuroinflammatory response, activating microglia and astrocytes. [12][13][14]* Standard Drug: Dexamethasone, a potent corticosteroid with well-characterized anti-inflammatory effects.

Protocol: LPS-Induced Neuroinflammation

  • Animal Acclimatization: House male C57BL/6 mice for at least one week under standard conditions (12h light/dark, controlled temperature/humidity, ad libitum access to food/water).

  • Group Allocation: Randomly assign mice (n=8-10 per group) to: Vehicle, Dexamethasone (1 mg/kg), Derivative (10 mg/kg), Derivative (30 mg/kg).

  • Drug Administration: Administer the derivative or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes prior to the LPS challenge. Administer Dexamethasone (i.p.) 30 minutes prior. The choice of oral administration for the derivative is a more stringent test of its potential clinical utility.

  • Inflammatory Challenge: Administer a single i.p. injection of LPS from E. coli O111:B4 at a dose of 250 µg/kg. [15]This dose is sufficient to induce neuroinflammation without causing excessive sickness behavior that could confound behavioral tests. [16]5. Behavioral Assessment (4-6 hours post-LPS):

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior. A reduction in exploratory behavior is expected post-LPS.

    • Y-Maze Test: To evaluate spatial working memory, which is often impaired by acute neuroinflammation.

  • Terminal Endpoint (24 hours post-LPS):

    • Anesthetize mice and collect blood via cardiac puncture for systemic cytokine analysis (e.g., TNF-α, IL-6).

    • Perfuse brains with ice-cold saline followed by 4% paraformaldehyde.

    • Harvest one hemisphere for biochemical analysis (homogenize for cytokine ELISA) and post-fix the other for immunohistochemistry (IHC) to assess microglial activation (Iba1 staining) and astrogliosis (GFAP staining). [17]

Scenario B: Seizure Model
  • Model: Pentylenetetrazole (PTZ)-Induced Seizure Model. PTZ is a GABA-A receptor antagonist that reliably induces seizures in rodents and is a standard model for screening potential anti-epileptic drugs. [18][19]* Standard Drug: Diazepam or Carbamazepine, widely used anti-seizure medications. [20][21][22] Protocol: PTZ-Induced Acute Seizure

  • Animal Acclimatization & Grouping: As described in the neuroinflammation protocol.

  • Drug Administration: Administer the derivative (p.o. or i.p.) or vehicle 60 minutes prior to PTZ. Administer Diazepam (4 mg/kg, i.p.) 30 minutes prior.

  • Seizure Induction: Administer a single i.p. injection of PTZ at a convulsant dose (e.g., 60 mg/kg). The exact dose should be determined in a pilot study to establish a consistent seizure response in the specific mouse strain used. [23]4. Behavioral Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes. [23]Key parameters to score using the Racine scale are:

    • Latency to first myoclonic jerk.

    • Latency to generalized tonic-clonic seizure.

    • Maximum seizure severity (Racine score 0-5).

    • Duration of seizures.

Data Presentation and Interpretation (Hypothetical Data)

Clear, concise data presentation is paramount for objective comparison.

Table 1: Hypothetical Efficacy Data in LPS-Induced Neuroinflammation Model

Treatment Group (n=10)Y-Maze Spontaneous Alternation (%)Hippocampal IL-1β (pg/mg tissue)Cortical Iba1+ Cells/mm²
Vehicle Control 48.5 ± 3.1125.4 ± 10.2210.7 ± 15.5
Dexamethasone (1 mg/kg) 65.2 ± 2.860.1 ± 5.5105.3 ± 9.8
Derivative (10 mg/kg) 59.8 ± 3.585.3 ± 7.9148.6 ± 12.1
Derivative (30 mg/kg) 71.3 ± 2.9#55.7 ± 4.9#95.1 ± 8.7*#

Data presented as Mean ± SEM. *p<0.05 vs. Vehicle. #p<0.05 vs. Dexamethasone.

Table 2: Hypothetical Efficacy Data in PTZ-Induced Seizure Model

Treatment Group (n=10)Latency to Tonic-Clonic Seizure (sec)Maximum Seizure Score (Racine)Protection from Tonic-Clonic Seizure (%)
Vehicle Control 110 ± 154.8 ± 0.20%
Diazepam (4 mg/kg) 285 ± 252.1 ± 0.480%
Derivative (10 mg/kg) 190 ± 203.5 ± 0.530%
Derivative (30 mg/kg) 260 ± 222.4 ± 0.370%

Data presented as Mean ± SEM or percentage. *p<0.05 vs. Vehicle.

Interpretation: The hypothetical data in Table 1 suggests the derivative, at a 30 mg/kg dose, not only reverses LPS-induced cognitive deficits and neuroinflammation but also shows superior efficacy compared to the standard drug, Dexamethasone. Similarly, Table 2 indicates a dose-dependent anticonvulsant effect, with the 30 mg/kg dose approaching the efficacy of Diazepam. This provides a strong rationale for further development.

Conclusion and Future Directions

This guide outlines a comprehensive and methodologically sound approach for the in vivo assessment of this compound derivatives. By employing validated disease models, appropriate standard-of-care comparators, and robust, multi-modal endpoint analysis, researchers can generate the high-quality data necessary for critical decision-making in the drug development pipeline.

Positive results from these initial studies would justify progression to more complex models, including chronic disease models (e.g., Alzheimer's models, chronic kindling models of epilepsy), full pharmacokinetic/pharmacodynamic (PK/PD) profiling, and detailed toxicology studies. This structured, evidence-based approach is essential to unlock the full therapeutic potential of this promising class of molecules.

References

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  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Lane, A. A., & Chabner, B. A. (2009). Histone deacetylase inhibitors in cancer therapy. Journal of clinical oncology, 27(32), 5459–5468. [Link]

  • Marks, P. A. (2007). Histone deacetylase inhibitors: molecular mechanisms of action. Semantic Scholar. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(2-methoxybenzyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step methodology for the safe disposal of N-(2-methoxybenzyl)-3-oxobutanamide (CAS No. 92-15-9), grounding procedural instructions in the principles of chemical safety and regulatory compliance.

Chemical Profile and Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic compound utilized as a versatile intermediate in the synthesis of diverse heterocyclic scaffolds.[1] While it is a valuable synthon, it is not benign.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (CAS No. 92-15-9) presents several key hazards that directly inform handling and disposal procedures.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[2]
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[2][3]
Specific target organ toxicityH335May cause respiratory irritation[3]

The designated GHS pictogram for this compound is the Exclamation Mark (GHS07) , indicating that it can cause less severe health effects like irritation or acute toxicity. These classifications necessitate that all waste, including empty containers and contaminated labware, be treated as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, particularly skin, eye, and respiratory irritation, the selection and proper use of PPE are non-negotiable. The causality is simple: creating a physical barrier between the researcher and the chemical waste prevents exposure and mitigates risk.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects against accidental splashes of liquid waste or contact with solid dust, preventing serious eye irritation (H319).
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation (H315).
Body Protection Standard flame-resistant laboratory coat.Protects skin on the arms and torso from contamination.
Respiratory Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dusts or vapors, mitigating respiratory irritation (H335).

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow a structured, documented process to ensure safety and regulatory compliance. The guiding principle is that all chemical waste must be managed from its point of generation to its final disposal at an approved facility.[4][5]

Step 1: Waste Segregation

The moment a material is deemed waste, it must be properly segregated. This is the cornerstone of safe chemical waste management, preventing unintended and potentially dangerous reactions.

  • Solid Waste: Collect unreacted this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, robust plastic container with a secure, vapor-tight lid.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible container (e.g., a high-density polyethylene (HDPE) carboy).

  • Incompatibility Alert: Based on its amide structure, this waste should not be mixed with strong acids or bases, as this could lead to hydrolysis and the generation of heat or toxic gases.[6]

Step 2: Container Selection and Labeling

Proper containment and identification are mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

  • Choose a Compatible Container: The container must be made of a material that does not react with the waste. For this compound, HDPE or glass containers are appropriate. Ensure the container has a screw-top cap to prevent leaks.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other constituents in the waste stream.

    • The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic").

    • The date accumulation started.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated area known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the control of the laboratory personnel.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Container Management: Waste containers in the SAA must be kept closed at all times except when waste is being added.

Step 4: Arranging for Disposal

Once the waste container is full or is no longer needed, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Do Not Sewer: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting a waste pickup. This typically involves an online form or a direct call to the EHS office.

The entire disposal process can be visualized as a decision-making workflow:

DisposalWorkflow cluster_prep In-Lab Preparation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Labware) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Add Waste to Container in Fume Hood D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Is Container Full? G->H I Continue Accumulation H->I No J Contact EHS for Waste Pickup H->J Yes I->E K EHS Transports to Central Accumulation Area J->K L Shipment to Approved Waste Disposal Facility K->L

Caption: Disposal workflow for this compound.

Regulatory Framework: The Why Behind the Rules

The procedures outlined in this guide are mandated by federal and state regulations designed to protect human health and the environment.

  • The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle to grave." Laboratories are considered hazardous waste generators and must comply with strict rules for waste identification, labeling, storage, and disposal.[7]

  • The Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employees through labels and safety data sheets.[8] Additionally, OSHA's standard for Hazardous Waste Operations and Emergency Response (HAZWOPER) sets the requirements for worker safety during cleanup and disposal operations.[5]

By adhering to the protocols in this guide, researchers not only ensure their personal safety but also fulfill their professional and legal obligations to their institution and the wider community.

References

  • N-(2-Methoxyphenyl)-3-oxobutanamide Safety Information. Sigma-Aldrich.

  • N-(2-Methoxyphenyl)-3-oxobutanamide 92-15-9. Sigma-Aldrich.

  • 92-15-9|N-(2-Methoxyphenyl)-3-oxobutanamide. BLDpharm.

  • N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9. Benchchem.

  • N-(2-Methoxyphenyl)-3-Oxobutanamide. Chemball.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet. MedchemExpress.com.

  • 92-15-9 | N-(2-Methoxyphenyl)-3-oxobutanamide. AiFChem.

  • N-(2-Methoxyphenyl)-3-oxobutanamide. Oakwood Chemical.

  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety.

  • Buy N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9. Smolecule.

  • 3-Oxo-2-phenyl butanamide. CymitQuimica.

  • MATERIAL SAFETY DATA SHEET. Greenbook.net.

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A Senior Application Scientist's Guide to Handling N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This guide provides comprehensive safety and handling protocols for N-(2-Methoxyphenyl)-3-oxobutanamide (CAS No. 92-15-9). The procedures outlined are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the well-being of researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to handle this chemical with the utmost confidence and safety.

Note: This guide specifically addresses N-(2-Methoxyphenyl)-3-oxobutanamide. While structurally similar, protocols for other derivatives, such as the N-(2-methoxybenzyl) variant, may differ and require a separate risk assessment.

Hazard Identification: Understanding the Risks

Before any handling procedure, a thorough understanding of the compound's potential hazards is paramount. This knowledge forms the logical basis for the specific personal protective equipment (PPE) and handling protocols that follow. N-(2-Methoxyphenyl)-3-oxobutanamide is classified with several health hazards that necessitate careful management.[1][2]

Table 1: GHS Hazard Classification for N-(2-Methoxyphenyl)-3-oxobutanamide

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust or aerosols.[2][4] The causality is clear: the chemical properties of the compound can provoke an irritant response in biological tissues. Skin and eye irritation arise from direct contact, while respiratory irritation occurs from inhaling airborne particles.[2] Therefore, the core of our safety strategy is to create effective barriers against these exposure routes.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven requirement based on the hazard assessment. For N-(2-Methoxyphenyl)-3-oxobutanamide, a multi-layered approach is essential to prevent exposure.[1][3]

Eye and Face Protection

Direct splashes are a significant risk, and standard safety glasses do not offer sufficient protection.[5]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1]

  • Best Practice/High-Splash Potential: When handling larger quantities or performing operations with a high potential for splashing (e.g., transfers, preparing concentrated solutions), a face shield should be worn in addition to safety goggles.[6][7] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

To prevent skin irritation from direct contact or exposure to aerosols, comprehensive body protection is required.

  • Gloves: Wear chemically resistant, powder-free gloves.[5] Nitrile gloves are a common and effective choice, but always check the manufacturer's glove compatibility chart for the specific chemical and any solvents being used.[4] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[5] Double-gloving is recommended when handling concentrated forms of the compound.

  • Laboratory Coat/Gown: A long-sleeved, impermeable laboratory gown that closes in the back is required.[8] The cuffs should be elastic or knit to ensure a snug fit around the wrist, preventing skin exposure between the glove and the sleeve.[8]

  • Additional Protection: For tasks with a high risk of contamination, such as cleaning up spills, disposable chemical-resistant coveralls and shoe covers should be utilized.[6][9]

Respiratory Protection

Given that the compound may cause respiratory irritation, engineering controls are the first line of defense.[1][2]

  • Primary Control: All handling of solid N-(2-Methoxyphenyl)-3-oxobutanamide that could generate dust, or any procedure involving its solutions that could create aerosols, must be performed within a certified chemical fume hood.[4]

  • Secondary Control: If engineering controls are insufficient or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a P100 filter is recommended.[8] All personnel required to wear a respirator must be properly fit-tested and trained in its use, in accordance with OSHA standards.[5]

Operational Plans: From Preparation to Disposal

A self-validating protocol ensures safety at every stage of the workflow. This involves a deliberate and methodical approach to donning, handling, doffing, and disposal.

Step-by-Step PPE Donning and Doffing Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Diagram 1: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Gown don2 2. Respirator (if needed) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (cuffs over gown) don3->don4 doff1 1. Gloves (Outer pair if double-gloved) doff2 2. Gown & Inner Gloves (peel off together) doff1->doff2 doff3 3. Exit Workspace doff2->doff3 doff4 4. Goggles & Face Shield doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: Sequential process for donning and doffing PPE to minimize contamination.

Safe Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is certified and functioning properly. Designate a specific work area for the procedure and ensure an eye wash station and safety shower are accessible and unobstructed.[1]

  • Weighing: When weighing the solid compound, use a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If heating is required, use a controlled heating mantle and a condenser to prevent vapor release.

  • Transfers: Use appropriate glassware and funnels to minimize the risk of spills during transfers.

  • Post-Handling: After completing the work, decontaminate the work surface.

Emergency Procedures

In the event of an exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

Diagram 2: Chemical Waste Disposal Decision Tree

Disposal_Workflow start Waste Generated q_type What type of waste? start->q_type solid Contaminated Solid Waste (PPE, weigh boats, wipes) q_type->solid Solid liquid Bulk Chemical or Solution q_type->liquid Liquid empty Empty Stock Container q_type->empty Container solid_proc Double-bag in labeled hazardous waste bags. solid->solid_proc liquid_proc Collect in a designated, sealed, and labeled hazardous waste container. liquid->liquid_proc empty_proc Rinse 3x with a suitable solvent. Collect first rinse as hazardous waste. empty->empty_proc end Arrange for EHS Pickup solid_proc->end liquid_proc->end empty_final Deface label and dispose of rinsed container per institutional guidelines. empty_proc->empty_final empty_final->end

Caption: Decision workflow for segregating and disposing of chemical waste.

  • Chemical Waste: All unused material and solutions must be disposed of as hazardous chemical waste.[10] Collect in a clearly labeled, sealed container compatible with the chemical and any solvents used. Do not pour this chemical down the drain.[10]

  • Contaminated Materials: All disposable PPE (gloves, gowns), absorbent pads, and other materials that have come into contact with the chemical must be collected in a designated hazardous waste container for disposal.[12]

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[12] After rinsing and air-drying in a fume hood, the label should be defaced before recycling or disposal according to your institution's policy.[12]

By adhering to these rigorous safety, handling, and disposal protocols, you can effectively mitigate the risks associated with N-(2-Methoxyphenyl)-3-oxobutanamide, ensuring a safe and productive research environment.

References

  • SAFETY DATA SHEET. Fisher Scientific.

  • Personal Protective Equipment (PPE). CHEMM.

  • Personal Protective Equipment. US EPA.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Safety Data Sheet. MedchemExpress.com.

  • Comprehensive Safety and Handling Guide for N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Evaluating Hazards and Assessing Risks in the Laboratory. National Research Council.

  • Chemical Hazards. Emory University EHSO Manual.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.